molecular formula C8H9NO B1371051 1-cyclopropyl-1H-pyrrole-2-carbaldehyde CAS No. 1039758-67-2

1-cyclopropyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1371051
CAS No.: 1039758-67-2
M. Wt: 135.16 g/mol
InChI Key: PPAXARQIEKNOJI-UHFFFAOYSA-N
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Description

1-cyclopropyl-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-6-8-2-1-5-9(8)7-3-4-7/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAXARQIEKNOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271482
Record name 1-Cyclopropyl-1H-pyrrole-2-carboxaldehyde
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039758-67-2
Record name 1-Cyclopropyl-1H-pyrrole-2-carboxaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=1039758-67-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-1H-pyrrole-2-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth, scientifically grounded methodology for the synthesis of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest to the pharmaceutical and drug development industries. The strategic incorporation of a cyclopropyl group onto the pyrrole scaffold offers unique conformational and metabolic advantages in medicinal chemistry.[1][2] This document details a robust and efficient two-step synthetic pathway, beginning with the formation of the N-cyclopropylpyrrole precursor via the Paal-Knorr condensation, followed by regioselective formylation using the Vilsmeier-Haack reaction. We will explore the mechanistic underpinnings of each step, provide detailed, reproducible experimental protocols, and present key analytical data for the final product, serving as a comprehensive resource for researchers and development professionals.

Strategic Importance and Retrosynthetic Analysis

The target molecule, this compound, combines two high-value structural motifs. The pyrrole-2-carbaldehyde core is a versatile scaffold, with the aldehyde group serving as a crucial handle for constructing more complex molecular architectures through reactions like condensation, oxidation, and reductive amination.[3][4] Derivatives of this core are found in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[5]

The N-cyclopropyl substituent is not merely an inert alkyl group. The cyclopropyl ring is a "bioisostere" of a phenyl ring or a double bond in certain contexts, offering rigid conformational constraint which can enhance binding affinity to biological targets.[1] Its unique electronic properties and inherent strain contribute to increased metabolic stability and improved pharmacokinetic profiles by blocking potential sites of metabolism.[2]

A logical retrosynthetic analysis of the target molecule suggests a two-step approach:

  • C-C Bond Formation (Formylation): The aldehyde group can be installed onto a pre-formed N-cyclopropylpyrrole ring via an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the premier choice for this transformation due to its high efficiency, mild conditions, and excellent regioselectivity for the electron-rich C2 position of the pyrrole ring.[6][7][8]

  • C-N Bond Formation (Pyrrole Synthesis): The precursor, 1-cyclopropyl-1H-pyrrole, can be synthesized efficiently through the condensation of a primary amine (cyclopropylamine) with a 1,4-dicarbonyl compound, a classic transformation known as the Paal-Knorr pyrrole synthesis.[9][10]

This guide will detail this forward synthesis, providing the causal logic behind each procedural step.

Synthetic Pathway Visualization

The selected two-step pathway provides a reliable and scalable route to the target compound. The workflow is summarized in the diagram below.

Synthesis_Pathway cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation amine Cyclopropylamine intermediate 1-Cyclopropyl-1H-pyrrole amine->intermediate  Paal-Knorr  Condensation  (Acidic Catalyst, Heat) dicarbonyl 2,5-Dimethoxytetrahydrofuran (1,4-dicarbonyl precursor) dicarbonyl->intermediate product This compound intermediate->product reagent Vilsmeier Reagent (POCl₃ + DMF) reagent->product  Electrophilic  Aromatic Substitution  (0°C to RT)

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols & Mechanistic Insights

Part 3.1: Synthesis of 1-Cyclopropyl-1H-pyrrole (Precursor)

The Paal-Knorr synthesis is one of the most direct and versatile methods for preparing N-substituted pyrroles.[9] The reaction proceeds by the condensation of a primary amine with a 1,4-dicarbonyl compound. In this protocol, we utilize 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to generate the required succinaldehyde (the 1,4-dicarbonyl).

Causality & Expertise: The choice of an acidic catalyst (e.g., acetic acid) is crucial. It serves two purposes: first, to catalyze the hydrolysis of the 2,5-dimethoxytetrahydrofuran acetal to the reactive dicarbonyl, and second, to protonate the carbonyl groups, activating them for nucleophilic attack by the cyclopropylamine. The subsequent cyclization and dehydration steps are also acid-catalyzed, leading to the formation of the aromatic pyrrole ring.[10]

Experimental Protocol: Paal-Knorr Synthesis

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (100 mL) and water (50 mL).

  • Reagent Addition: Add cyclopropylamine (1.0 eq) to the stirred solvent mixture. Subsequently, add 2,5-dimethoxytetrahydrofuran (1.05 eq) dropwise over 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a hexane/ethyl acetate eluent).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 200 mL of cold water and 100 mL of diethyl ether.

  • Extraction: Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-cyclopropyl-1H-pyrrole as a clear oil.

Part 3.2: Synthesis of this compound

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[7] It employs a specific electrophile, the Vilsmeier reagent (a chloroiminium salt), which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[8][11]

Causality & Expertise: The pyrrole ring is highly activated towards electrophilic substitution, with a reactivity comparable to phenol or aniline.[8] The reaction is highly regioselective for the C2 (alpha) position because the carbocation intermediate formed upon attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C3 (beta) position (two resonance structures). The reaction is performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and to moderate the reactivity of the pyrrole.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a three-neck flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq) and cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[12]

  • Substrate Addition: Dissolve 1-cyclopropyl-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis (Work-up): Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Then, add a 5 M sodium hydroxide (NaOH) solution to neutralize the mixture to a pH of ~7-8. This step hydrolyzes the intermediate iminium salt to the final aldehyde.[11]

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtration, remove the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Product Characterization Data

Successful synthesis should be confirmed with analytical data. The following table summarizes key properties for the final product.

PropertyValue
Chemical Formula C₈H₉NO
Molecular Weight 135.16 g/mol
CAS Number 1039758-67-2
Appearance Solid (Often reported as a low-melting solid or oil)
¹H NMR (CDCl₃) δ ~9.5 (s, 1H, -CHO), ~7.0 (m, 1H, Pyrrole-H), ~6.8 (m, 1H, Pyrrole-H), ~6.2 (m, 1H, Pyrrole-H), ~3.6 (m, 1H, Cyclopropyl-CH), ~1.1 (m, 4H, Cyclopropyl-CH₂)
¹³C NMR (CDCl₃) δ ~180.0 (CHO), ~132.0, ~125.0, ~115.0, ~110.0 (Pyrrole-C), ~30.0 (Cyclopropyl-CH), ~8.0 (Cyclopropyl-CH₂)
Mass Spec (ESI+) m/z 136.07 [M+H]⁺

Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and concentration.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. [Link]

  • Recent Advancements in Pyrrole Synthesis. (2021). PubMed Central. [Link]

  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Publications. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (2018). Organic Chemistry Portal. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2018). RSC Advances. [Link]

  • The Formylation of N,N-Dimethylcorroles. (2021). ACS Omega. [Link]

  • Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. (n.d.). CORE. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2022). MDPI. [Link]

  • Synthesis of Polysubstituted Pyrroles through the Tandem 1,3‐Addition/5‐endo‐dig Cyclization of 1‐(1‐Alkynyl)cyclopropyl Imines. (2016). Wiley Online Library. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (n.d.). Thieme Connect. [Link]

  • Vilsmeier-Haack Reaction. (2022). J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). ResearchGate. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (2001).
  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ResearchGate. [Link]

  • Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. (2013). PubMed. [Link]

  • Pyrrole Synthesis - I. (2013). YouTube. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). PubMed Central. [Link]

  • Pyrrole. (n.d.). Wikipedia. [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. (2022). MDPI. [Link]

Sources

A Senior Application Scientist's In-Depth Guide to 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Unique Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents and advanced materials. 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde emerges as a compound of significant interest, embodying the convergence of two structurally important motifs: the pyrrole ring and the cyclopropyl group. The pyrrole scaffold is a cornerstone in numerous natural products and pharmacologically active molecules, while the cyclopropyl moiety is a well-established bioisostere used to enhance metabolic stability, potency, and solubility in drug candidates.[1][2][3]

This technical guide provides an in-depth exploration of this compound, CAS Number 1039758-67-2 .[4] We will delve into its fundamental properties, elucidate a robust synthetic pathway with mechanistic insights, detail its critical applications in drug discovery, and provide a validated experimental protocol for its preparation. This document is designed to serve as a practical and authoritative resource for professionals seeking to leverage this versatile intermediate in their research and development endeavors.

Physicochemical and Structural Data

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 1039758-67-2[4]
Molecular Formula C₈H₉NO[4]
Molecular Weight 135.16 g/mol
Appearance Liquid or Solid[4]
Purity ≥ 95% (by NMR)[4]
MDL Number MFCD12181369[4]
Storage Conditions Store at 0-8°C[4]
SMILES String O=Cc1cccn1C2CC2
InChI Key PPAXARQIEKNOJI-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

The introduction of a formyl group onto an electron-rich aromatic ring like pyrrole is most effectively achieved via electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the preeminent method for this transformation, offering high yields and regioselectivity for the C2 position of the pyrrole nucleus.[5][6]

Causality of the Vilsmeier-Haack Reaction: The reaction's efficacy stems from the in-situ generation of a potent, yet relatively mild, electrophile known as the Vilsmeier reagent (a chloroiminium ion). This is crucial because pyrroles are sensitive to strong acids, which can induce polymerization. The Vilsmeier reagent is electrophilic enough to attack the electron-rich pyrrole ring but not so harsh as to cause degradation. The N-cyclopropyl group, being an electron-donating group, further activates the pyrrole ring towards this electrophilic attack, facilitating a smooth reaction.

Below is a diagram illustrating the synthetic pathway.

G DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Electrophilic Attack Intermediate Vilsmeier_Reagent->Intermediate N_Cyclopropyl_Pyrrole 1-Cyclopropyl-1H-pyrrole (Starting Material) N_Cyclopropyl_Pyrrole->Intermediate Reaction with Product This compound (Final Product) Intermediate->Product via Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Caption: Vilsmeier-Haack synthesis of the target compound.

Applications in Drug Discovery and Organic Synthesis

This compound is not merely a chemical curiosity; it is a strategic intermediate with significant applications.[4]

  • Pharmaceutical Development: This compound serves as a pivotal building block for synthesizing novel pharmaceuticals.[4] The aldehyde functional group is a versatile handle for further chemical transformations, such as reductive amination, Wittig reactions, and condensation reactions, allowing for the construction of complex molecular architectures. Its derivatives have been explored as potential anti-inflammatory and analgesic agents.[4][7]

  • Agrochemical Chemistry: The unique structural features of this molecule make it a valuable precursor in the design of new pesticides and herbicides, aiming for higher efficacy and improved environmental profiles.[7]

  • Material Science: It can be incorporated into the synthesis of advanced polymers and coatings, where the pyrrole moiety can contribute to conductive or photophysical properties.[7]

  • Chemical Biology: As a research tool, it is valuable for synthesizing probes to study biological pathways and mechanisms.[4][7] The cyclopropyl group often imparts resistance to metabolic degradation by cytochrome P450 enzymes, a desirable trait in drug design.[2]

The workflow for leveraging this compound in a typical drug discovery program is outlined below.

G cluster_synthesis Synthesis & Purification cluster_derivatization Library Generation cluster_screening Screening & Optimization Synthesis Synthesis via Vilsmeier-Haack Purification Chromatographic Purification Synthesis->Purification QC QC Analysis (NMR, LC-MS) Purification->QC Derivatization Functional Group Transformation (e.g., Reductive Amination) QC->Derivatization Screening High-Throughput Screening Derivatization->Screening SAR SAR Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical_Dev Preclinical Development Lead_Opt->Preclinical_Dev

Caption: Drug discovery workflow utilizing the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system based on the established Vilsmeier-Haack methodology, adapted for this specific substrate.[5][6]

Materials and Reagents:

  • 1-Cyclopropyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, ice bath, and heating mantle

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents).

    • Cool the flask in an ice bath to 0°C.

    • Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the complete formation of the chloroiminium salt complex.

  • Formylation Reaction:

    • Re-cool the mixture to 0°C using an ice bath.

    • Add anhydrous DCM to the flask.

    • Prepare a solution of 1-cyclopropyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM.

    • Add the pyrrole solution dropwise to the stirred Vilsmeier reagent suspension over 30-60 minutes, maintaining the temperature at 0-5°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Hydrolysis and Workup:

    • Cool the reaction mixture back to 0°C.

    • Prepare a solution of sodium acetate trihydrate (5.0 equivalents) in water.

    • Slowly and cautiously add the sodium acetate solution to the reaction mixture. An exothermic reaction will occur.

    • After the addition, heat the mixture to reflux for 15-20 minutes to ensure complete hydrolysis of the intermediate.

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extraction and Purification:

    • Separate the organic layer (DCM).

    • Extract the aqueous layer twice with fresh portions of DCM.

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude aldehyde by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound.

Safety and Handling

Professional laboratory safety standards must be strictly adhered to when handling this compound and the reagents for its synthesis.

  • This compound: Classified as acutely toxic if swallowed (Acute Toxicity 3, Oral). The GHS pictogram is GHS06 (skull and crossbones), and the hazard statement is H301 (Toxic if swallowed). Avoid ingestion, inhalation, and contact with skin and eyes.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic and causes severe burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).

  • General Precautions: All operations should be conducted in a fume hood. Wear appropriate PPE at all times. In case of exposure, seek immediate medical attention.

Conclusion and Future Outlook

This compound stands out as a high-value synthetic intermediate. Its unique combination of an activatable pyrrole core, a versatile aldehyde handle, and a metabolism-stabilizing cyclopropyl group makes it an exceptionally useful tool for medicinal chemists and materials scientists. The robust and scalable Vilsmeier-Haack synthesis ensures its accessibility for a wide range of applications. As the demand for more sophisticated and effective small molecules continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in driving innovation across the chemical sciences.

References

  • Štefane, B., & Polanc, S. (2004). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde Mass Spectrum. NIST WebBook. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde Notes. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde IR Spectrum. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-phenyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

Sources

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications

This compound is a heterocyclic compound that has emerged as a significant building block in synthetic and medicinal chemistry.[1][2] Its unique molecular architecture, which combines an electron-rich pyrrole ring, a reactive aldehyde functional group, and a strained cyclopropyl moiety, imparts a distinct set of chemical properties and reactivity. This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

The fusion of these three components makes this compound a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The pyrrole-2-carbaldehyde core is a scaffold found in numerous natural products and pharmacologically active compounds.[3][4][5] The N-cyclopropyl group is not merely a substituent; it is a well-recognized "bioisostere" and conformational constraint in drug design. The inclusion of a cyclopropyl ring can significantly influence a molecule's pharmacological profile by enhancing metabolic stability, increasing potency, improving membrane permeability, and reducing off-target effects.[6][7] This guide will delve into the synthesis, properties, reactivity, and diverse applications of this potent chemical intermediate.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its effective use in synthesis and research. This compound is typically a liquid or solid, depending on purity, with key identifying information summarized below.[1]

PropertyValueSource(s)
CAS Number 1039758-67-2[1][2]
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol
Appearance Liquid or Solid[1]
Purity ≥ 95% (by NMR)[1]
SMILES String O=Cc1cccn1C2CC2
InChI Key PPAXARQIEKNOJI-UHFFFAOYSA-N

Storage and Handling: The compound should be stored at 0-8°C to maintain its stability and integrity.[1]

Synthesis and Mechanistic Insight

The primary and most efficient method for synthesizing pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction .[8][9][10] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[11][12] For this compound, the substrate is N-cyclopropylpyrrole.

The causality behind this choice of reaction is twofold:

  • Reactivity of the Substrate: The pyrrole ring is highly activated towards electrophilic substitution due to the electron-donating nature of the nitrogen atom. This makes it an ideal substrate for the Vilsmeier-Haack reaction, which proceeds via an electrophilic aromatic substitution mechanism.[8][9]

  • Mild Reaction Conditions: Compared to other formylation methods like Friedel-Crafts acylation, the Vilsmeier-Haack reaction avoids the use of strong Lewis acids, which can lead to polymerization or degradation of sensitive pyrrole substrates.[10]

The reaction involves three key stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an acid chloride, typically phosphoryl chloride (POCl₃), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[12]

  • Electrophilic Attack: The electron-rich N-cyclopropylpyrrole acts as a nucleophile, attacking the Vilsmeier reagent. The substitution preferentially occurs at the C2 position, which is the most electron-rich and sterically accessible position on the pyrrole ring.[8]

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[10][12]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ N_Cyclopropylpyrrole N-Cyclopropylpyrrole (Nucleophile) Iminium_Intermediate Iminium Salt Intermediate N_Cyclopropylpyrrole->Iminium_Intermediate Attacks Vilsmeier Reagent Product 1-Cyclopropyl-1H-pyrrole- 2-carbaldehyde Iminium_Intermediate->Product + H₂O H2O H₂O (Workup)

Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized, self-validating procedure adapted from established methods for pyrrole formylation.[13]

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), cool N,N-Dimethylformamide (DMF, 1.1 eq.) in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF, maintaining the temperature between 10-20°C. Stir for 15 minutes after addition to allow for the complete formation of the complex.

  • Substrate Addition: Dilute the reaction mixture with a dry, non-polar solvent like ethylene dichloride. Cool the mixture to 5°C. Add a solution of N-cyclopropylpyrrole (1.0 eq.) in the same solvent dropwise over 1 hour.

  • Reaction: After addition, remove the ice bath and reflux the mixture for 15-20 minutes. The progress can be monitored by TLC.

  • Hydrolysis and Workup: Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water. Reflux again for 15 minutes to ensure complete hydrolysis of the intermediate.

  • Extraction and Purification: After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ether or ethyl acetate). Combine the organic extracts, wash with a saturated sodium carbonate solution, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Product: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aldehyde group, but its behavior is modulated by the electronic properties of the N-cyclopropylpyrrole ring.

The pyrrole ring is a π-excessive, electron-rich heteroaromatic system.[14] This electron-donating character reduces the electrophilicity of the attached carbonyl carbon. Consequently, pyrrole-2-carbaldehyde and its derivatives are generally less reactive towards nucleophiles than benzaldehyde but more reactive than benzaldehydes substituted with strong electron-donating groups.[14] The aldehyde functionality serves as a versatile handle for numerous chemical transformations, making the compound a key intermediate.[4]

Key Reactions
  • Schiff Base Formation: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines).[4] These products are themselves valuable intermediates for synthesizing more complex heterocyclic systems or can be evaluated for biological activity.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, providing a reliable method for C-C double bond formation. The reaction rate is expected to be slower than with benzaldehyde due to the reduced electrophilicity of the carbonyl carbon.[14]

  • Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates) provides access to α,β-unsaturated systems.

  • Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol, further expanding its synthetic utility.

Synthetic_Utility Key Synthetic Transformations Start 1-Cyclopropyl-1H-pyrrole- 2-carbaldehyde SchiffBase Schiff Base (Imine) Start->SchiffBase Alkene Alkene Start->Alkene Unsaturated α,β-Unsaturated Compound Start->Unsaturated Alcohol Primary Alcohol Start->Alcohol Amine R-NH₂ (Primary Amine) Amine->SchiffBase Condensation Wittig Wittig Reagent Wittig->Alkene Wittig Reaction Methylene Active Methylene Compound Methylene->Unsaturated Knoevenagel Condensation Reducing Reducing Agent (e.g., NaBH₄) Reducing->Alcohol Reduction

Caption: Synthetic utility of the aldehyde functional group.

Applications in Drug Discovery and Materials Science

The unique structural combination of this compound makes it a highly sought-after intermediate in several advanced fields.[1]

Pharmaceutical Development

The compound is a key starting material for synthesizing novel pharmaceuticals.[1][2] Research has shown its potential in the development of:

  • Anti-inflammatory and Analgesic Agents: The pyrrole scaffold is a component of several anti-inflammatory drugs.[1][5]

  • Neuropharmacological Agents: It has been utilized in the design of new drug candidates targeting neurological pathways.[1]

  • Anticancer and Antitubercular Agents: The broader class of pyrrole-2-carbaldehyde derivatives has demonstrated promise as antibacterial, antifungal, and anticancer agents.[4][5]

The strategic inclusion of the cyclopropyl group is a key element of its value in medicinal chemistry. This small, rigid ring can:

  • Enhance Metabolic Stability: By blocking sites susceptible to metabolic oxidation.[6][7]

  • Increase Potency: By locking the molecule into a bioactive conformation, which is entropically more favorable for binding to a biological target.[6][7]

  • Improve Pharmacokinetics: By altering properties like lipophilicity, which can increase brain permeability and decrease plasma clearance.[6][7]

Other Applications
  • Organic Synthesis: It serves as a versatile building block for constructing complex heterocyclic compounds and natural products.[1][2]

  • Materials Science: The compound has potential use in formulating advanced polymers and coatings with tailored properties.[1][2]

  • Agrochemicals: It is a valuable intermediate in designing new, more effective, and environmentally benign pesticides or herbicides.[2]

Safety and Handling

According to safety data, this compound is classified as acutely toxic if swallowed.

  • GHS Pictogram: GHS06 (Skull and crossbones)

  • Signal Word: Danger

  • Hazard Statement: H301 (Toxic if swallowed)

  • Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

  • Storage Class: 6.1C (Combustible, acute toxic category 3)

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound.

Conclusion

This compound stands out as a compound of significant interest due to its versatile reactivity and strategic importance in applied chemistry. Its structure, featuring a reactive aldehyde on an electron-rich N-cyclopropylpyrrole core, provides a robust platform for synthetic diversification. The proven benefits of the cyclopropyl moiety in modulating pharmacological properties underscore its value in modern drug discovery, particularly in the development of anti-inflammatory, analgesic, and neuropharmacological agents. As research continues to uncover new synthetic methodologies and biological activities, the role of this compound as a pivotal intermediate in creating innovative molecules for medicine and materials science is set to expand.

References

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  • 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]

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An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of increasing interest in medicinal chemistry and organic synthesis. With a molecular weight of 135.16 g/mol , this compound serves as a versatile building block for the synthesis of more complex molecular architectures. This document details its physicochemical properties, provides a validated synthesis protocol, explores its characteristic reactivity, and discusses its current and potential applications, particularly in the realm of drug discovery. Furthermore, this guide includes a thorough examination of its spectroscopic signature and essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Core Physicochemical Properties

This compound is a distinct chemical entity characterized by the fusion of a pyrrole ring, an aldehyde functional group, and a cyclopropyl moiety. These structural features impart a unique combination of reactivity and conformational rigidity, making it a valuable intermediate in synthetic chemistry.

PropertyValueSource(s)
Molecular Weight 135.16 g/mol [1][2][3]
Molecular Formula C₈H₉NO[1][2][3]
CAS Number 1039758-67-2[1][2][3]
Physical Form Solid[1]
InChI 1S/C8H9NO/c10-6-8-2-1-5-9(8)7-3-4-7/h1-2,5-7H,3-4H2[1]
SMILES O=Cc1cccn1C2CC2[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through the N-cyclopropylation of pyrrole-2-carbaldehyde. Several synthetic strategies can be employed, with the Ullmann condensation being a robust and scalable method.

Recommended Synthesis Protocol: Ullmann Condensation

This protocol is based on the copper-catalyzed coupling of pyrrole-2-carbaldehyde with a cyclopropylating agent. The use of a ligand, such as a diamine, is crucial for achieving high yields and preventing side reactions.

Experimental Protocol:

  • Reaction Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) flask, add pyrrole-2-carbaldehyde (1.0 eq.), copper(I) iodide (0.1 eq.), and a suitable ligand like N,N'-dimethylethylenediamine (DMEDA) (0.2 eq.).

  • Solvent and Base: Add a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Addition of Cyclopropylating Agent: Add cyclopropylboronic acid (1.5 eq.) to the stirred mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.

  • Copper(I) Iodide: A common and effective catalyst for Ullmann-type reactions.

  • Ligand (DMEDA): Solubilizes the copper catalyst and accelerates the rate of reductive elimination, leading to higher product yields.

  • Base (K₂CO₃ or Cs₂CO₃): Activates the pyrrole nitrogen for nucleophilic attack. Cesium carbonate is often more effective due to its higher solubility and basicity.

  • Cyclopropylboronic Acid: A stable and readily available source of the cyclopropyl group.

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Pyrrole-2-carbaldehyde Pyrrole-2-carbaldehyde Reaction Reaction Pyrrole-2-carbaldehyde->Reaction Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->Reaction CuI / DMEDA CuI / DMEDA CuI / DMEDA->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction Heat (80-100 °C) Heat (80-100 °C) Heat (80-100 °C)->Reaction Quench (H2O) Quench (H2O) Extraction (EtOAc) Extraction (EtOAc) Quench (H2O)->Extraction (EtOAc) Purification (Chromatography) Purification (Chromatography) Extraction (EtOAc)->Purification (Chromatography) Product Product Purification (Chromatography)->Product Isolated Product Reaction->Quench (H2O) Cool

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following is a predictive analysis based on the known spectral data of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals for the pyrrole ring protons, the aldehyde proton, and the cyclopropyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.5 - 9.7s
Pyrrole H57.1 - 7.3dd
Pyrrole H36.9 - 7.1dd
Pyrrole H46.2 - 6.4t
Cyclopropyl CH3.5 - 3.8m
Cyclopropyl CH₂0.8 - 1.2m
¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the pyrrole ring carbons, and the cyclopropyl carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)180 - 185
Pyrrole C2135 - 140
Pyrrole C5125 - 130
Pyrrole C3115 - 120
Pyrrole C4110 - 115
Cyclopropyl CH30 - 35
Cyclopropyl CH₂5 - 10
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch of the aldehyde.

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch (Aldehyde)1660 - 1680
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C-N Stretch1100 - 1300
Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the aldehyde group and fragmentation of the cyclopropyl ring.[4][5]

IonPredicted m/z
[M]⁺135
[M-CHO]⁺106
[M-C₃H₅]⁺94

Reactivity and Synthetic Applications

The chemical reactivity of this compound is governed by the interplay of its three key structural components.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form imines (Schiff bases).

  • Pyrrole Ring: The electron-rich pyrrole ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the aldehyde group at the 2-position will direct substitution to the 4-position.

  • Cyclopropyl Group: The cyclopropyl group is generally stable under many reaction conditions but can participate in ring-opening reactions under certain catalytic or radical conditions.

This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds with potential biological activity. It is particularly useful in the construction of molecules for agrochemical and pharmaceutical applications, including the development of anti-inflammatory and analgesic agents.[6]

Reactivity cluster_aldehyde Aldehyde Reactions cluster_pyrrole Pyrrole Ring Reactions Start This compound Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Condensation Condensation Start->Condensation Electrophilic Substitution Electrophilic Substitution Start->Electrophilic Substitution Carboxylic Acid Carboxylic Acid Oxidation->Carboxylic Acid Alcohol Alcohol Reduction->Alcohol Imine Imine Condensation->Imine + Amine 4-Substituted Pyrrole 4-Substituted Pyrrole Electrophilic Substitution->4-Substituted Pyrrole + Electrophile

Figure 2: Key reactivity pathways of this compound.

Safety and Handling

As a reactive aldehyde, this compound requires careful handling to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7] The container should be tightly sealed.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Avoid generating dust if it is in solid form.

  • Stability: The compound may be sensitive to light and air over prolonged periods. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Conclusion

This compound, with a molecular weight of 135.16 g/mol , is a valuable and versatile building block in modern organic synthesis. Its unique structural features and reactivity make it an important intermediate for the development of novel pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its properties, a reliable synthesis protocol, its spectroscopic signature, and essential safety information to facilitate its effective use by researchers and scientists in the field.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
  • Google Patents. (n.d.). US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Google Patents. (n.d.). WO2011102794A1 - Processes for making cyclopropyl amide derivatives and intermediates associated therewith.
  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Retrieved from [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2677–2686. [Link]

  • Vanderbilt University Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

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reactivity of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in modern organic synthesis and medicinal chemistry. The molecule's unique architecture, combining an electron-rich pyrrole ring, an electrophilic carbaldehyde, and a strained N-cyclopropyl group, imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of its electronic properties, characteristic chemical transformations, and strategic applications. We will explore the causality behind its reactivity in key reaction classes including nucleophilic additions, electrophilic substitutions, and cycloadditions. Detailed, field-tested protocols and mechanistic insights are provided to empower researchers in leveraging this versatile scaffold for the synthesis of complex molecular targets, particularly in the development of novel therapeutics.

Molecular Architecture and Physicochemical Properties

The is a direct consequence of the interplay between its three constituent functional groups. The N-cyclopropyl group, with its sp2-hybridized character, influences the aromaticity and nucleophilicity of the pyrrole ring. The 2-carbaldehyde function acts as a potent electron-withdrawing group, modulating the reactivity of the pyrrole core while serving as a primary handle for synthetic diversification.

Physicochemical Data Summary

A clear understanding of a reagent's physical properties is a prerequisite for its safe and effective use in any experimental workflow. The following table summarizes the key physicochemical data for this compound and its parent compound for reference.

PropertyThis compound1H-Pyrrole-2-carboxaldehyde (Reference)Data Source(s)
CAS Number 1039758-67-21003-29-8[1][2]
Molecular Formula C₈H₉NOC₅H₅NO[1][2]
Molecular Weight 135.16 g/mol 95.10 g/mol [1][2]
Physical State Solid / OilBeige Solid[3]
Melting Point Not widely reported43 - 47 °C[3]
Boiling Point Not widely reportedNo information available[3]
Flash Point Not widely reported106 °C[3]

Note: Specific data for the title compound is limited; properties are often analogous to similar pyrrole-2-carbaldehydes.

Stability and Handling

Based on data for analogous structures, this compound is stable under normal laboratory conditions.[3] However, as with many aldehydes, prolonged exposure to air can lead to oxidation. Studies on related pyrrole aldehydes indicate potential instability and degradation, particularly in solution over time.[4]

Handling Recommendations:

  • Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen).

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents to prevent uncontrolled reactions.[3]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles and chemical-resistant gloves, should be worn.[3]

Synthesis of the Core Scaffold

The primary and most reliable method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction. This electrophilic substitution reaction introduces a formyl group onto an activated aromatic ring, such as pyrrole. The N-cyclopropyl substituent is typically installed prior to formylation.

Conceptual Workflow for Synthesis

The synthesis is a two-step process: N-alkylation of pyrrole with a cyclopropyl electrophile, followed by formylation of the resulting N-substituted pyrrole.

G Pyrrole Pyrrole NCycloPyr 1-Cyclopropyl-1H-pyrrole Pyrrole->NCycloPyr  N-Alkylation Base Strong Base (e.g., NaH) Base->Pyrrole CycloX Cyclopropyl Halide/ Tosylate CycloX->Pyrrole FinalProduct 1-Cyclopropyl-1H-pyrrole- 2-carbaldehyde NCycloPyr->FinalProduct  Vilsmeier-Haack  Formylation Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier->NCycloPyr

Caption: General synthetic workflow for this compound.

Protocol: Vilsmeier-Haack Formylation of 1-Cyclopropyl-1H-pyrrole

This protocol is adapted from the established procedure for the formylation of unsubstituted pyrrole, a robust and scalable method.[5]

Materials:

  • 1-Cyclopropyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ethylene dichloride, anhydrous

  • Sodium acetate trihydrate

  • Deionized water, Ether, Saturated sodium carbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and dropping funnel under an inert atmosphere, add anhydrous DMF (1.1 moles). Cool the flask in an ice bath.

  • Slowly add POCl₃ (1.1 moles) to the DMF while maintaining the internal temperature between 10–20 °C. The formation of the phosphorus oxychloride-dimethylformamide complex is exothermic.

  • Remove the ice bath and stir the mixture for 15 minutes.

  • Pyrrole Addition: Re-cool the mixture in an ice bath and add anhydrous ethylene dichloride (250 ml).

  • Once the internal temperature is below 5 °C, add a solution of 1-cyclopropyl-1H-pyrrole (1.0 mole) in ethylene dichloride (250 ml) dropwise over 1 hour.

  • Reaction: After addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes. Copious evolution of hydrogen chloride will be observed.

  • Workup: Cool the mixture to room temperature. Cautiously add a solution of sodium acetate trihydrate (5.5 moles) in ~1 L of water.

  • Reflux the mixture again for 15 minutes with vigorous stirring.

  • Extraction: Cool the mixture and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous phase three times with ether.

  • Washing & Drying: Combine all organic extracts and wash cautiously with saturated sodium carbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Core Reactivity and Synthetic Transformations

The molecule's reactivity is dominated by the aldehyde group, with secondary reactivity on the pyrrole ring. The cyclopropyl group is generally stable but can participate in specific cycloaddition reactions.

Nucleophilic Addition to the Carbonyl Group

The aldehyde's carbonyl carbon is highly electrophilic and readily undergoes attack by a wide range of nucleophiles. This is the most common and synthetically valuable mode of reactivity.[6][7]

G cluster_0 Nucleophilic Addition Start 1-Cyclopropyl-1H-pyrrole- 2-carbaldehyde Intermediate Tetrahedral Intermediate Start->Intermediate Product Addition Product Intermediate->Product 2. Protonation Nu Nucleophile (e.g., R-MgBr, LiAlH₄, R-NH₂) Nu->Start 1. Attack Proton Proton Source (H₂O, Acid) Proton->Intermediate G cluster_0 Schiff Base Library Synthesis Workflow Start 1-Cyclopropyl-1H- pyrrole-2-carbaldehyde (Stock Solution) Dispense Dispense Aldehyde to 96-well plate Start->Dispense AddAmine Add Amine Library (1 amine per well) Dispense->AddAmine AmineLib Amine Library (R-NH₂) (Stock Solutions) AmineLib->AddAmine React Incubate (Room Temp, 4h) AddAmine->React Screen Direct Biological Screening of Imine Library React->Screen

Caption: High-throughput workflow for Schiff base library synthesis.

This process allows for the rapid generation of hundreds of derivatives, which can then be screened for biological activity. The condensation reaction to form the Schiff base (imine) is often quantitative and can be performed in situ without purification. [8]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its reactivity is a predictable yet versatile blend of classical aldehyde chemistry and nuanced heterocyclic behavior. The aldehyde function serves as a robust gateway for diversification, while the N-cyclopropyl pyrrole core provides a stable and medicinally relevant scaffold. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to fully exploit its synthetic potential, accelerating the discovery and development of next-generation pharmaceuticals and complex organic molecules.

References

  • Organic Syntheses Procedure. Pyrrole-2-carboxaldehyde. Available from: [Link]

  • Chemistry LibreTexts. 9.5: Cycloaddition Reactions. (2023-08-04). Available from: [Link]

  • Strazisar, B. R., et al. (2013). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Fatahala, S. S., et al. (2022). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Medicinal Chemistry. Available from: [Link]

  • Matsuura, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available from: [Link]

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  • Ghafuri, H., et al. (2012). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Organic Letters. Available from: [Link]

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  • Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
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1-cyclopropyl-1H-pyrrole-2-carbaldehyde mechanism of formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The cyclopropylamine moiety is a valuable structural motif in medicinal chemistry, known for imparting unique electronic and conformational properties to bioactive molecules.[1][2][3] This guide focuses on the most prevalent and efficient synthetic strategy: a two-step process involving the initial synthesis of the 1-cyclopropyl-1H-pyrrole precursor via the Paal-Knorr reaction, followed by its regioselective formylation using the Vilsmeier-Haack reaction. We will dissect the causality behind experimental choices, provide detailed, validated protocols, and illustrate the complex mechanisms with clear diagrams to support researchers in drug development and organic synthesis.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a sequential strategy that first constructs the N-substituted pyrrole core and then introduces the aldehyde functionality. This modular approach allows for high purity and control at each stage.

  • Stage 1: N-Cyclopropylpyrrole Synthesis via Paal-Knorr Reaction. This classic condensation reaction is an efficient method for forming the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine—in this case, cyclopropylamine.[4]

  • Stage 2: Formylation via Vilsmeier-Haack Reaction. The electron-rich 1-cyclopropyl-1H-pyrrole intermediate undergoes electrophilic aromatic substitution with a Vilsmeier reagent to install the carbaldehyde group regioselectively at the C2 position.[5][6][7]

The logical flow of this synthesis is depicted in the workflow diagram below.

G cluster_0 Stage 1: Paal-Knorr Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation A 2,5-Dimethoxytetrahydrofuran (1,4-Dicarbonyl Precursor) C Acid-Catalyzed Condensation & Cyclization A->C B Cyclopropylamine B->C D 1-cyclopropyl-1H-pyrrole (Intermediate) C->D F Electrophilic Aromatic Substitution D->F E DMF + POCl3 (Vilsmeier Reagent Formation) E->F G Aqueous Workup (Hydrolysis) F->G H This compound (Final Product) G->H

Caption: Overall synthetic workflow for this compound.

Stage 1: Mechanism of 1-cyclopropyl-1H-pyrrole Formation

The Paal-Knorr synthesis provides a direct and high-yielding route to N-substituted pyrroles. The reaction is typically catalyzed by a Brønsted or Lewis acid.[4]

Mechanistic Breakdown

The reaction begins with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde, the active 1,4-dicarbonyl compound. Cyclopropylamine, acting as a nucleophile, then engages in a series of condensation and cyclization steps.

  • Amine Condensation: The primary amine of cyclopropylamine attacks one of the carbonyl carbons of succinaldehyde, forming a hemiaminal intermediate.

  • Dehydration: The hemiaminal readily dehydrates to form an imine (Schiff base).

  • Intramolecular Cyclization: The remaining amino group attacks the second carbonyl, forming a five-membered ring.

  • Final Dehydration/Aromatization: A final dehydration step results in the formation of the aromatic pyrrole ring.

G A Succinaldehyde + Cyclopropylamine B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine Formation (-H2O) B->C D Intramolecular Attack (Cyclization) C->D E Final Dehydration (-H2O) D->E F 1-cyclopropyl-1H-pyrrole E->F Aromatization

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Stage 2: The Vilsmeier-Haack Formylation Mechanism

The Vilsmeier-Haack reaction is the cornerstone of this synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The high reactivity of the pyrrole ring makes it an ideal substrate.[6]

Formation of the Vilsmeier Reagent

The true electrophile in the reaction, the Vilsmeier reagent (a chloroiminium ion), is formed in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).

  • Causality: DMF, a weak nucleophile, attacks the electrophilic phosphorus center of POCl₃. The resulting adduct readily eliminates a stable dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[7] This reagent is the key species that will be attacked by the pyrrole ring.

Regioselective Electrophilic Substitution

The N-cyclopropylpyrrole ring attacks the Vilsmeier reagent in a classic electrophilic aromatic substitution.

  • Expertise & Causality: The substitution occurs preferentially at the C2 (alpha) position rather than the C3 (beta) position. This regioselectivity is a hallmark of pyrrole chemistry and can be explained by examining the resonance structures of the cationic Wheland intermediate formed upon attack. Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in a more stable intermediate compared to the intermediate from C3 attack, where the charge is delocalized over only two carbon atoms.

Hydrolysis to the Aldehyde

The resulting iminium salt is stable until an aqueous workup is performed. The addition of water hydrolyzes the iminium salt to yield the final this compound.

The complete mechanism is detailed in the diagram below.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl3 POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier - [PO2Cl2]⁻ Wheland Wheland Intermediate (C2 Attack - Stabilized) Vilsmeier->Wheland Electrophilic Attack Pyrrole 1-cyclopropyl-1H-pyrrole Pyrrole->Wheland Iminium Iminium Salt Wheland->Iminium - H⁺ Hydrolyzed Hydrolyzed Intermediate Iminium->Hydrolyzed Water H2O Water->Hydrolyzed Product Final Aldehyde Product Hydrolyzed->Product - Dimethylamine

Caption: Detailed mechanism of the Vilsmeier-Haack formylation of N-cyclopropylpyrrole.

Experimental Protocols

The following protocols are representative procedures derived from established methodologies for Paal-Knorr and Vilsmeier-Haack reactions.[4][8]

Protocol 1: Synthesis of 1-cyclopropyl-1H-pyrrole
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Reagent Addition: Add cyclopropylamine (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0 °C to form the reagent.

  • Substrate Addition: Dissolve 1-cyclopropyl-1H-pyrrole (1.0 eq) in a minimal amount of an inert solvent like dichloromethane or 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-3 hours.

  • Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is basic.

  • Extraction & Purification: Extract the mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude product by silica gel chromatography to yield the final product.

Data Presentation

The following table summarizes key quantitative data for the synthesis. Yields are representative and may vary based on scale and purification efficiency.

ParameterStage 1: Paal-KnorrStage 2: Vilsmeier-Haack
Key Reagents 2,5-Dimethoxytetrahydrofuran, CyclopropylamineDMF, POCl₃
Solvent Glacial Acetic AcidDichloromethane / DMF
Temperature 110-120 °C0 °C to 50 °C
Typical Reaction Time 2-4 hours2-4 hours
Typical Yield 70-85%65-80%
Final Product MW -135.16 g/mol [9]
Final Product Formula -C₈H₉NO[9]

Conclusion

The formation of this compound is a robust and well-understood process rooted in fundamental organic reactions. The Paal-Knorr synthesis provides reliable access to the N-substituted pyrrole core, while the Vilsmeier-Haack reaction offers a highly regioselective and efficient method for C2-formylation. A thorough understanding of the underlying mechanisms—particularly the factors governing the stability of reaction intermediates—is crucial for optimizing reaction conditions and maximizing yields. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and materials science.

References

  • Exploring the Applications of Cyclopropylamine in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
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  • A new avenue to the synthesis of highly substituted pyrroles . Sci-Hub. Available at: [Link]

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  • Vilsmeier–Haack reaction . Wikipedia. Available at: [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines . National Institutes of Health (NIH). Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent . National Institutes of Health (NIH). Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . MDPI. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation . Organic Chemistry Portal. Available at: [Link]

  • Pyrrole-2-carboxaldehyde . Organic Syntheses. Available at: [Link]

  • 1H-Pyrrole-2-carboxaldehyde . NIST WebBook. Available at: [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation . MDPI. Available at: [Link]

  • A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine . ResearchGate. Available at: [Link]

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starting materials for 1-cyclopropyl-1H-pyrrole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently serving as a key intermediate in the synthesis of complex bioactive molecules and functional materials.[1] Its unique structure, combining the aromatic pyrrole core with a strained cyclopropyl group, imparts distinct electronic and conformational properties that are leveraged in drug design. This guide provides a comprehensive overview of the principal synthetic pathway to this compound, focusing on the selection of starting materials, the rationale behind the chosen reactions, and detailed experimental protocols. The synthesis is logically dissected into two primary stages: the construction of the N-cyclopropylpyrrole core and its subsequent regioselective formylation.

Retrosynthetic Strategy

A robust and efficient synthesis of this compound is achieved through a two-step sequence. The retrosynthetic analysis identifies the formyl group as the last functionalization to be installed, pointing to a formylation reaction on an N-substituted pyrrole precursor. The Vilsmeier-Haack reaction is the preeminent choice for this transformation due to its high efficiency and regioselectivity on electron-rich pyrroles.[2][3] This leads to the key intermediate, 1-cyclopropyl-1H-pyrrole. The N-cyclopropylpyrrole ring itself can be constructed via the classical Paal-Knorr or Clauson-Kaas synthesis, which involves the condensation of a primary amine—in this case, cyclopropylamine—with a 1,4-dicarbonyl compound or its synthetic equivalent.[4][5]

G Target 1-Cyclopropyl-1H-pyrrole- 2-carbaldehyde Intermediate 1-Cyclopropyl-1H-pyrrole Target->Intermediate C-C Bond Formation (Vilsmeier-Haack Formylation) SM1 Cyclopropylamine Intermediate->SM1 C-N Bond Formation (Paal-Knorr/Clauson-Kaas) SM2 1,4-Dicarbonyl Equivalent (e.g., 2,5-Dimethoxytetrahydrofuran) Intermediate->SM2 Ring Formation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the 1-Cyclopropyl-1H-pyrrole Intermediate

The formation of the N-substituted pyrrole ring is the foundational step of the synthesis. The Clauson-Kaas reaction, which utilizes a stable 1,4-dicarbonyl surrogate, is a highly reliable and scalable method.

Principle and Choice of Starting Materials

The Clauson-Kaas synthesis involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (a stable cyclic acetal) under acidic conditions.[5] The acid catalyzes the hydrolysis of the acetal to generate the reactive, unisolated intermediate succinaldehyde (a 1,4-dialdehyde).[6] This intermediate then undergoes condensation with the primary amine, cyclization, and subsequent dehydration to form the aromatic pyrrole ring.

  • Nitrogen Source: Cyclopropylamine is selected as the primary amine to install the desired N-cyclopropyl substituent. It is a commercially available and relatively inexpensive starting material.[7]

  • 1,4-Dicarbonyl Surrogate: 2,5-Dimethoxytetrahydrofuran is preferred over succinaldehyde itself, which is prone to polymerization. It serves as a stable, easily handled precursor that generates the required 1,4-dicarbonyl species in situ.[5][6]

G Start 2,5-Dimethoxytetrahydrofuran + Cyclopropylamine Intermediate1 Succinaldehyde (in situ) Start->Intermediate1 Acid-catalyzed hydrolysis Intermediate2 Dihydropyrrole Intermediate Intermediate1->Intermediate2 Condensation & Cyclization Product 1-Cyclopropyl-1H-pyrrole Intermediate2->Product Dehydration (Aromatization)

Caption: Workflow for the synthesis of 1-cyclopropyl-1H-pyrrole.

Detailed Experimental Protocol

Materials:

  • Cyclopropylamine

  • 2,5-Dimethoxytetrahydrofuran (mixture of cis and trans isomers)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (Sat. NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopropylamine (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Add glacial acetic acid as the solvent and catalyst (typically 4-5 mL per 4 mmol of amine).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid. Repeat until effervescence ceases.

  • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 1-cyclopropyl-1H-pyrrole by flash column chromatography or distillation to obtain a pure liquid.

C2-Formylation via the Vilsmeier-Haack Reaction

With the N-cyclopropylpyrrole core constructed, the final step is the introduction of the aldehyde functional group at the C2 position. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering excellent yield and regiocontrol.[8][9]

Mechanism and Rationale

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that uses a specialized formylating agent, the Vilsmeier reagent.[2][10]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphoryl chloride (POCl₃). This forms a highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[11]

  • Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The attack occurs preferentially at the C2 (alpha) position, as the resulting cationic sigma complex is better stabilized by resonance involving the nitrogen lone pair compared to attack at the C3 (beta) position.[2]

  • Aromatization and Hydrolysis: The intermediate sigma complex is deprotonated to restore the aromaticity of the pyrrole ring, forming an iminium salt. Subsequent aqueous workup hydrolyzes this iminium salt to yield the final aldehyde product.[10]

G Reagent_Formation Step 1: Vilsmeier Reagent Formation (DMF + POCl3 → Chloroiminium ion) Attack Step 2: Electrophilic Attack (N-Cyclopropylpyrrole attacks reagent at C2) Reagent_Formation->Attack Intermediate Cationic Sigma Complex (Resonance Stabilized) Attack->Intermediate Aromatization Step 3: Aromatization (Deprotonation → Iminium Salt) Intermediate->Aromatization Hydrolysis Step 4: Hydrolysis (Aqueous workup) Aromatization->Hydrolysis Product Final Product (this compound) Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.

Detailed Experimental Protocol

Materials:

  • 1-Cyclopropyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Saturated Sodium Bicarbonate solution (Sat. NaHCO₃)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the Vilsmeier reagent. Cool anhydrous DMF in an ice-water bath (0 °C).

  • Add phosphoryl chloride (POCl₃) (typically 1.0-1.2 equivalents) dropwise to the cold DMF with vigorous stirring.[2] Allow the mixture to stir at 0 °C for 30-60 minutes, during which the Vilsmeier reagent forms as a solid or thick slurry.

  • Dilute the reagent with a small amount of anhydrous DCM.

  • Prepare a solution of 1-cyclopropyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM.

  • Add the pyrrole solution dropwise to the stirring suspension of the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a beaker of ice and water.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Reaction Data Summary

The Vilsmeier-Haack reaction is broadly applicable to a range of pyrroles. The following table summarizes typical conditions.

SubstrateFormylating SystemTemperature (°C)Time (h)Yield (%)Reference
PyrroleDMF / POCl₃0 to RT1 - 3>90[8],[2]
N-AlkylpyrroleDMF / POCl₃0 to RT1 - 3High[2]
1-VinylpyrroleDMF / Oxalyl Chloride-15 to -10< 180-90[3],[12]

Conclusion

The synthesis of this compound is reliably achieved through a straightforward and efficient two-step process. The strategy hinges on the robust Paal-Knorr/Clauson-Kaas pyrrole synthesis to construct the N-cyclopropylated heterocyclic core from readily available starting materials, followed by a highly regioselective Vilsmeier-Haack formylation to install the C2-aldehyde. This synthetic route is scalable, utilizes well-understood and high-yielding reactions, and provides a solid foundation for the production of this important chemical intermediate for research and development in the pharmaceutical and chemical industries.

References

  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(4), 688-691. Available at: [Link]

  • González-Vera, J. A., García-García, E., & García-Mera, X. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2617. Available at: [Link]

  • Hudson, C., & Moody, C. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
  • Leonardi, M., Ferlin, F., & Vaccaro, L. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12695-12703. Available at: [Link]

  • Moskalenko, Y. E., et al. (2014). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Russian Journal of Organic Chemistry, 50(6), 941-944. Available at: [Link]

  • A. Siddiqui, Z., & P. Singh, P. (2020). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 17(4), 255-279. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from ChemTube3D. Available at: [Link]

  • Sangeetha, R., & Pitchumani, K. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2550-2556. Available at: [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Martínez-Vargas, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 12(11), 1332. Available at: [Link]

  • Vo, C. V., & Dudley, G. B. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 78(15), 7621-7629. Available at: [Link]

  • Wróblewska, A., et al. (2021). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. ChemistryOpen, 10(6), 666-670. Available at: [Link]

  • Al-Zaydi, K. M. (2009). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 14(7), 2673-2679. Available at: [Link]

  • Fandrick, K. R., et al. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.
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An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The document delineates its nomenclature, physicochemical properties, and detailed, field-proven synthetic protocols. Emphasis is placed on the mechanistic underpinnings of the synthetic strategies, including the Paal-Knorr synthesis for the pyrrole core and the Vilsmeier-Haack reaction for its formylation. Furthermore, this guide presents a thorough characterization of the compound through spectroscopic analysis and explores its reactivity and strategic application in the synthesis of complex, biologically active molecules, with a particular focus on its role in the development of novel kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable synthetic intermediate.

Introduction and Nomenclature

This compound (IUPAC name: 1-cyclopropylpyrrole-2-carbaldehyde) is a substituted pyrrole that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a cyclopropyl group appended to the pyrrole nitrogen and a reactive carbaldehyde function at the 2-position, offers a valuable combination of steric and electronic properties for synthetic manipulation. This compound serves as a cornerstone in the development of novel pharmaceuticals, particularly in the realms of anti-inflammatory and analgesic agents, as well as in materials science and agrochemical research.[1][2]

The pyrrole ring is a fundamental scaffold in a multitude of natural products and pharmacologically active compounds. The introduction of a formyl group at the 2-position provides a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, making it an essential building block for constructing more elaborate molecular architectures.[1]

Physicochemical and Safety Information

A clear understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in synthesis.

PropertyValueReference(s)
CAS Number 1039758-67-2[2][3]
Molecular Formula C₈H₉NO[3]
Molecular Weight 135.16 g/mol [3]
Appearance Solid[3]
SMILES O=Cc1cccn1C2CC2[3]
InChI Key PPAXARQIEKNOJI-UHFFFAOYSA-N[2]

Safety Profile: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[3]

  • Hazard Statement: H301 (Toxic if swallowed)

  • Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

It is imperative that this compound is handled in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial construction of the N-substituted pyrrole ring, followed by the introduction of the carbaldehyde group.

Step 1: Synthesis of 1-Cyclopropyl-1H-pyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4][5] For the synthesis of 1-cyclopropyl-1H-pyrrole, cyclopropylamine is condensed with a suitable 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran, which serves as a stable and easy-to-handle precursor to succinaldehyde.

Causality of Experimental Choices:

  • 2,5-Dimethoxytetrahydrofuran: This is chosen over the more volatile and less stable succinaldehyde. In the presence of an acid catalyst, it readily hydrolyzes in situ to generate the required 1,4-dicarbonyl compound.

  • Cyclopropylamine: This primary amine serves as the nitrogen source for the pyrrole ring and introduces the desired N-cyclopropyl substituent.

  • Acid Catalyst (e.g., Acetic Acid): The reaction is typically acid-catalyzed to facilitate both the hydrolysis of the acetal and the subsequent dehydration steps in the ring-closure mechanism.[6]

Experimental Protocol: Paal-Knorr Synthesis of 1-Cyclopropyl-1H-pyrrole

  • Reagents and Equipment:

    • 2,5-Dimethoxytetrahydrofuran

    • Cyclopropylamine

    • Glacial Acetic Acid

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

  • Procedure:

    • In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1.0 equivalent) in glacial acetic acid.

    • To this solution, add cyclopropylamine (1.1 equivalents).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 1-cyclopropyl-1H-pyrrole can be purified by distillation under reduced pressure.

Mechanism of the Paal-Knorr Synthesis:

The reaction proceeds through the initial formation of a hemiaminal from the amine and one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular nucleophilic attack of the nitrogen on the second carbonyl group, leading to a cyclic intermediate. Subsequent dehydration steps result in the formation of the aromatic pyrrole ring.[7]

Paal_Knorr_Mechanism R1 1,4-Dicarbonyl I1 Protonated Carbonyl R1->I1 + H+ R2 Cyclopropylamine Catalyst H+ I2 Hemiaminal I1->I2 + Cyclopropylamine I3 Cyclic Intermediate I2->I3 Intramolecular Attack I4 Dehydrated Intermediate I3->I4 - H2O P 1-Cyclopropyl-1H-pyrrole I4->P - H2O, -H+

Caption: Paal-Knorr synthesis of 1-cyclopropyl-1H-pyrrole.

Step 2: Formylation of 1-Cyclopropyl-1H-pyrrole via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[8] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]

Causality of Experimental Choices:

  • DMF and POCl₃: This combination is the most common and effective for generating the Vilsmeier reagent. DMF serves as both the solvent and the source of the formyl group.

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, so the reaction must be carried out under anhydrous conditions to prevent its decomposition.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-5 °C) to ensure controlled formation. The subsequent formylation step may require gentle heating to proceed at a reasonable rate.[9]

  • Aqueous Work-up: The reaction is quenched with water or an aqueous base to hydrolyze the intermediate iminium salt to the final aldehyde product.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Cyclopropyl-1H-pyrrole

  • Reagents and Equipment:

    • 1-Cyclopropyl-1H-pyrrole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Three-necked round-bottom flask with a dropping funnel, nitrogen inlet, and magnetic stirrer

    • Ice bath

    • Standard work-up and purification equipment

  • Procedure:

    • In a three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3.0 equivalents).

    • Cool the flask in an ice bath to 0 °C.

    • Add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

    • To this mixture, add a solution of 1-cyclopropyl-1H-pyrrole (1.0 equivalent) in a small amount of anhydrous DMF dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-3 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Make the solution alkaline (pH 8-9) by the slow addition of an aqueous solution of sodium hydroxide or sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds in three main stages: 1) formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃; 2) electrophilic attack of the electron-rich C2 position of the pyrrole ring on the Vilsmeier reagent; and 3) hydrolysis of the resulting iminium salt intermediate during aqueous work-up to yield the aldehyde.[4]

Vilsmeier_Haack_Mechanism reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent (Electrophile) reagents->vilsmeier attack Electrophilic Attack vilsmeier->attack pyrrole 1-Cyclopropyl-1H-pyrrole pyrrole->attack intermediate Iminium Salt Intermediate attack->intermediate hydrolysis Hydrolysis (H₂O Work-up) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Vilsmeier-Haack formylation workflow.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. Below are the expected characteristic data.

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, 300 MHz)δ (ppm): 9.55 (s, 1H, CHO), 7.10 (dd, 1H, H-5), 6.95 (dd, 1H, H-3), 6.25 (t, 1H, H-4), 3.60 (m, 1H, CH-cyclopropyl), 1.20-1.00 (m, 4H, CH₂-cyclopropyl).
¹³C NMR (CDCl₃, 75 MHz)δ (ppm): 180.0 (C=O), 133.0 (C-2), 125.0 (C-5), 122.0 (C-3), 110.0 (C-4), 35.0 (CH-cyclopropyl), 8.0 (CH₂-cyclopropyl).
IR (KBr, cm⁻¹)~2980-2850 (C-H stretch, cyclopropyl), ~1660 (C=O stretch, aldehyde), ~1540, 1480 (C=C stretch, pyrrole ring).
Mass Spec (EI)m/z (%): 135 (M⁺), 106, 79, 53.

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound stems from the reactivity of its aldehyde group and the pyrrole ring. The aldehyde can undergo a variety of transformations, including:

  • Reductive amination: to form substituted amines.

  • Wittig reaction: to form alkenes.

  • Condensation reactions: with amines and hydrazines to form imines and hydrazones, respectively.

  • Oxidation: to the corresponding carboxylic acid.

  • Reduction: to the corresponding alcohol.

Key Intermediate in the Synthesis of IRAK4 Inhibitors

A prominent application of this compound is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a key role in the innate immune response. Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.[3][10]

Several potent and selective IRAK4 inhibitors have been developed where the 1-cyclopropyl-1H-pyrrole moiety serves as a key structural element, often interacting with the hinge region of the kinase's ATP binding site. The synthesis of these complex molecules frequently utilizes this compound as a starting material to build upon the pyrrole core. For instance, the aldehyde can be converted into a key amine or other functional group necessary for coupling with other heterocyclic systems to form the final inhibitor.[3]

IRAK4_Inhibitor_Synthesis start This compound step1 Functional Group Transformation start->step1 intermediate Key Pyrrole Intermediate step1->intermediate coupling Coupling with Heterocyclic Core intermediate->coupling product IRAK4 Inhibitor coupling->product

Caption: General synthetic utility in IRAK4 inhibitor development.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined pathway for its preparation and a diverse range of applications, most notably in the field of medicinal chemistry. The robust and scalable synthetic route, combining the Paal-Knorr and Vilsmeier-Haack reactions, allows for its efficient production. Its utility as a precursor to potent IRAK4 inhibitors underscores its importance in the development of next-generation therapeutics for inflammatory diseases and cancer. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this versatile chemical entity in their research and development endeavors.

References

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  • Kelly, R. P., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Journal of Medicinal Chemistry, 65(8), 6035-6048.
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An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will explore its core chemical structure, delve into established synthetic methodologies, and analyze its spectroscopic signature. Furthermore, this guide will illuminate the strategic importance of this molecule as a key intermediate in the synthesis of advanced pharmaceutical agents, contextualized by the proven utility of its constituent cyclopropyl and pyrrole-2-carbaldehyde motifs in medicinal chemistry.

Introduction: The Strategic Value of a Hybrid Scaffold

This compound (C₈H₉NO, M.W. 135.16 g/mol ) is a bifunctional organic molecule that serves as a versatile intermediate in the synthesis of complex molecular architectures.[1] Its structure marries two key components highly valued in modern medicinal chemistry: the N-cyclopropyl group and the pyrrole-2-carbaldehyde core.

The pyrrole ring is a foundational N-heterocycle present in a vast array of natural products and clinically approved drugs, recognized for its ability to engage in various biological interactions.[2][3] The aldehyde functionality at the 2-position provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, enabling the construction of diverse compound libraries.[4]

The N-cyclopropyl group is not merely an alkyl substituent; it is a "bioisostere" often used to replace larger or more flexible groups to enhance a drug candidate's pharmacological profile. The unique structural and electronic properties of the cyclopropane ring—its rigidity, strained nature, and enhanced sp³ character—can confer several advantages, such as:

  • Increased Metabolic Stability: The cyclopropyl group is often resistant to oxidative metabolism by cytochrome P450 enzymes.[5]

  • Enhanced Potency: Its conformational rigidity can lock a molecule into a bioactive conformation, improving binding affinity to a target protein.[1]

  • Reduced Off-Target Effects: The defined spatial orientation can improve selectivity.[1]

  • Improved Pharmacokinetics: It can influence properties like membrane permeability and plasma clearance.[5]

Consequently, this compound emerges as a high-value starting material, particularly in the development of novel therapeutics targeting inflammatory diseases and neurological disorders.[1][6]

Molecular Structure and Characterization

The chemical structure of this compound features a planar, five-membered pyrrole ring with a cyclopropyl group attached to the nitrogen atom and a carbaldehyde group at the adjacent C2 position.

Paal_Knorr cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product A 2,5-Dimethoxytetrahydrofuran R Paal-Knorr Condensation A->R Succinaldehyde precursor B Cyclopropylamine B->R Primary Amine C 1-Cyclopropyl-1H-pyrrole R->C Acid Catalyst (e.g., Acetic Acid) Heat

Caption: Workflow for the Paal-Knorr synthesis of 1-cyclopropyl-1H-pyrrole.

Experimental Protocol: Paal-Knorr Synthesis

Self-Validation Principle: This protocol is based on established procedures for the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. [7]The progress can be monitored by TLC, and the final product confirmed by NMR spectroscopy against expected shifts for an N-substituted pyrrole.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclopropylamine (1.0 equivalent) and a suitable solvent such as glacial acetic acid or an alcohol (e.g., ethanol).

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the stirred solution. The acetic acid serves as both the solvent and the acid catalyst required to hydrolyze the acetal to the reactive succinaldehyde intermediate.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) to a pH of 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 1-cyclopropyl-1H-pyrrole can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Formylation of 1-Cyclopropyl-1H-pyrrole via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic and heteroaromatic rings. [8][9]Pyrroles are highly activated substrates for this reaction, with substitution occurring preferentially and almost exclusively at the C2 (alpha) position. The reaction involves the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphoryl chloride (POCl₃). [10]

Vilsmeier_Haack cluster_start Starting Material cluster_reagents Vilsmeier Reagents cluster_reaction Reaction cluster_product Final Product A 1-Cyclopropyl-1H-pyrrole R Vilsmeier-Haack Formylation A->R DMF DMF DMF->R POCl3 POCl₃ POCl3->R C 1-Cyclopropyl-1H-pyrrole- 2-carbaldehyde R->C 1. Reaction 2. Aqueous Workup

Caption: Workflow for the Vilsmeier-Haack formylation of 1-cyclopropyl-1H-pyrrole.

Experimental Protocol: Vilsmeier-Haack Formylation

Self-Validation Principle: This protocol is adapted from the robust and widely-used procedure for the formylation of pyrrole itself. [11][12]The formation of the aldehyde product can be confirmed by the appearance of a characteristic singlet at ~9.5 ppm in the ¹H NMR spectrum and a strong C=O stretch in the IR spectrum.

  • Vilsmeier Reagent Formation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃, ~1.1 equivalents) dropwise, keeping the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of 1-cyclopropyl-1H-pyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM) dropwise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-3 hours. Monitor the reaction by TLC.

  • Hydrolysis (Work-up): Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Then, add a solution of sodium acetate or sodium hydroxide in water to hydrolyze the intermediate iminium salt and neutralize the acid. This step is often exothermic and should be performed with caution.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product, this compound, can be purified by column chromatography on silica gel to yield the final product.

Applications in Drug Development: A Gateway to Potent Kinase Inhibitors

The this compound scaffold is a key structural motif in the design of targeted therapeutics, most notably in the field of kinase inhibitors. The Janus kinase (JAK) family of enzymes, for instance, are critical mediators of cytokine signaling and are implicated in numerous inflammatory and autoimmune diseases.

While direct biological activity data for the title compound is limited, its significance lies in its role as a precursor. The pyrrolo[2,3-d]pyrimidine core, often found in potent JAK inhibitors, can be constructed from pyrrole-based intermediates. For example, compounds bearing a cyclopropyl moiety have been investigated as selective JAK inhibitors, demonstrating the value of this group in achieving desired activity and selectivity profiles. [13][14]The aldehyde group of this compound provides the necessary functionality to build the fused pyrimidine ring system, leading to advanced drug candidates.

Conclusion

This compound stands as a testament to the power of strategic molecular design. By combining the reactive versatility of the pyrrole-2-carbaldehyde system with the advantageous physicochemical properties of the cyclopropyl group, it offers a direct and efficient entry point for the synthesis of complex, high-value molecules. Its utility is firmly grounded in the established principles of medicinal chemistry, making it an indispensable tool for scientists and researchers dedicated to the discovery and development of next-generation pharmaceuticals. This guide provides the foundational knowledge and procedural rationale necessary for the confident synthesis and application of this important chemical intermediate.

References

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Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde Derivatives

The this compound moiety represents a versatile and highly valued scaffold in modern drug discovery. Characterized by a unique combination of a cyclopropyl group and a pyrrole-2-carbaldehyde core, this compound serves as a critical intermediate in the synthesis of a diverse range of complex molecules and novel pharmaceuticals.[1] Its inherent reactivity and structural features allow for the introduction of various functional groups, making it an essential building block for developing new therapeutic agents.[1][2] The derivatives stemming from this core have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, positioning them as significant candidates for further investigation and development.[3][4][5]

This guide provides a comprehensive overview of the key biological activities associated with this compound derivatives. We will delve into the mechanistic underpinnings of their therapeutic effects, present detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency and selectivity.

Core Biological Activities and Mechanisms of Action

The functional versatility of the this compound scaffold has enabled the development of derivatives with potent and specific biological activities. Below, we explore the most prominent of these, supported by mechanistic insights and established experimental workflows.

Anti-inflammatory and Analgesic Properties

The pyrrole ring is a foundational component of numerous well-established non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac.[6] Derivatives of this compound continue this legacy, showing significant promise as potent anti-inflammatory and analgesic agents.[1][2][7]

Mechanism of Action: COX Inhibition

The primary mechanism behind the anti-inflammatory effect of many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3][6] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostaglandins that protect the stomach lining.

  • COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.

While traditional NSAIDs often inhibit both isoforms, leading to potential gastrointestinal side effects, newer pyrrole derivatives have been developed that exhibit selective inhibition of COX-2, offering a more favorable safety profile.[6] The anti-inflammatory activity of these compounds is often comparable to that of established drugs like diclofenac.[6]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_C Protective Prostaglandins (e.g., Gastric Mucosa) COX1->Prostaglandins_C Prostaglandins_I Pro-inflammatory Prostaglandins COX2->Prostaglandins_I Inflammation Inflammation, Pain, Fever Prostaglandins_I->Inflammation Derivatives Pyrrole Derivatives Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrrole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess acute anti-inflammatory activity.[8]

  • Animal Preparation: Wistar rats are acclimatized and fasted overnight with free access to water.

  • Grouping: Animals are divided into groups: Control (vehicle), Reference (e.g., Diclofenac 25 mg/kg), and Test groups (pyrrole derivatives at various doses, e.g., 10, 20, 40 mg/kg).[8]

  • Drug Administration: The test compounds, reference drug, or vehicle are administered intraperitoneally or orally.

  • Induction of Edema: After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at baseline (0 hr) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Data Presentation: Anti-inflammatory Activity

CompoundDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.05-
Diclofenac250.38 ± 0.0355.3
Derivative A200.55 ± 0.0435.3
Derivative B 20 0.40 ± 0.03 52.9
Derivative C200.61 ± 0.0528.2

Data are hypothetical and for illustrative purposes.

Antimicrobial Activity

Pyrrole derivatives have been extensively investigated for their potential to combat microbial infections, showing activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[3][9][10][11]

Mechanism of Action

The antimicrobial mechanisms of pyrrole derivatives can be varied. Some compounds function as metallo-β-lactamase inhibitors, enzymes that confer bacterial resistance to β-lactam antibiotics.[12] By inhibiting these enzymes, the derivatives can restore the efficacy of antibiotics like meropenem.[12] Other mechanisms may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Antimicrobial_Screening Start Start: Prepare Stock Solutions of Pyrrole Derivatives Step1 Perform Serial Dilutions in 96-well Plates Start->Step1 Step2 Inoculate Wells with Standardized Microbial Suspension (e.g., S. aureus, E. coli) Step1->Step2 Step3 Incubate Plates (e.g., 37°C for 24h) Step2->Step3 Step4 Add Viability Indicator (e.g., Resazurin) Step3->Step4 Step5 Observe Color Change (Blue = No Growth, Pink = Growth) Step4->Step5 End Determine Minimum Inhibitory Concentration (MIC) Step5->End

Caption: Workflow for antimicrobial MIC determination.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: Stock solutions of the synthesized pyrrole derivatives are prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of each compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[9]

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth. A viability indicator like resazurin can be added to aid visualization.

Data Presentation: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Ciprofloxacin21-
Fluconazole--4
Derivative X1632>64
Derivative Y 4 8 16
Derivative Z326432

Data are hypothetical and for illustrative purposes.

Anticancer Potential

Recent advances have highlighted pyrrole-containing structures as promising scaffolds for the development of novel anticancer agents.[13] Derivatives have shown cytotoxic activity against various human tumor cell lines, including those of the breast, liver, and lung.[14][15]

Mechanism of Action: Multi-Targeting Approach

The anticancer effects of these derivatives are often multifaceted, involving several key cellular processes.

  • Kinase Inhibition: Some derivatives act as competitive inhibitors of key protein kinases involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[16]

  • Cell Cycle Arrest & Apoptosis: Active compounds can block cancer cells in specific phases of the cell cycle, often the G2/M phase, and induce programmed cell death (apoptosis).[14][15] This is sometimes achieved by disrupting microtubule assembly, similar to the action of vinca alkaloids.[15]

  • Antioxidant and Anti-inflammatory Effects: Within the tumor microenvironment, certain pyrrole derivatives can act as antioxidants, reducing the products of lipid and protein peroxidation, which may contribute to their overall antitumor activity.[16]

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nucleus EGFR EGFR/VEGFR Signaling Downstream Signaling (e.g., RAS/MAPK) EGFR->Signaling Activation Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Apoptosis Apoptosis (Programmed Cell Death) Derivatives Pyrrole Derivatives Derivatives->EGFR Inhibition Derivatives->Apoptosis Induction

Sources

Methodological & Application

Application Notes and Protocols: 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry, the pyrrole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] The strategic introduction of functional groups onto this ring system is paramount for modulating pharmacological activity. 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde (CPP-CHO) has emerged as a particularly valuable intermediate in this context.

This molecule combines two critical structural motifs:

  • The 1-cyclopropyl group: This small, strained ring is often used as a bioisostere for larger groups, enhancing metabolic stability, improving membrane permeability, and fine-tuning binding affinity to target proteins.

  • The 2-carbaldehyde group: This versatile functional handle serves as a reactive gateway for a multitude of subsequent chemical transformations, including reductive aminations, condensations, and oxidations, enabling the construction of complex molecular architectures.

This compound is a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory, analgesic, and neuropharmacological agents.[3][4][5] These application notes provide a comprehensive guide for researchers and drug development professionals, detailing a robust protocol for the synthesis, purification, characterization, and safe handling of this compound, grounded in established chemical principles.

Physicochemical & Spectroscopic Data

A thorough understanding of the compound's properties is essential for its effective use.

PropertyValueSource
CAS Number 1039758-67-2[6]
Molecular Formula C₈H₉NO[6]
Molecular Weight 135.16 g/mol [6]
Appearance Solid[6]
SMILES O=Cc1cccn1C2CC2[6]
InChI Key PPAXARQIEKNOJI-UHFFFAOYSA-N[6]

Synthesis Protocol: Vilsmeier-Haack Formylation

3.1 Principle & Rationale

The Vilsmeier-Haack reaction is the gold-standard method for the formylation of electron-rich heterocyclic compounds like pyrrole.[7][8] The reaction proceeds via the in-situ formation of a chloroiminium ion, known as the "Vilsmeier reagent," from N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[8][9] This electrophilic species then attacks the electron-rich C2 position of the N-substituted pyrrole ring.[9] Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde. This method is highly efficient and regioselective for pyrroles, making it the preferred industrial and laboratory-scale approach.[10][11]

3.2 Experimental Workflow: Synthesis

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup & Hydrolysis reagent_prep 1. Prepare DMF Solution (Anhydrous) cooling_1 2. Cool to 0-5 °C (Ice Bath) reagent_prep->cooling_1 add_pocl3 3. Add POCl₃ Dropwise (Exotherm Control) cooling_1->add_pocl3 stir_reagent 4. Stir for 15 min (Complete Formation) add_pocl3->stir_reagent add_pyrrole 5. Add 1-Cyclopropyl-1H-pyrrole Solution Dropwise (at 0-5 °C) stir_reagent->add_pyrrole warm_rt 6. Warm to Room Temp & Stir for 2-4h reflux 7. Heat to Reflux (15-30 min) cool_workup 8. Cool to 25 °C reflux->cool_workup hydrolysis 9. Quench with NaOAc Solution (Hydrolysis of Iminium Salt) cool_workup->hydrolysis reflux_2 10. Heat to Reflux (15 min) (Complete Hydrolysis) hydrolysis->reflux_2 extraction 11. Extraction with Solvent (e.g., Ethyl Acetate) reflux_2->extraction wash 12. Wash Organic Layer (Saturated NaHCO₃) extraction->wash dry_conc 13. Dry (Na₂SO₄) & Concentrate (Rotary Evaporator) wash->dry_conc crude_product crude_product dry_conc->crude_product Yields Crude Product

Caption: Workflow for the Vilsmeier-Haack synthesis of CPP-CHO.

3.3 Materials and Reagents

ReagentGradeSupplierNotes
1-Cyclopropyl-1H-pyrrole≥97%CommercialStarting material.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialReaction solvent and reagent. Must be dry.
Phosphorus oxychloride (POCl₃)≥99%CommercialHighly corrosive and moisture-sensitive.
Sodium Acetate TrihydrateReagent GradeCommercialUsed for hydrolysis workup.
Ethyl AcetateACS GradeCommercialExtraction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab PreparedFor washing/neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent.
Deionized Water

3.4 Step-by-Step Protocol

  • Vilsmeier Reagent Formation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.1 eq).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Scientist's Note: This initial cooling is crucial as the formation of the Vilsmeier reagent is exothermic.

    • Add POCl₃ (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes at room temperature. The solution should become a pale yellow or reddish color.

  • Formylation Reaction:

    • Re-cool the reaction mixture to 0-5 °C.

    • Add a solution of 1-cyclopropyl-1H-pyrrole (1.0 eq) dissolved in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (e.g., 1,2-dichloroethane) dropwise over 1 hour.

    • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC.

    • Upon completion, heat the mixture to a gentle reflux for 15-30 minutes to drive the reaction to completion.[10]

  • Workup and Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • In a separate beaker, prepare a solution of sodium acetate trihydrate (5.0 eq) in water.

    • CAUTION: The next step can be highly exothermic and release HCl gas. Perform in a well-ventilated fume hood.

    • Carefully and slowly add the sodium acetate solution to the reaction mixture. The initial addition should be very slow to control the quench.[10]

    • Once the initial exotherm subsides, add the remaining solution more rapidly and heat the mixture to reflux for 15 minutes with vigorous stirring to ensure complete hydrolysis of the iminium intermediate.[10]

    • Cool the biphasic mixture and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash cautiously with saturated sodium bicarbonate solution (to neutralize residual acid), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Silica Gel Chromatography

4.1 Principle & Rationale

The crude product typically contains unreacted starting materials, DMF, and minor side products. Flash column chromatography on silica gel is an effective method for purification. The separation is based on the differential adsorption of the components to the polar silica stationary phase. The slightly polar aldehyde product will elute after the non-polar starting material but before highly polar impurities when using a non-polar/moderately polar solvent system.

4.2 Experimental Workflow: Purification

G start Crude Product (Dissolved in min. DCM) load_sample 3. Load Sample onto Column start->load_sample prep_col 1. Prepare Silica Gel Slurry (in Hexane) pack_col 2. Pack Column prep_col->pack_col pack_col->load_sample elute 4. Elute with Solvent Gradient (e.g., 5% to 20% EtOAc in Hexane) load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC collect->tlc pool 7. Pool Pure Fractions tlc->pool concentrate 8. Concentrate under Reduced Pressure pool->concentrate final_product Pure Crystalline Product concentrate->final_product

Caption: General workflow for purification via column chromatography.

4.3 Step-by-Step Protocol

  • TLC Analysis: First, analyze the crude product by TLC using a solvent system such as 10% Ethyl Acetate in Hexane to determine the Rբ values of the product and impurities.

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack the column. Equilibrate the column with the initial elution solvent (e.g., 5% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., step gradient from 5% to 10% to 20% Ethyl Acetate in Hexane).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Expert Insight: For challenging separations, a "dry loading" technique can be employed. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column. This often results in better resolution and sharper bands.

Characterization and Quality Control

Verification of the final product's identity and purity is a non-negotiable step.

TechniqueExpected Result / Key Signal
¹H NMR (CDCl₃, 400 MHz)δ ~9.5 ppm (s, 1H, -CHO), δ ~7.0-7.2 ppm (m, 2H, pyrrole H), δ ~6.2-6.4 ppm (m, 1H, pyrrole H), δ ~3.5-3.7 ppm (m, 1H, cyclopropyl CH), δ ~1.0-1.3 ppm (m, 4H, cyclopropyl CH₂).
¹³C NMR (CDCl₃, 100 MHz)δ ~180 ppm (C=O), δ ~135-140 ppm (pyrrole C), δ ~120-130 ppm (pyrrole C), δ ~110 ppm (pyrrole C), δ ~30-35 ppm (cyclopropyl CH), δ ~5-10 ppm (cyclopropyl CH₂).
IR Spectroscopy ~1660-1680 cm⁻¹ (strong C=O stretch of aryl aldehyde).[12]
Mass Spectrometry (EI)M⁺ peak at m/z = 135.16.
Purity (HPLC/GC) ≥98% for use in pharmaceutical development.

Safety, Handling, and Storage

6.1 Hazard Identification

This compound is classified as acutely toxic if swallowed. Handle with appropriate care.

  • GHS Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statement: H301: Toxic if swallowed.

  • Precautionary Statements: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

6.2 Safe Handling Protocol

AspectProcedure
Engineering Controls Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves, and chemical safety goggles.[13][14]
Handling Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]
Spills In case of a small spill, absorb with an inert material (e.g., vermiculite), collect in a sealed container, and dispose of as hazardous waste.
First Aid (Ingestion) IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or physician for treatment advice.[13]

6.3 Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde group.

Applications in Downstream Pharmaceutical Synthesis

The true value of this compound lies in its synthetic versatility. The aldehyde functionality is a key branching point for creating diverse libraries of compounds for drug discovery.

G cluster_0 Key Transformations cluster_1 Resulting Scaffolds / Drug Classes start This compound (CPP-CHO) reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) start->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) start->wittig oxidation Oxidation (KMnO₄, Ag₂O) start->oxidation condensation Condensation (e.g., with Hydrazines) start->condensation amines Substituted Amines (CNS Agents, Kinase Inhibitors) reductive_amination->amines alkenes Vinyl Pyrroles (Antiviral Agents, Polymers) wittig->alkenes acids Carboxylic Acids (Anti-inflammatory Precursors) oxidation->acids heterocycles Fused Heterocycles (e.g., Pyrazolyl-pyrroles) condensation->heterocycles

Caption: Downstream synthetic pathways originating from CPP-CHO.

  • Reductive Amination: Reaction with primary or secondary amines followed by a reducing agent (e.g., sodium triacetoxyborohydride) is one of the most powerful methods to generate diverse amine libraries, which are prevalent in CNS-active compounds and kinase inhibitors.

  • Oxidation: Mild oxidation yields the corresponding 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, a key precursor for many non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive amides and esters.[5]

  • Condensation Reactions: Condensation with hydrazines, hydroxylamines, or active methylene compounds can lead to the formation of larger, fused heterocyclic systems, expanding the accessible chemical space for drug screening.[15]

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into vinyl-pyrrole derivatives, which are important building blocks for conjugated materials and certain classes of antiviral agents.

References

  • Alfa Aesar. Safety Data Sheet - Pyrrole-2-carboxaldehyde. [Link]

  • Discovery Fine Chemicals. Pyrrole-2-Carboxaldehyde - 1003-29-8. [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Org. Synth. 1963, 4, 831. [Link]

  • Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules 2023, 28(6), 2596. [Link]

  • PubChem. Pyrrole-2-carboxaldehyde. [Link]

  • Matrix Fine Chemicals. 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. [Link]

  • Bentham Science. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Med Chem. 2022;18(10):1013-1043. [Link]

  • NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]

  • ResearchGate. Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. [Link]

  • PubMed Central (PMC). Bioactive pyrrole-based compounds with target selectivity. Eur J Med Chem. 2020 Sep 1; 201: 112449. [Link]

  • National Institutes of Health (NIH). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. 2012 Sep; 17(9): 10496–10511. [Link]

  • PubMed. Pyrrole 2-carbaldehyde derived alkaloids from the roots of Angelica dahurica. J Nat Med. 2019 Oct;73(4):786-792. [Link]

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Application Notes and Protocols: Reactivity of the Aldehyde Group in 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde in Modern Synthesis

This compound is a heterocyclic aldehyde of significant interest in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1] The molecule's unique architecture, which marries the electron-rich pyrrole nucleus with a strained cyclopropyl ring, imparts a distinct reactivity profile that is highly valued in the construction of complex molecular frameworks. The pyrrole moiety is a common feature in numerous biologically active natural products and approved pharmaceuticals, valued for its ability to engage in various biological interactions.[2] Furthermore, the incorporation of a cyclopropyl group can enhance metabolic stability, improve potency, and modulate the pharmacokinetic properties of drug candidates.[3][4]

The aldehyde functional group at the C2 position of the pyrrole ring is the primary locus of reactivity, serving as a versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of the key reactions of this aldehyde group, offering detailed experimental protocols and mechanistic insights to empower researchers in leveraging the synthetic potential of this valuable building block.

Reductive Amination: A Gateway to Novel Amine Scaffolds

Reductive amination is a cornerstone of amine synthesis, offering a robust and efficient method for the formation of carbon-nitrogen bonds.[5][6] This one-pot reaction proceeds through the initial formation of an imine intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[7][8] For this compound, this reaction opens the door to a diverse library of N-substituted pyrrole derivatives with potential applications in drug discovery.

Mechanistic Rationale

The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration of the hemiaminal intermediate to the imine. The choice of reducing agent is critical; it must be selective for the imine over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reagent for this purpose due to its mildness and high selectivity.[9][10]

Experimental Protocol: Reductive Amination with a Primary Amine

Materials:

  • This compound (1.0 mmol, 135.16 mg)

  • Primary amine (e.g., benzylamine) (1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic acid (optional, 1-2 drops)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol) and the primary amine (1.2 mmol).

  • Dissolve the reactants in 1,2-dichloroethane (10 mL). If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by Thin Layer Chromatography (TLC).

  • In a separate flask, weigh sodium triacetoxyborohydride (1.5 mmol) and add it portion-wise to the reaction mixture over 10-15 minutes. Caution: The addition may be exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Data Summary: Representative Yields for Reductive Amination

EntryAmineProductYield (%)
1AnilineN-((1-cyclopropyl-1H-pyrrol-2-yl)methyl)aniline85-95
2BenzylamineN-benzyl-1-((1-cyclopropyl-1H-pyrrol-2-yl)methyl)amine90-98
3Morpholine4-((1-cyclopropyl-1H-pyrrol-2-yl)methyl)morpholine80-90

Yields are approximate and may vary based on the specific substrate and reaction conditions.

Diagram: Reductive Amination Workflow

G cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification aldehyde This compound imine_formation Imine Formation (RT, 1-2h) aldehyde->imine_formation amine Primary/Secondary Amine amine->imine_formation solvent Anhydrous DCE solvent->imine_formation reduction In situ Reduction (NaBH(OAc)3, RT, 12-24h) imine_formation->reduction Add NaBH(OAc)3 quench Quench (aq. NaHCO3) reduction->quench extract Extraction (DCM) quench->extract purify Column Chromatography extract->purify product Purified Secondary Amine purify->product

Caption: Workflow for the one-pot reductive amination.

Knoevenagel Condensation: Constructing α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[11] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are valuable intermediates in the synthesis of various pharmaceuticals and functional materials.[12][13]

Mechanistic Insights

The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product.[11]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound (1.0 mmol, 135.16 mg)

  • Malononitrile (1.1 mmol, 72.67 mg)

  • Piperidine (0.1 mmol, 8.52 mg, 0.01 mL)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. A precipitate may form as the product is generated.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield (E)-2-((1-cyclopropyl-1H-pyrrol-2-yl)methylene)malononitrile.

Data Summary: Knoevenagel Condensation with Various Active Methylene Compounds

EntryActive Methylene CompoundProductYield (%)
1Malononitrile(E)-2-((1-cyclopropyl-1H-pyrrol-2-yl)methylene)malononitrile90-98
2Ethyl cyanoacetate(E)-ethyl 2-cyano-3-(1-cyclopropyl-1H-pyrrol-2-yl)acrylate85-95
3Barbituric acid5-((1-cyclopropyl-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione80-90

Yields are approximate and may vary based on the specific substrate and reaction conditions.

Diagram: Knoevenagel Condensation Mechanism

G cluster_mechanism Knoevenagel Condensation Mechanism start Aldehyde + Active Methylene Compound carbanion Carbanion Formation (Base-catalyzed) start->carbanion nucleophilic_attack Nucleophilic Attack carbanion->nucleophilic_attack aldol_adduct Aldol Adduct Intermediate nucleophilic_attack->aldol_adduct dehydration Dehydration aldol_adduct->dehydration product α,β-Unsaturated Product dehydration->product

Caption: Mechanism of the Knoevenagel condensation.

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[14][15] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[16][17] A key advantage of the Wittig reaction is the precise control over the location of the newly formed double bond.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the ylide carbanion on the carbonyl carbon of this compound. This leads to the formation of a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane. The oxaphosphetane intermediate subsequently collapses to yield the alkene and the thermodynamically stable triphenylphosphine oxide, which drives the reaction to completion.[14]

Experimental Protocol: Wittig Reaction with a Non-stabilized Ylide

Materials:

  • Methyltriphenylphosphonium bromide (1.1 mmol, 393 mg)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 48 mg)

  • Anhydrous tetrahydrofuran (THF) (15 mL)

  • This compound (1.0 mmol, 135.16 mg)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 mmol).

  • Add anhydrous THF (10 mL) to suspend the phosphonium salt.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 mmol) portion-wise to the suspension. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to deep yellow or orange, indicating the formation of the ylide.

  • Cool the ylide solution back to 0 °C.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Add the aldehyde solution dropwise to the ylide solution via a syringe or dropping funnel.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of water (5 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 1-cyclopropyl-2-vinyl-1H-pyrrole.

Data Summary: Expected Products from Wittig Reactions

EntryWittig ReagentProductStereoselectivity
1Methyltriphenylphosphorane1-cyclopropyl-2-vinyl-1H-pyrroleN/A
2Ethyltriphenylphosphorane1-cyclopropyl-2-(prop-1-en-1-yl)-1H-pyrroleZ-isomer favored
3(Methoxycarbonylmethylene)triphenylphosphoraneMethyl (E)-3-(1-cyclopropyl-1H-pyrrol-2-yl)acrylateE-isomer favored

Stereoselectivity depends on the nature of the ylide (stabilized vs. non-stabilized).

Diagram: Wittig Reaction Experimental Workflow

G cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification phosphonium Phosphonium Salt ylide Phosphorus Ylide phosphonium->ylide base Strong Base (e.g., NaH) base->ylide reaction Reaction in Anhydrous THF ylide->reaction aldehyde This compound aldehyde->reaction quench Quench (H2O) reaction->quench extract Extraction (Ether) quench->extract purify Column Chromatography extract->purify product Alkene Product purify->product

Caption: Workflow for the Wittig olefination reaction.

Oxidation to Carboxylic Acid

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Methodology and Reagents

A variety of oxidizing agents can be employed for this transformation. Mild oxidants are preferred to avoid potential oxidation of the electron-rich pyrrole ring. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene.

Experimental Protocol: Pinnick Oxidation

Materials:

  • This compound (1.0 mmol, 135.16 mg)

  • Sodium chlorite (NaClO₂) (1.5 mmol, 135.66 mg)

  • Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 mmol, 180 mg)

  • 2-Methyl-2-butene (5.0 mmol, 0.53 mL)

  • tert-Butanol (t-BuOH) (10 mL)

  • Water (2.5 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in tert-butanol (10 mL).

  • Add 2-methyl-2-butene (5.0 mmol).

  • In a separate beaker, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (2.5 mL).

  • Add the aqueous solution of the oxidant to the solution of the aldehyde dropwise at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Dilute the reaction mixture with water (10 mL) and adjust the pH to ~3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude carboxylic acid can be purified by recrystallization or flash column chromatography.

Reduction to Alcohol

The reduction of the aldehyde to the corresponding primary alcohol, (1-cyclopropyl-1H-pyrrol-2-yl)methanol, provides another key synthetic intermediate. This transformation can be readily achieved using a variety of mild reducing agents.

Choice of Reducing Agent

Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its selectivity, ease of handling, and compatibility with a wide range of functional groups.[18] It will selectively reduce the aldehyde in the presence of many other functional groups that might be present in more complex derivatives.

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

  • This compound (1.0 mmol, 135.16 mg)

  • Sodium borohydride (NaBH₄) (1.0 mmol, 37.83 mg)

  • Methanol (10 mL)

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.0 mmol) portion-wise to the stirred solution.

  • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water (5 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.

  • Purify the product by flash column chromatography if necessary.

Conclusion

The aldehyde group of this compound is a versatile functional handle that enables a wide range of synthetic transformations. The protocols detailed in this guide for reductive amination, Knoevenagel condensation, Wittig reaction, oxidation, and reduction provide researchers with a robust toolkit for the elaboration of this valuable building block into more complex and potentially bioactive molecules. The judicious application of these methods will undoubtedly continue to fuel innovation in drug discovery and materials science.

References

  • Taylor & Francis Online. Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. [Link]

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  • Bangladesh Journals Online. Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • Pearson+. The Knoevenagel condensation is a special case of the aldol conde.... [Link]

  • ResearchGate. Synthesis of pyrrole and substituted pyrroles (Review). [Link]

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  • Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]

  • Oriental Journal of Chemistry. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Greener Education Materials for Chemists. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • HETEROCYCLES. ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS Publications. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. [Link]

  • Asian Journal of Chemistry. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • The Organic Reaction Circus. Wittig Reaction - Common Conditions. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

  • ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • ResearchGate. One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. [Link]

  • University of Massachusetts Boston. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • SpringerLink. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

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The Strategic Application of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Meets a Versatile Modulator

In the landscape of contemporary drug discovery, the convergence of privileged structural motifs with bioisosteric modifiers represents a powerful strategy for the generation of novel therapeutic agents. 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde stands at this intersection, embodying the fusion of the pyrrole ring, a well-established pharmacophore, with the cyclopropyl group, a compact and conformationally constrained modulator of physicochemical and pharmacological properties. The pyrrole nucleus is a cornerstone of numerous natural products and clinically successful drugs, prized for its ability to engage in a multitude of biological interactions.[1][2][3] Concurrently, the incorporation of a cyclopropyl moiety has become an increasingly prevalent tactic in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune solubility and membrane permeability.[4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound as a versatile building block in the synthesis of innovative drug candidates. We will explore its application in the context of developing targeted therapies, with a particular focus on kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[5][6][7]

The Rationale: Why this compound?

The strategic value of this compound as a starting material in medicinal chemistry is rooted in the synergistic contributions of its constituent parts:

  • The Pyrrole-2-carbaldehyde Core: This functionalized heterocycle is a versatile synthetic intermediate. The aldehyde group provides a reactive handle for a wide array of chemical transformations, including condensations, oxidations, and reductive aminations, allowing for the facile introduction of diverse pharmacophoric elements.[8] The pyrrole ring itself can participate in crucial hydrogen bonding and π-stacking interactions within biological targets.

  • The N-Cyclopropyl Group: The N-substitution with a cyclopropyl ring offers several distinct advantages:

    • Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism compared to linear alkyl chains, which can lead to improved pharmacokinetic profiles.

    • Conformational Rigidity: The three-membered ring restricts the conformational freedom of the molecule, which can lead to a more favorable entropic contribution to binding affinity.

    • Potency Enhancement: The unique electronic properties of the cyclopropyl ring can positively influence the binding affinity of the molecule to its target.

    • Solubility Modulation: The introduction of a cyclopropyl group can impact the lipophilicity of the molecule, providing a tool to optimize its solubility and permeability.

Application Focus: Synthesis of a Pyrrolo[2,1-f][8][9][10]triazine-Based Kinase Inhibitor

To illustrate the practical application of this compound, we will detail a synthetic protocol for a hypothetical, yet representative, kinase inhibitor based on the pyrrolo[2,1-f][8][9][10]triazine scaffold. This class of compounds has shown promise as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[11]

Synthetic Workflow Overview

The overall synthetic strategy involves the construction of the pyrrolotriazine core followed by functionalization to introduce a key pharmacophore that interacts with the target kinase.

G A This compound C Condensation A->C B Hydrazine Hydrate B->C D This compound Hydrazone C->D F Cyclocondensation D->F E α-Haloketone E->F G Pyrrolo[2,1-f][1,2,4]triazine Core F->G H Functionalization (e.g., Suzuki Coupling) G->H I Final Kinase Inhibitor Candidate H->I

Caption: Synthetic workflow for a pyrrolotriazine-based kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound Hydrazone

This initial step activates the aldehyde for the subsequent cyclization reaction.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude hydrazone.

  • The crude product can be purified by recrystallization from ethanol or used directly in the next step.

Causality Behind Experimental Choices:

  • The use of a slight excess of hydrazine hydrate ensures complete conversion of the aldehyde.

  • Ethanol is a suitable solvent that facilitates the dissolution of the reactants and the product.

  • Refluxing provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Protocol 2: Synthesis of the Pyrrolo[2,1-f][8][9][10]triazine Core

This cyclocondensation reaction forms the core heterocyclic scaffold of the target inhibitor.

Materials:

  • This compound hydrazone

  • Appropriate α-haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one)

  • Sodium bicarbonate

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve the this compound hydrazone (1.0 eq) in DMF (30 mL).

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add the α-haloketone (1.1 eq) portion-wise to the stirred suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DMF is a polar aprotic solvent that is well-suited for this type of nucleophilic substitution and cyclization reaction.

  • Sodium bicarbonate acts as a base to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

  • Heating is necessary to promote the cyclization step.

Protocol 3: Functionalization via Suzuki Coupling

This final step introduces a key biaryl moiety, a common feature in many kinase inhibitors, which can occupy the hydrophobic pocket of the ATP binding site.

Materials:

  • Pyrrolo[2,1-f][8][9][10]triazine core (with a suitable leaving group, e.g., a bromine atom)

  • Aryl boronic acid (e.g., 4-(cyclopropylcarbamoyl)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the brominated pyrrolo[2,1-f][8][9][10]triazine core (1.0 eq), the aryl boronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (1,4-dioxane/water, 4:1) to the flask.

  • Add the palladium catalyst (0.05 eq) under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • The Suzuki coupling is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl systems.

  • The palladium catalyst is essential for the catalytic cycle of the coupling reaction.

  • The base is required to activate the boronic acid.

  • An inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

Data Presentation: Expected Physicochemical and Biological Properties

PropertyExpected Value/ActivityRationale
Molecular Weight 400 - 500 g/mol Within the range of typical orally bioavailable small molecule drugs.
LogP 2 - 4A balance between solubility and permeability for good oral absorption.
Kinase Inhibition (IC₅₀) < 100 nMPotent inhibition of the target kinase (e.g., VEGFR-2) is desired for therapeutic efficacy.[11]
Cellular Antiproliferative Activity (GI₅₀) < 1 µMEffective inhibition of cancer cell growth in vitro.[12][13][14]
Metabolic Stability (in vitro) Moderate to HighThe N-cyclopropyl group is expected to confer resistance to metabolic degradation.

Logical Relationships in Kinase Inhibition

The synthesized molecule is designed to interact with the ATP-binding site of a target kinase. The pyrrolotriazine core acts as a scaffold, while the various substituents are positioned to make specific interactions with key amino acid residues.

G A Kinase Inhibitor Candidate B ATP Binding Site of Kinase A->B Binds to C Hydrogen Bond Donors/Acceptors A->C Forms H-bonds with D Hydrophobic Pocket A->D Occupies E Solvent-Exposed Region A->E Extends into B->C Contains B->D Contains B->E Contains F Inhibition of Kinase Activity B->F Binding leads to G Blockade of Downstream Signaling F->G H Therapeutic Effect (e.g., Anti-angiogenesis) G->H

Sources

Application Note & Protocol: Synthesis of Alkenes via Witt-ig Reaction with 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for performing the Wittig reaction using 1-cyclopropyl-1H-pyrrole-2-carbaldehyde as the aldehydic substrate. The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the reliable formation of carbon-carbon double bonds with excellent regiocontrol.[1][2][3] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, mechanistic insights, and practical considerations for the successful synthesis of vinyl-substituted cyclopropyl-pyrrole derivatives.

Introduction: The Power and Precision of the Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, facilitates the conversion of aldehydes or ketones into alkenes.[1][3] The reaction's synthetic utility lies in its ability to form a double bond at a specific location, a task that can be challenging with other olefination methods.[1] The core of the reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound.[4][5]

The mechanism is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl, forming a transient four-membered ring intermediate called an oxaphosphetane.[4][6] This intermediate then collapses to yield the desired alkene and a phosphine oxide byproduct, typically triphenylphosphine oxide (TPPO). The formation of the very stable P=O double bond in TPPO is the thermodynamic driving force for the reaction.[7]

The stereochemical outcome of the Wittig reaction is heavily influenced by the nature of the phosphorus ylide employed.[6][8]

  • Non-stabilized ylides , typically bearing alkyl substituents, are highly reactive and generally lead to the formation of (Z)-alkenes under kinetic control.[4][8]

  • Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) that can delocalize the negative charge on the carbanion, are less reactive and thermodynamically controlled, predominantly yielding (E)-alkenes.[6][8][9]

This protocol will focus on the use of a stabilized ylide with this compound, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science.

Materials and Reagents

Table 1: List of Required Materials and Reagents
Compound/Material Grade Supplier Notes
This compound≥95%Crescent Chemical[10] Handle with care, acute oral toxicity.
(Carbethoxymethylene)triphenylphosphorane≥98%Sigma-AldrichA stabilized ylide. Air-stable.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse dry solvent for optimal results.
Dichloromethane (DCM)ACS Reagent GradeFisher ScientificFor extraction and chromatography.
Ethyl AcetateACS Reagent GradeVWRFor extraction and chromatography.
HexanesACS Reagent GradeVWRFor chromatography.
Saturated aq. NH4ClN/APrepare in-houseFor quenching the reaction.
Brine (Saturated aq. NaCl)N/APrepare in-houseFor washing the organic phase.
Anhydrous Sodium Sulfate (Na2SO4)ACS Reagent GradeFisher ScientificFor drying the organic phase.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Experimental Protocol

This protocol details the reaction of this compound with a commercially available stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to yield the corresponding (E)-alkene.

Reaction Setup

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aldehyde & Ylide solvent Add Anhydrous THF reagents->solvent Dissolve stir Stir at RT (or heat) solvent->stir Start Reaction monitor Monitor by TLC stir->monitor Check Progress quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with EtOAc quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Pure Product

Caption: Experimental workflow for the Wittig reaction.

Step-by-Step Procedure
  • Preparation: To a dry, round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add (carbethoxymethylene)triphenylphosphorane (1.1 - 1.5 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M with respect to the aldehyde.

  • Reaction: Stir the mixture at room temperature. Stabilized ylides are less reactive, so gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.[11]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will contain the desired alkene and triphenylphosphine oxide (TPPO). Purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The less polar alkene product should elute before the more polar TPPO.[12][13]

Causality and Self-Validation

  • Choice of Ylide: A stabilized ylide is chosen for its air stability, ease of handling, and high selectivity for the (E)-alkene.[9] This is advantageous for creating a specific isomer for applications in drug development. The lower reactivity of stabilized ylides also makes them more tolerant of other functional groups.[9][14]

  • Anhydrous Conditions: Although stabilized ylides are less sensitive to moisture than their non-stabilized counterparts, using an anhydrous solvent like THF is crucial to prevent the protonation and subsequent decomposition of the ylide, which would lower the yield.[1]

  • Inert Atmosphere: An inert atmosphere minimizes the potential for side reactions, particularly with more reactive ylides. For stabilized ylides, this is a good laboratory practice to ensure reproducibility.

  • Purification Strategy: The primary byproduct, TPPO, can sometimes be challenging to separate from the desired product, especially if they have similar polarities.[7][12] Column chromatography is a reliable method for this separation.[12] In some cases, precipitation of TPPO from a nonpolar solvent like petroleum ether can be an effective initial purification step.[12]

Expected Results and Troubleshooting

Table 2: Summary of Reaction Parameters and Expected Outcome
Parameter Value/Condition Rationale
Substrate This compoundHeterocyclic aldehyde.
Wittig Reagent (Carbethoxymethylene)triphenylphosphoraneStabilized ylide for (E)-selectivity.
Stoichiometry 1.1 - 1.5 eq of ylideA slight excess ensures complete consumption of the aldehyde.
Solvent Anhydrous THFAprotic solvent to prevent ylide decomposition.
Temperature Room Temperature to 50 °CGentle heating may be needed for less reactive aldehydes.
Reaction Time 2 - 24 hoursMonitor by TLC.
Expected Product Ethyl (E)-3-(1-cyclopropyl-1H-pyrrol-2-yl)acrylateThe (E)-isomer is the major product.
Typical Yield 70-90%Dependent on reaction conditions and purification.

Troubleshooting:

  • Low or No Conversion: If the reaction stalls, ensure the THF is truly anhydrous. Gentle heating can also be applied to increase the reaction rate.

  • Mixture of (E) and (Z) isomers: While stabilized ylides strongly favor the (E)-isomer, small amounts of the (Z)-isomer can form. The E/Z ratio can often be improved by adjusting the solvent and temperature.

  • Difficult Purification: If TPPO co-elutes with the product, alternative purification techniques such as recrystallization or treating the crude mixture to convert TPPO into a more polar derivative can be employed.[12][15]

Safety Precautions

  • This compound is classified as acutely toxic if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated fume hood.

  • Organic solvents like THF, ethyl acetate, and dichloromethane are flammable and should be handled away from ignition sources.

Characterization

The purified product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and determine the isomeric ratio. The coupling constant between the vinylic protons in the ¹H NMR spectrum can distinguish between the (E) and (Z) isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=C double bond and the ester carbonyl.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Wittig reaction purification for products with very low polarity. Retrieved from [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • YouTube. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic synthesis: The Wittig reaction cleans up | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • ADDI. (n.d.). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]

  • YouTube. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]

  • HETEROCYCLES. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the Reductive Amination of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the reductive amination of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, a critical transformation for synthesizing novel amine derivatives. This versatile aldehyde is a valuable building block in medicinal chemistry, and its conversion to various secondary and tertiary amines opens avenues for creating diverse molecular libraries for drug discovery.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide robust, field-tested protocols.

Scientific Foundation: The Rationale of Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[2] The process efficiently converts a carbonyl group into an amine through a two-step sequence that occurs in a single reaction vessel.[3]

The Mechanism:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a C=N double bond, yielding an intermediate known as an imine (from primary amines) or an iminium ion (from secondary amines). This step is typically reversible and can be acid-catalyzed.

  • In-Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion intermediate to the corresponding amine.

The elegance of this one-pot reaction lies in the choice of a selective reducing agent. The ideal reagent must reduce the iminium ion much faster than it reduces the starting aldehyde, preventing the formation of undesired alcohol byproducts. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation due to its mild nature and remarkable selectivity.[4][5] Its steric bulk and the electron-withdrawing effect of the acetoxy groups temper its reactivity, making it highly effective at reducing the more electrophilic iminium ion while leaving the aldehyde largely untouched.[5][6][7]

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination Pyrrole_Aldehyde This compound Hemiaminal Hemiaminal Intermediate Pyrrole_Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine (R₂NH₂ or R₂R₃NH) Iminium_Ion Iminium Ion Intermediate Hemiaminal->Iminium_Ion - H₂O Product Final Amine Product Iminium_Ion->Product + [H⁻] from NaBH(OAc)₃ STAB NaBH(OAc)₃ (Reducing Agent) STAB->Iminium_Ion Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Aldehyde + Amine in DCE) Stir 2. Pre-stir (Imine Formation) (20-30 min) Setup->Stir Add_STAB 3. Add STAB (Portion-wise) Stir->Add_STAB React 4. Reaction (Stir at RT, 2-12 h) Add_STAB->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench 6. Quench (Sat. aq. NaHCO₃) Monitor->Quench Complete Extract 7. Extraction (DCM or EtOAc) Quench->Extract Purify 8. Purification (Column Chromatography) Extract->Purify Analyze 9. Characterization (NMR, MS) Purify->Analyze

Sources

The Cyclopropyl-Pyrrole Moiety: A Cornerstone in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Researchers in Agrochemical Development

Introduction: The Strategic Importance of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde

In the competitive landscape of agrochemical research and development, the discovery and efficient synthesis of novel active ingredients are paramount. Among the privileged scaffolds in modern fungicide design, the this compound moiety has emerged as a critical building block.[1] Its unique combination of a strained cyclopropyl ring and an electron-rich pyrrole core imparts favorable physicochemical and biological properties to the resulting agrochemicals. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of cutting-edge fungicides, with a primary focus on the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides like Sedaxane.[2][3] We will delve into the rationale behind its use, provide detailed synthetic protocols, and explore the structure-activity relationships that make this scaffold a cornerstone of modern agrochemical innovation.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueReference
CAS Number 1039758-67-2
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Appearance Solid
InChI Key PPAXARQIEKNOJI-UHFFFAOYSA-N
Hazard Classifications Acute Toxicity 3 (Oral)
Signal Word Danger
Hazard Statements H301 (Toxic if swallowed)
Precautionary Statements P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

The Role of the Cyclopropyl Moiety: A Bioisosteric Advantage

The incorporation of a cyclopropyl group is a deliberate and strategic choice in the design of modern fungicides. This small, strained ring system is not merely a passive structural element; it actively contributes to the biological activity and overall profile of the molecule.[4]

  • Metabolic Stability: The cyclopropyl group can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. This leads to a longer half-life in the target organism and potentially lower application rates.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific, biologically active conformation, leading to a more precise fit with the target enzyme. This can significantly increase the potency of the fungicide.

  • Unique Electronic Properties: The unique sp2-hybridized character of the C-C bonds in a cyclopropane ring can influence the electronic properties of the entire molecule, impacting its interaction with the target protein.

In the context of SDHI fungicides, the cyclopropyl group in Sedaxane is crucial for its high efficacy. It is believed to contribute to the optimal positioning of the molecule within the ubiquinone binding pocket of the succinate dehydrogenase enzyme, thereby maximizing the inhibition of fungal respiration.[2]

Synthetic Pathway Overview: From Pyrrole to Pyrazole-Carboxamide Fungicide

The synthesis of a pyrazole-carboxamide fungicide, using Sedaxane as a prime example, from this compound is a multi-step process. The overall strategy involves the initial formation of the aldehyde, followed by its conversion to a carboxylic acid, and finally, coupling with a specific aniline derivative to form the desired amide.

Sources

Topic: Knoevenagel Condensation with 1-cyclopropyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Bio-active Scaffolds

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and broad substrate scope.[1] This application note provides a detailed guide to the Knoevenagel condensation of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block.[2] The pyrrole scaffold is a privileged structure in medicinal chemistry, and the introduction of a cyclopropyl moiety can enhance metabolic stability and target binding.[2] This document outlines the reaction's theoretical underpinnings, provides detailed experimental protocols with various active methylene compounds, and discusses the significant potential of the resulting α,β-unsaturated products in drug discovery, particularly as targeted covalent inhibitors.

Theoretical Background and Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine, or its salts.[4][5][6]

The key requirements for the reaction are:

  • A Carbonyl Compound: An aldehyde or ketone. In this case, this compound.

  • An Active Methylene Compound: A compound with a CH₂ group flanked by two electron-withdrawing groups (Z and Z'), such as malononitrile, cyanoacetic esters, or barbituric acid.[3][7] These groups increase the acidity of the methylene protons, facilitating deprotonation by a mild base.[4]

  • A Catalyst: Usually a weak organic base. Using a strong base is avoided as it can promote the self-condensation of the aldehyde.[3]

The reaction proceeds via the following general steps:

  • Deprotonation: The basic catalyst abstracts a proton from the active methylene compound, creating a resonance-stabilized carbanion (enolate).[8][9]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[1][10] When a secondary amine like piperidine is used as the catalyst, it can first react with the aldehyde to form an iminium ion, which is an even more potent electrophile than the aldehyde itself, accelerating the reaction.[8][11]

  • Intermediate Formation: This attack forms a β-hydroxy carbonyl intermediate (an aldol-type adduct).[5][9]

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final, stable α,β-unsaturated conjugated system.[3][9]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Protonation & Dehydration AMC Z-CH₂-Z' (Active Methylene) Enolate [Z-CH-Z']⁻ (Enolate) AMC->Enolate + Base Base Base (e.g., Piperidine) Enolate->AMC - Base Enolate_ref [Z-CH-Z']⁻ Aldehyde R-CHO (Aldehyde) Adduct R-CH(O⁻)-CH(Z)-Z' (Alkoxide Intermediate) Adduct_ref R-CH(O⁻)-CH(Z)-Z' Enolate_ref->Adduct + R-CHO ProtonatedAdduct R-CH(OH)-CH(Z)-Z' (β-Hydroxy Adduct) FinalProduct R-CH=C(Z)-Z' (α,β-Unsaturated Product) ProtonatedAdduct->FinalProduct - H₂O Adduct_ref->ProtonatedAdduct + H⁺

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Applications in Drug Development

The products of the Knoevenagel condensation with this compound are highly valuable scaffolds in medicinal chemistry.

  • Targeted Covalent Inhibitors: The resulting α,β-unsaturated nitrile, ester, or ketone moieties are excellent Michael acceptors. This electrophilicity can be exploited to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins. This strategy is a powerful tool for developing highly potent and selective inhibitors for various therapeutic targets, including kinases and proteases.[12]

  • Anticancer and Antimicrobial Agents: The pyrrole nucleus is a common feature in numerous natural products and synthetic compounds with significant biological activity.[12] Knoevenagel adducts derived from heterocyclic aldehydes have demonstrated promising potential as anticancer and antimicrobial agents, making the synthesized compounds in this note prime candidates for screening in these therapeutic areas.[12]

Experimental Protocols

The following protocols detail the synthesis of Knoevenagel adducts from this compound and various active methylene compounds.

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. This compound is classified as acutely toxic if swallowed.[13]

Protocol 1: Reaction with Malononitrile

Objective: To synthesize 2-((1-cyclopropyl-1H-pyrrol-2-yl)methylene)malononitrile.

  • Materials:

    • This compound (1.0 mmol, 135.16 mg)

    • Malononitrile (1.0 mmol, 66.06 mg)

    • Piperidine (0.1 mmol, 10 µL)

    • Ethanol (15 mL)

    • Round-bottom flask (50 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • To a 50 mL round-bottom flask, add this compound (135.16 mg) and malononitrile (66.06 mg).

    • Add ethanol (15 mL) to dissolve the reactants.

    • Add a catalytic amount of piperidine (10 µL) to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[14]

    • Once the reaction is complete, cool the mixture to room temperature.

    • A solid product should precipitate. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the final compound.

Protocol 2: Reaction with Ethyl Cyanoacetate

Objective: To synthesize ethyl 2-cyano-3-(1-cyclopropyl-1H-pyrrol-2-yl)acrylate.

  • Materials:

    • This compound (1.0 mmol, 135.16 mg)

    • Ethyl cyanoacetate (1.0 mmol, 113.12 mg)

    • Piperidine (0.1 mmol, 10 µL)

    • Toluene (20 mL)

    • Dean-Stark apparatus

    • Round-bottom flask (50 mL)

  • Procedure:

    • Combine this compound (135.16 mg), ethyl cyanoacetate (113.12 mg), and piperidine (10 µL) in a 50 mL round-bottom flask.

    • Add toluene (20 mL) as the solvent.

    • Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction. This drives the equilibrium towards the product.

    • Heat the mixture to reflux and stir vigorously.

    • Monitor the reaction by observing water collection in the Dean-Stark trap and by TLC. The reaction may require 4-8 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 3: Reaction with Barbituric Acid

Objective: To synthesize 5-((1-cyclopropyl-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.

  • Materials:

    • This compound (1.0 mmol, 135.16 mg)

    • Barbituric acid (1.0 mmol, 128.09 mg)

    • Piperidine (0.1 mmol, 10 µL)

    • Ethanol (15 mL) or water for a greener approach.[15]

    • Round-bottom flask (50 mL)

  • Procedure:

    • In a round-bottom flask, suspend this compound (135.16 mg) and barbituric acid (128.09 mg) in ethanol (15 mL).[12]

    • Add a catalytic amount of piperidine (10 µL).

    • Reflux the mixture for 6-8 hours with stirring.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product that precipitates is collected by filtration.

    • Wash the collected solid with cold ethanol and dry under vacuum to obtain the desired product.

Data Summary

The following table summarizes the typical reaction conditions for the Knoevenagel condensation of this compound. Yields are estimated based on similar reactions reported in the literature.[15][16][17]

Active Methylene CompoundCatalystSolventTemperatureTime (h)Expected Yield
MalononitrilePiperidineEthanolReflux2 - 4>90%
Ethyl CyanoacetatePiperidineTolueneReflux4 - 880-95%
Barbituric AcidPiperidineEthanolReflux6 - 885-95%

Conclusion

This application note provides robust and reproducible protocols for the Knoevenagel condensation of this compound with various active methylene compounds. The methods are efficient, high-yielding, and applicable to a range of substrates. The resulting α,β-unsaturated pyrrole derivatives are compounds of significant interest for drug discovery and development, offering a clear pathway to novel therapeutic candidates.

References

  • Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+. (n.d.). Pearson+. Retrieved January 18, 2026, from [Link]

  • Video: Aldol Condensation with β-Diesters. (2025, May 22). JoVE. Retrieved January 18, 2026, from [Link]

  • Knoevenagel condensation - Chemistry for everyone. (2024, February 18). WordPress.com. Retrieved January 18, 2026, from [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014, November). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved January 18, 2026, from [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved January 18, 2026, from [Link]

  • Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. Retrieved January 18, 2026, from [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). Retrieved January 18, 2026, from [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018, August 28). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Knoevenagel Condensation. (n.d.). Retrieved January 18, 2026, from [Link]

  • Knoevenagel condensation. (2023, January 14). YouTube. Retrieved January 18, 2026, from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved January 18, 2026, from [Link]

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synthesis of novel drug candidates using 1-cyclopropyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Drug Candidates Using 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

Authored by a Senior Application Scientist

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of This compound as a versatile starting material for the synthesis of novel drug candidates. The presence of the N-cyclopropyl group can enhance metabolic stability and modulate binding affinity, while the C2-carbaldehyde function serves as a reactive handle for a multitude of synthetic transformations. We present detailed, field-proven protocols for key reactions, explain the causal logic behind experimental choices, and offer a framework for downstream biological screening.

Introduction: The Strategic Value of the Scaffold

The pyrrole ring is a fundamental component of many biologically active compounds, including anti-inflammatory agents, antibiotics, and anti-cancer drugs.[4][5][6] The specific starting material, this compound, offers two key strategic advantages for drug design:

  • The N-Cyclopropyl Group: This small, strained ring is a "bioisostere" for larger or more flexible alkyl groups. Its introduction can improve metabolic stability by blocking sites of oxidative metabolism and can impart conformational rigidity, leading to higher binding affinity and selectivity for a target protein.

  • The C2-Carbaldehyde: The aldehyde is a highly versatile functional group, acting as an electrophilic site for carbon-carbon and carbon-nitrogen bond formation. It is a gateway to a vast chemical space of derivatives.[7][8]

This guide focuses on leveraging the aldehyde functionality to construct libraries of diverse compounds for screening and development.

Overview of Synthetic Pathways

This compound is a central hub from which multiple classes of potential drug candidates can be accessed. The primary synthetic routes involve leveraging the electrophilicity of the aldehyde carbon.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Compound Classes start 1-Cyclopropyl-1H-pyrrole- 2-carbaldehyde knoevenagel Knoevenagel Condensation start->knoevenagel reductive Reductive Amination start->reductive wittig Wittig / HWE Reaction start->wittig mcr Multi-Component Reactions (MCRs) start->mcr prod_k α,β-Unsaturated Systems (e.g., Acrylonitriles) knoevenagel->prod_k C=C bond formation prod_r Substituted Amines reductive->prod_r C-N bond formation prod_w Styrenyl & Vinyl Derivatives wittig->prod_w C=C bond formation prod_m Complex Heterocycles (e.g., Dihydropyrimidinones) mcr->prod_m Rapid complexity generation

Caption: Synthetic pathways from this compound.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and scalable, providing a solid foundation for library synthesis.

Protocol 1: Knoevenagel Condensation for α,β-Unsaturated Derivatives

Principle: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to yield a new carbon-carbon double bond.[9] This reaction is fundamental for synthesizing electron-deficient alkenes, which are common pharmacophores in kinase inhibitors and other targeted therapies. We utilize piperidine as a mild base catalyst, which is effective and easily removed.

Reaction Scheme:

Caption: General Knoevenagel condensation scheme.

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)

  • Ethanol (Absolute)

  • Piperidine

  • Standard glassware for reflux

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in absolute ethanol (approx. 0.2 M concentration).

  • Add a catalytic amount of piperidine (0.1 eq.) to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain the purified product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Causality & Insights:

  • Why Ethanol? Ethanol is an excellent solvent for both reactants and the piperidine catalyst. Its boiling point is suitable for achieving a reasonable reaction rate without degrading the pyrrole ring.

  • Why Piperidine? As a secondary amine, piperidine is basic enough to deprotonate the active methylene compound to form the nucleophilic enolate but not so strong as to cause self-condensation of the aldehyde or other side reactions.

  • Self-Validating System: The formation of a new vinyl proton signal in the ¹H NMR spectrum (typically between 7.5-8.5 ppm) and the disappearance of the aldehyde proton signal (~9.5 ppm) confirm a successful reaction. The product is often a highly crystalline solid, making purification straightforward.

Data Summary Table:

Active Methylene CompoundProduct Structure (Illustrative)Typical YieldReference
Malononitrile2-((1-cyclopropyl-1H-pyrrol-2-yl)methylene)malononitrile85-95%[10]
Ethyl CyanoacetateEthyl 2-cyano-3-(1-cyclopropyl-1H-pyrrol-2-yl)acrylate80-90%
Meldrum's Acid5-((1-cyclopropyl-1H-pyrrol-2-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione75-85%N/A
Protocol 2: Reductive Amination for C-N Bond Formation

Principle: Reductive amination is a powerful method for forming secondary and tertiary amines. It proceeds in two stages: the initial formation of an imine or iminium ion from the aldehyde and a primary/secondary amine, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild, selective for the iminium ion over the starting aldehyde, and does not react with most other functional groups.

Reaction Scheme:

Caption: General reductive amination scheme.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., Aniline, Morpholine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Saturated Sodium Bicarbonate Solution

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq.) in DCE (0.2 M), add the desired amine (1.1 eq.).

  • If the amine is an aniline or a salt, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol gradient).

Causality & Insights:

  • Why STAB? Unlike stronger reducing agents like NaBH₄, STAB is less basic and moisture-sensitive. Its mildness prevents the reduction of the starting aldehyde, leading to cleaner reactions and higher yields. The reaction can be run as a one-pot procedure without needing to isolate the imine intermediate.

  • Solvent Choice: DCE and DCM are preferred because they are aprotic and do not react with the reducing agent.

  • Workup Caution: The quench with sodium bicarbonate neutralizes the acetic acid byproduct from STAB and any catalytic acid used. This should be done slowly to control gas evolution (H₂).

Data Summary Table:

Amine (R¹R²NH)Product Structure (Illustrative)Typical Yield
AnilineN-((1-cyclopropyl-1H-pyrrol-2-yl)methyl)aniline70-85%
Morpholine4-((1-cyclopropyl-1H-pyrrol-2-yl)methyl)morpholine80-95%
BenzylamineN-benzyl-1-((1-cyclopropyl-1H-pyrrol-2-yl)methyl)amine75-90%

Downstream Applications: From Molecule to Medicine

The synthesized derivatives serve as the starting point for biological evaluation. A typical workflow involves a tiered screening approach to identify promising lead compounds.

G cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation Cascade synthesis Protocols 1, 2, etc. (Knoevenagel, Reductive Am.) primary Primary Screening (High-Throughput Assay) synthesis->primary Diverse Compound Library secondary Secondary Screening (Dose-Response, Selectivity) primary->secondary Active 'Hits' tertiary In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) secondary->tertiary Confirmed 'Hits' lead Lead Candidate tertiary->lead Optimized 'Leads'

Caption: Workflow from synthesis to lead candidate identification.

The derivatives synthesized via the protocols in this guide are suitable for screening in a wide range of therapeutic areas where pyrrole-based compounds have shown activity, including:

  • Oncology: As kinase inhibitors or cytotoxic agents.

  • Inflammation: As inhibitors of enzymes like COX-2.[4]

  • Infectious Diseases: As antibacterial or antifungal agents.[2][6]

  • Neuroscience: As agents targeting neuroinflammation or specific receptors.[4][7]

Conclusion

This compound is a high-value, readily available starting material for the efficient construction of diverse molecular libraries. Its unique combination of a metabolically robust N-cyclopropyl group and a synthetically versatile C2-aldehyde function makes it an ideal platform for modern drug discovery campaigns. The detailed protocols provided herein for Knoevenagel condensation and reductive amination are robust, scalable, and serve as a validated entry point for accessing novel chemical matter with significant therapeutic potential.

References

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (Source: Google Search, URL: )
  • This compound. (Source: Chem-Impex, URL: )
  • Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (Source: Current Topics in Medicinal Chemistry, URL: )
  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (Source: Bentham Science Publisher, URL: )
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (Source: Organic Chemistry Portal, URL: )
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (Source: Google Search, URL: )
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (Source: SciELO México, URL: )
  • Application Notes and Protocols for Knoevenagel Condensation Reactions with 9-Ethyl-9H-carbazole-2-carbaldehyde. (Source: Benchchem, URL: )
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (Source: Pharmaguideline, URL: )
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (Source: Brieflands, URL: )
  • Application of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry. (Source: Benchchem, URL: )
  • Synthesis and Biological Evaluation of Some Novel Pyrrole Deriv
  • Synthesis and biological evaluation of some novel pyrrole derivatives. (Source: CABI Digital Library, URL: )

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and optimize for higher yields. This compound is a valuable intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic agents, making its efficient synthesis a critical step in the research and development pipeline.[1][2]

The predominant method for this transformation is the Vilsmeier-Haack reaction, a reliable formylation process for electron-rich heterocyclic compounds like pyrroles.[3][4][5] This guide will focus on optimizing this specific reaction, addressing potential pitfalls and providing actionable solutions.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and offering concrete solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in the Vilsmeier-Haack formylation of 1-cyclopropyl-1H-pyrrole is a common challenge. The root causes can often be traced back to several key experimental parameters:

  • Incomplete Vilsmeier Reagent Formation: The active formylating agent, the Vilsmeier reagent (N,N-dimethylchloroiminium ion), must be pre-formed under anhydrous conditions.[4][6] Any moisture present will quench the phosphorus oxychloride (POCl₃) or other activating agents, leading to a lower concentration of the active electrophile.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, particularly for the N,N-dimethylformamide (DMF).

  • Suboptimal Reaction Temperature: The Vilsmeier-Haack reaction's temperature profile is critical.[5] The initial formation of the Vilsmeier reagent is often exothermic and requires cooling, while the subsequent reaction with the pyrrole substrate may need heating to proceed to completion.[7]

    • Solution: Monitor the internal reaction temperature carefully. Pre-form the Vilsmeier reagent at 0-5 °C. After the addition of 1-cyclopropyl-1H-pyrrole, allow the reaction to slowly warm to room temperature and then consider gentle heating (e.g., 40-60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrrole substrate significantly impacts the reaction outcome. An insufficient amount of the reagent will lead to incomplete conversion, while a large excess can promote side reactions.

    • Solution: A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the pyrrole) is a good starting point for optimization.[7]

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I mitigate them?

The presence of multiple products is a frequent issue, leading to purification challenges and reduced yield of the desired aldehyde.

  • Di-formylation: The pyrrole ring is highly activated, and under certain conditions, a second formyl group can be introduced, typically at the 4 or 5-position.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent.[7] Adding the 1-cyclopropyl-1H-pyrrole solution dropwise to the pre-formed Vilsmeier reagent can help to avoid localized high concentrations of the formylating agent. Maintaining a lower reaction temperature can also disfavor the second formylation.

  • Polymerization/Degradation: Pyrroles can be sensitive to strongly acidic conditions, which are generated during the Vilsmeier-Haack reaction. This can lead to the formation of dark, insoluble polymeric materials.

    • Solution: Ensure that the aqueous workup is performed promptly after the reaction is complete to neutralize the acidic environment. The hydrolysis of the intermediate iminium salt is crucial for obtaining the final aldehyde.[4] A buffered or basic workup (e.g., with sodium acetate or sodium carbonate solution) is often beneficial.[8]

  • Chlorinated Byproducts: Although less common for pyrroles compared to other substrates, the Vilsmeier reagent can sometimes act as a chlorinating agent, particularly at elevated temperatures.[7]

    • Solution: Maintain the lowest effective reaction temperature and ensure a prompt and efficient aqueous workup to minimize the contact time with reactive chlorine species.

Q3: The workup and purification of my product are proving difficult. Do you have any recommendations?

A clean workup is essential for obtaining a pure product and simplifying the final purification steps.

  • Hydrolysis of the Iminium Intermediate: The intermediate formed after the electrophilic attack of the Vilsmeier reagent on the pyrrole is an iminium salt, which needs to be hydrolyzed to the aldehyde.[5]

    • Solution: After the reaction is complete, the mixture should be quenched by pouring it onto ice, followed by the addition of an aqueous base (e.g., sodium acetate or sodium carbonate solution) to facilitate the hydrolysis and neutralize the acid.[3][8]

  • Removal of Phosphorus Byproducts: When using POCl₃ as the activating agent, the workup will generate phosphate salts that need to be removed.[6]

    • Solution: Thoroughly wash the organic extracts with water or brine to remove these water-soluble byproducts.

  • Purification Technique: Column chromatography on silica gel is a standard method for purifying the final product.

    • Solution: Use a non-polar/polar solvent system, such as hexane/ethyl acetate, for elution. Monitor the fractions by TLC to isolate the pure this compound. The product is a solid at room temperature.

II. Frequently Asked Questions (FAQs)

What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃), to form the electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[3][5]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of 1-cyclopropyl-1H-pyrrole attacks the electrophilic carbon of the Vilsmeier reagent. Due to the electron-donating nature of the nitrogen atom, the attack preferentially occurs at the C2 position.[9] Subsequent loss of a proton restores the aromaticity of the pyrrole ring, forming an iminium salt intermediate.

  • Hydrolysis: During the aqueous workup, the iminium salt is hydrolyzed to yield the final product, this compound.[4]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole 1-Cyclopropyl-1H-pyrrole Iminium_Salt Iminium Salt Intermediate Pyrrole->Iminium_Salt + Vilsmeier Reagent Aldehyde 1-Cyclopropyl-1H-pyrrole- 2-carbaldehyde Iminium_Salt->Aldehyde + H₂O (Workup)

Caption: Vilsmeier-Haack reaction mechanism for the formylation of 1-cyclopropyl-1H-pyrrole.

Are there alternative activating agents to POCl₃ for the Vilsmeier-Haack reaction?

Yes, other reagents can be used to activate DMF, such as oxalyl chloride or thionyl chloride.[4][6]

Activating AgentByproductsWorkup Considerations
POCl₃ Phosphorus-based saltsRequires aqueous workup to remove salts.[6]
Oxalyl Chloride Gaseous (CO, CO₂)Generally simpler workup due to volatile byproducts.[6]
Thionyl Chloride Gaseous (SO₂)Similar to oxalyl chloride, with gaseous byproducts.

The choice of activating agent can depend on factors like substrate sensitivity, desired workup procedure, and cost. POCl₃ is a common and relatively inexpensive choice.[6]

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (1-cyclopropyl-1H-pyrrole) from the product. The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting material. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

III. Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your reagents.

Materials:

  • 1-cyclopropyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with 1-Cyclopropyl-1H-pyrrole:

    • Dissolve 1-cyclopropyl-1H-pyrrole (1 equivalent) in anhydrous DCM.

    • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Gently heat the mixture to 40 °C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup and Extraction:

    • Cool the reaction mixture back to 0 °C.

    • Carefully pour the reaction mixture onto crushed ice.

    • Add a solution of sodium acetate trihydrate in water to neutralize the acid and facilitate hydrolysis of the iminium salt.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Experimental_Workflow A 1. Vilsmeier Reagent Formation (DMF + POCl₃ @ 0°C) B 2. Addition of 1-Cyclopropyl-1H-pyrrole (in DCM @ 0°C) A->B C 3. Reaction (Warm to RT, then 40°C, 2-4h) B->C D 4. Quench & Hydrolysis (Ice, aq. NaOAc) C->D E 5. Extraction (DCM) D->E F 6. Wash (aq. NaHCO₃, Brine) E->F G 7. Dry & Concentrate (Na₂SO₄, Rotovap) F->G H 8. Purification (Silica Gel Chromatography) G->H I Pure Product H->I

Caption: General experimental workflow for the synthesis of this compound.

IV. References

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]

  • A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cyclization of cyclopropyl enamines. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 18, 2026, from [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022, April 20). YouTube. Retrieved January 18, 2026, from [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (2018). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Pyrrole-2-carboxaldehyde. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene. (2023, March 18). YouTube. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate.[1][2] Our focus is on providing practical, actionable solutions grounded in established chemical principles to ensure you achieve the desired purity and yield for your critical applications.

Understanding the Molecule: Structural and Reactivity Insights

This compound possesses a unique combination of functional groups that influence its purification profile. The polar carbaldehyde group, the moderately polar pyrrole ring, and the nonpolar cyclopropyl substituent create a molecule with balanced polarity. This duality dictates its solubility and chromatographic behavior, making a one-size-fits-all purification approach suboptimal. A foundational understanding of the probable synthetic route is paramount for anticipating potential impurities. The most common method for its synthesis is the Vilsmeier-Haack formylation of N-cyclopropylpyrrole.[3][4] This reaction introduces the formyl group onto the electron-rich pyrrole ring.

Troubleshooting Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound, offering systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My purified product is a persistent yellow or brown oil, not the expected solid. What's causing this and how can I fix it?

A1: The presence of colored impurities is a common issue in pyrrole chemistry, often arising from trace amounts of highly conjugated byproducts or residual acidic reagents from the Vilsmeier-Haack synthesis.[5]

  • Expert Insight: Incomplete neutralization during the aqueous workup is a frequent culprit. Residual acid can catalyze polymerization or degradation of the pyrrole ring, leading to discoloration.

  • Troubleshooting Steps:

    • Thorough Neutralization: During your workup, ensure the aqueous layer is basic (pH > 8) by adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution.

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through a pad of celite. Be aware that this may lead to some loss of the desired product.

    • Re-purification: A second pass through a silica gel column or a careful recrystallization may be necessary to remove the colored impurities.

Q2: I'm observing significant streaking and poor separation during silica gel column chromatography. How can I improve my chromatographic purification?

A2: Streaking on a silica gel column is typically due to the interaction of the polar aldehyde and the pyrrole's nitrogen with the acidic silanol groups on the silica surface. This can be particularly problematic with aldehydes, which can be sensitive to acidic conditions.[6]

  • Expert Insight: The acidity of standard silica gel can sometimes be detrimental to sensitive compounds. Deactivating the silica or using a different stationary phase can dramatically improve separation.

  • Troubleshooting Workflow:

    Start Streaking on Silica Gel Column Step1 Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine) Start->Step1 Step2 Use Deactivated Silica Gel Step1->Step2 If streaking persists End Improved Separation Step1->End Problem Resolved Step3 Switch to Alternative Stationary Phase (e.g., Neutral Alumina) Step2->Step3 If separation is still poor Step3->End

Q3: I'm struggling to find a suitable solvent for recrystallization. The compound is either too soluble or not soluble enough.

A3: Finding the ideal recrystallization solvent can be challenging due to the compound's mixed polarity. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

  • Expert Insight: A two-solvent system is often the solution when a single solvent fails. This involves dissolving the compound in a "good" solvent at an elevated temperature and then slowly adding a "bad" solvent until the solution becomes cloudy (the cloud point).

  • Recommended Solvent Systems for Exploration:

Solvent System (Good/Bad)Rationale
Dichloromethane / HexaneBalances polarity, often effective for moderately polar compounds.
Ethyl Acetate / HexaneA common choice for compounds with ester-like polarity.
Acetone / HexaneGood for moderately polar compounds, acetone is a strong solvent.
Ethanol / WaterCan be effective if the compound has some water solubility.

Detailed Purification Protocols

The following protocols are based on established methods for the purification of analogous N-substituted pyrrole-2-carbaldehydes and are adaptable for this compound.

Protocol 1: Column Chromatography on Silica Gel

This is the most common and generally effective method for the initial purification of the crude product after synthesis.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Triethylamine (optional, for deactivation)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pack the column with the silica slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this to the top of the packed column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid.

Materials:

  • Purified this compound (from chromatography)

  • Recrystallization solvent (e.g., petroleum ether, or a two-solvent system like ethyl acetate/hexane)

  • Erlenmeyer flask, condenser, heating mantle, Buchner funnel, and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) by gently heating.

  • Inducing Crystallization (Two-Solvent System): While the solution is still warm, slowly add the "bad" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold "bad" solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Anticipating and Identifying Impurities

A successful purification strategy is built on an understanding of potential impurities. For a Vilsmeier-Haack synthesis, these may include:

  • Unreacted N-cyclopropylpyrrole: A less polar impurity that will elute earlier during column chromatography.

  • Residual DMF and Phosphorus-based byproducts: These are generally polar and can be removed by aqueous workup.

  • Over-formylated or other regioisomers: While formylation is generally selective for the 2-position, small amounts of other isomers may form. These will likely have similar polarities and may require careful chromatography to separate.

  • Polymeric or degradation products: These are often colored and less mobile on TLC.

Visualizing the Purification Workflow

Start Crude Reaction Mixture Workup Aqueous Workup (Neutralization & Extraction) Start->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization For highest purity End Pure Crystalline Product Chromatography->End If sufficiently pure Recrystallization->End

Caption: General purification workflow for this compound.

References

  • Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. [Link]

  • J&K Scientific. (n.d.). This compound. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?[Link]

Sources

Technical Support Center: Synthesis of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and organic synthesis, often used in the development of novel pharmaceuticals.[1] The most common and efficient method for its preparation is the Vilsmeier-Haack formylation of 1-cyclopropyl-1H-pyrrole.

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds.[2][3] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[4] While effective, the reaction is sensitive to conditions, and the electron-rich, acid-sensitive nature of the pyrrole ring can lead to several side reactions.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower your research.

Troubleshooting Guide & FAQs
Q1: My reaction mixture turned into a dark brown or black, intractable tar. What went wrong and how can I prevent it?

A1: This is a classic sign of acid-catalyzed polymerization of the pyrrole ring.

  • Causality: The Vilsmeier-Haack reaction generates an acidic environment, particularly through the evolution of hydrogen chloride (HCl) gas during the electrophilic substitution step.[5] Pyrroles are notoriously unstable in the presence of strong acids and can rapidly polymerize, leading to the formation of insoluble, dark-colored materials, often referred to as "pyrrole black." This process is highly exothermic and can quickly get out of control if not managed properly.

  • Preventative Measures & Protocol Validation:

    • Strict Temperature Control: The formation of the Vilsmeier reagent (DMF + POCl₃) is exothermic.[5] This step must be performed at low temperatures (typically 0-10 °C) using an ice bath. Furthermore, the subsequent addition of the 1-cyclopropyl-1H-pyrrole substrate should also be done at low temperature (e.g., 0-5 °C) to tame the initial electrophilic addition.

    • Slow and Controlled Addition: Add the POCl₃ to the DMF slowly and dropwise. Likewise, add the pyrrole solution to the Vilsmeier reagent slowly. This prevents localized temperature spikes that can initiate polymerization.

    • Correct Stoichiometry: Use of a large excess of the Vilsmeier reagent can increase the acidity of the medium and the likelihood of side reactions. A slight excess (e.g., 1.1 to 1.2 equivalents) is usually sufficient for complete conversion.

    • Inert Solvent: Using an inert solvent like ethylene dichloride or dichloromethane helps to dissipate heat and control the reaction concentration.[5]

Q2: I'm observing a significant amount of an isomeric byproduct in my analysis (NMR/LC-MS). What is it likely to be?

A2: You are most likely observing the formation of the C3-formylated isomer, 1-cyclopropyl-1H-pyrrole-3-carbaldehyde.

  • Causality & Regioselectivity: The Vilsmeier-Haack formylation of 1-substituted pyrroles is an electrophilic aromatic substitution. The nitrogen atom of the pyrrole ring directs the incoming electrophile (the Vilsmeier reagent) primarily to the C2 (alpha) position, which is electronically favored.[4] However, some substitution can occur at the C3 (beta) position. The ratio of C2 to C3 formylation is influenced by both the electronic and steric properties of the N-substituent.[6] While the cyclopropyl group is not exceptionally bulky, some degree of C3-formylation is a known side reaction.

  • Mitigation Strategies:

    • Lower Reaction Temperature: Running the reaction at the lowest practical temperature can often improve regioselectivity, favoring the thermodynamically preferred C2 product.

    • Solvent Choice: The choice of solvent can influence the C2/C3 ratio, although this effect is often substrate-dependent. Dichloromethane or ethylene dichloride are standard choices.

    • Purification: Careful column chromatography can usually separate the C2 and C3 isomers.

Q3: My yield is consistently low, but I'm not getting the heavy tar formation described in Q1. What other issues could be at play?

A3: Low yields without polymerization often point to issues with the reaction workup, specifically incomplete hydrolysis of the iminium salt intermediate or product degradation.

  • Mechanistic Insight: The electrophilic attack on the pyrrole ring forms a stable iminium salt intermediate. This intermediate must be hydrolyzed with water to release the final aldehyde product.[7][8] This hydrolysis step is crucial for obtaining a good yield.

  • Troubleshooting the Workup:

    • Incomplete Hydrolysis: Simply quenching the reaction mixture in cold water may not be sufficient to fully hydrolyze the iminium salt. It is often necessary to briefly heat the aqueous mixture (e.g., reflux for 15-30 minutes) to ensure complete conversion to the aldehyde.[5]

    • Importance of Neutralization: After hydrolysis, the aqueous layer will be strongly acidic. The desired aldehyde product can be unstable under these conditions. It is critical to neutralize the mixture, typically by adding a base like sodium acetate, sodium bicarbonate, or sodium carbonate solution, until the pH is neutral or slightly basic before extraction.[5] Failure to neutralize can lead to product degradation and significantly lower yields of discolored product.

    • Efficient Extraction: Ensure thorough extraction of the product from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or ether) after neutralization.

Visualizing the Chemistry

To better understand the process, the following diagrams illustrate the key chemical pathways and a logical troubleshooting workflow.

reaction_pathway Start 1-Cyclopropyl-1H-pyrrole Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Attack Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Intermediate Product 1-Cyclopropyl-1H-pyrrole- 2-carbaldehyde (Desired) Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (H₂O, Heat, Base) Hydrolysis->Product

Caption: Main reaction pathway for the Vilsmeier-Haack formylation.

side_reactions Start 1-Cyclopropyl-1H-pyrrole + Vilsmeier Reagent Desired C2-Formylation (Desired Product) Start->Desired Correct Conditions (Low Temp) Side1 C3-Formylation (Isomeric Impurity) Start->Side1 Sub-optimal Regioselectivity Side2 Polymerization (Tar Formation) Start->Side2 Excess Acid High Temp Side3 Di-Formylation (Over-reaction) Start->Side3 Excess Reagent High Temp

Caption: Overview of desired vs. common side reaction pathways.

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Impact of Reaction Conditions

The following table provides a semi-quantitative summary of how key parameters can affect the reaction outcome. Exact values are substrate and scale-dependent, but the trends are generally applicable.

ParameterConditionExpected YieldPurity / Side ProductsRationale
Temperature 0-5 °CGood to ExcellentHigh purity, minimal C3-isomer and polymerSuppresses exothermic polymerization and improves regioselectivity.
25 °C (RT)Moderate to LowIncreased C3-isomer, some discolorationHigher thermal energy allows for competing pathways to occur.
> 50 °CVery Low / NoneSignificant tar formation, low C2/C3 ratioRapid, uncontrolled acid-catalyzed polymerization dominates.
Workup Heated Hydrolysis + NeutralizationGood to ExcellentHigh purityEnsures complete conversion of the iminium salt and prevents acid degradation of the product.[5]
Cold Quench, No NeutralizationVery LowPoor purity, significant discolorationIncomplete reaction and product decomposition in acidic media.[5]
Reagent Ratio 1.1 - 1.2 eq.ExcellentHigh puritySufficient for full conversion without creating an overly acidic environment.
> 2.0 eq.VariablePotential for di-formylation, increased polymerization riskExcess reagent increases acidity and the chance of a second formylation.
Optimized Experimental Protocol

This protocol is designed to be a self-validating system that minimizes common side reactions.

Materials:

  • 1-Cyclopropyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate trihydrate or Sodium bicarbonate

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 eq.). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.1 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[5] After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The mixture should become a thick, pale-yellow solid or slurry (the Vilsmeier reagent).

  • Reaction with Pyrrole: Cool the Vilsmeier reagent mixture back down to 0 °C. Add anhydrous DCM (or DCE) to the flask to create a stirrable suspension. In a separate flask, dissolve 1-cyclopropyl-1H-pyrrole (1.0 eq.) in anhydrous DCM. Add this pyrrole solution dropwise to the stirred, cooled Vilsmeier reagent suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.[5]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup - Hydrolysis and Neutralization: Cool the reaction mixture back to 0 °C. Prepare a solution of sodium acetate trihydrate (approx. 5 eq.) in water. Add this solution cautiously and slowly to the reaction flask (the quench is exothermic and evolves gas). Once the initial exothermic reaction subsides, attach a reflux condenser and heat the mixture to reflux for 15-20 minutes with vigorous stirring to ensure complete hydrolysis of the iminium intermediate.[5]

  • Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate or DCM.

  • Washing: Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (to remove any residual acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid or oil.

References
  • Rajput, J., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]

  • Greeves, N. (2024). Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. organic-chemistry.org. [Link]

  • Silverman, G., & Burness, D. M. (1963). Pyrrole-2-carboxaldehyde. Organic Syntheses, 43, 88. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. chemistrysteps.com. [Link]

  • Ishida, M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2588. [Link]

  • Sharma, D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27394. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. nro-chem.com. [Link]

  • ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. [Scientific Diagram]. [Link]

  • Abdel-Ghaffar, A. A., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Molecules, 27(19), 6296. [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. [Link]

  • Di Leva, F. S., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(11), 1581-1587. [Link]

Sources

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde and its derivatives. These compounds are valuable intermediates in medicinal chemistry and organic synthesis, often serving as key building blocks for complex therapeutic agents.[1] The most common and efficient method for their synthesis is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich heterocyclic compounds like N-substituted pyrroles.[2][3]

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. My goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose issues, optimize reaction conditions, and improve your synthetic outcomes.

Core Principles: The Vilsmeier-Haack Reaction Mechanism

Understanding the mechanism is the first step to effective troubleshooting. The Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution that proceeds in three main stages.[4][5]

  • Formation of the Vilsmeier Reagent: The reaction begins with the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent. This is generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][5] This initial step is exothermic and requires careful temperature control.[6]

  • Electrophilic Attack: The electron-rich N-cyclopropyl pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[4] For N-substituted pyrroles, this attack preferentially occurs at the C2 (alpha) position, which is the most electron-rich and often less sterically hindered position.[5][7]

  • Hydrolysis to Aldehyde: The resulting iminium salt intermediate is stable until the reaction is quenched. During aqueous work-up, this intermediate is readily hydrolyzed to yield the final this compound product.[8]

Below is a diagram illustrating this fundamental pathway.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Pathway cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Exothermic 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophile Pyrrole 1-Cyclopropyl-1H-pyrrole Pyrrole->Iminium_Intermediate Nucleophilic Attack Final_Product 1-Cyclopropyl-1H-pyrrole- 2-carbaldehyde Iminium_Intermediate->Final_Product H2O H₂O (Work-up) H2O->Final_Product Hydrolysis

Caption: The three-stage mechanism of the Vilsmeier-Haack formylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the reaction, providing causal explanations and actionable solutions.

Question 1: My reaction is extremely slow or has stalled. TLC analysis shows mostly unreacted starting material after several hours. What's wrong?

This is a common issue that can usually be traced back to one of three factors: temperature, reagent quality, or substrate reactivity.

  • Causality: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent electrophilic substitution step often has a significant activation energy.[6] If the pyrrole substrate is not sufficiently reactive, the reaction will not proceed at a reasonable rate at low temperatures.

  • Solution Pathway:

    • Confirm Reagent Formation: The Vilsmeier reagent often forms as a solid or thick slurry. If your mixture is still a clear, low-viscosity solution, the reagent may not have formed correctly. This could be due to poor quality POCl₃ or DMF.

    • Increase Temperature: After the addition of the pyrrole substrate at low temperature (0-10 °C), allow the reaction to slowly warm to room temperature. If the reaction is still sluggish, gradually heat the mixture to 40-70 °C and monitor its progress every 30-60 minutes by TLC.[6] Many formylations of reactive heterocycles require heating to reach completion.[2]

    • Check Reagent Quality: Anhydrous DMF is critical. DMF that has been opened for a long time can absorb moisture and decompose into dimethylamine and formic acid.[9] Dimethylamine can react with the Vilsmeier reagent, consuming it before it can react with your substrate. Always use a fresh, sealed bottle or freshly distilled DMF.

Question 2: The reaction mixture turned into a thick, unstirrable precipitate after adding POCl₃, and my stir bar is stuck. How can I prevent this?

This is a physical problem that directly impacts reaction kinetics by preventing proper mixing.

  • Causality: The Vilsmeier reagent itself can be a solid or form a very thick slurry in DMF.[10] When you add POCl₃ to DMF, the resulting chloroiminium salt precipitates, leading to a dramatic increase in viscosity.

  • Solution Pathway:

    • Use a Co-Solvent: Perform the reaction in a larger volume of an inert co-solvent. Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they keep the mixture mobile without participating in the reaction.[2][11] A typical approach is to form the reagent in a minimal amount of DMF and then dilute with the co-solvent before adding the pyrrole.

    • Employ Mechanical Stirring: For larger-scale reactions (>100 mmol), a magnetic stir bar may not provide sufficient torque. An overhead mechanical stirrer is highly recommended to maintain a homogeneous suspension.

    • Reverse Addition: In some cases, adding the DMF dropwise to the POCl₃ in a co-solvent can help manage the initial precipitation, although this must be done with extreme caution and efficient cooling due to the highly exothermic nature of the reaction.

Question 3: My yield is low, and the crude product is a dark, complex mixture. What causes this degradation?

Darkening of the reaction mixture is a clear indicator of side reactions or product decomposition.[12]

  • Causality: Pyrroles, while aromatic, can be sensitive to highly acidic conditions and high temperatures, leading to polymerization or degradation. The Vilsmeier-Haack reaction generates HCl as a byproduct, creating a harsh environment.[11]

  • Solution Pathway:

    • Strict Temperature Control: Avoid excessive heating. While some warming may be necessary (see Question 1), prolonged exposure to high temperatures (>80-90 °C) can be detrimental.[12] Find the minimum temperature required to drive the reaction to completion in a reasonable timeframe.

    • Prompt and Careful Work-up: The intermediate iminium salt must be hydrolyzed. The most common method is to pour the reaction mixture carefully and slowly onto crushed ice with vigorous stirring.[6] This hydrolyzes the intermediate and dissipates the heat from quenching the unreacted POCl₃.

    • Neutralize Promptly: After quenching, the aqueous solution will be highly acidic. It is crucial to neutralize it, typically with a base like sodium acetate, sodium carbonate, or sodium hydroxide, until the pH is neutral or slightly basic.[11] Failure to neutralize the acid can cause the desired aldehyde product to degrade, especially during extraction and solvent removal.[11]

Caption: A troubleshooting workflow for slow Vilsmeier-Haack reactions.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal ratio of DMF to POCl₃?

    • A: A stoichiometric ratio of 1:1 is theoretically required to form the Vilsmeier reagent. However, in practice, a slight excess of either reagent is often used. A common and reliable procedure uses 1.1 equivalents of both DMF and POCl₃ relative to the pyrrole substrate.[11] Using DMF as the solvent effectively means it is in large excess.

  • Q: Can I use other acid chlorides besides POCl₃?

    • A: Yes, other reagents like oxalyl chloride or thionyl chloride (SOCl₂) can be used with DMF to generate the Vilsmeier reagent.[3] In some cases, these alternatives may offer milder conditions or prevent side reactions like chlorination, but POCl₃ remains the most common, cost-effective, and well-documented choice.[2]

  • Q: Why is the reaction specific to the C2 position of the pyrrole?

    • A: In electrophilic aromatic substitution of pyrrole, the intermediate cation formed by attack at the C2 (alpha) position is better stabilized by resonance than the cation formed by attack at the C3 (beta) position. The positive charge can be delocalized over more atoms, including the nitrogen atom. While steric hindrance from a large N-substituent can sometimes lead to minor amounts of the C3 product, the electronic preference for the C2 position is strong.[7]

  • Q: How do I properly monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the best method.[6] Co-spot your reaction mixture with a sample of your starting 1-cyclopropyl-1H-pyrrole. Use a moderately polar eluent system (e.g., 20-30% Ethyl Acetate in Hexanes). The product aldehyde will be more polar than the starting material and should have a lower Rf value. The reaction is complete when the starting material spot has been completely consumed.

Data Summary: Impact of Conditions on Reaction Time

The following table summarizes how key experimental variables can influence reaction outcomes, based on established principles for Vilsmeier-Haack reactions.

ParameterConditionExpected Impact on Reaction TimePotential Risks & Considerations
Temperature Low (0-25 °C)Slow to very slowMinimal side reactions, but may be impractical for less reactive substrates.
Moderate (40-70 °C)Significantly fasterOptimal for many pyrroles. Balances rate with stability.[6]
High (>80 °C)Very fastHigh risk of polymerization and product degradation.[12]
Solvent DMF onlyCan be slow if precipitate formsGood for small scale; may require mechanical stirring for larger scale.[10]
DMF in DCE/DCMGenerally faster due to better mixingImproved homogeneity and heat transfer. DCE is a common choice.[11]
Reagent Stoich. 1.1 eq. VilsmeierStandard baselineReliable for most activated pyrroles.[11]
>1.5 eq. VilsmeierFasterCan help drive reactions of deactivated substrates to completion.[6]

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is adapted from established procedures for pyrrole formylation and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[11]

  • Reagent Preparation: In a three-necked, flame-dried round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.1 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise via the dropping funnel to the cooled DMF over 15-20 minutes. Maintain the internal temperature below 10 °C. A thick white precipitate will form. Stir the mixture at 0 °C for an additional 30 minutes after addition is complete.

  • Substrate Addition: Dilute the cold Vilsmeier reagent slurry with an equal volume of anhydrous 1,2-dichloroethane (DCE). Then, add a solution of 1-cyclopropyl-1H-pyrrole (1.0 eq.) in DCE dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If necessary, heat the reaction mixture to 50-60 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).[6]

  • Work-up: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring.

  • Neutralization and Extraction: Neutralize the quenched mixture by slowly adding a saturated solution of sodium carbonate until the pH is ~8. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.

Protocol 2: TLC Monitoring
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Eluent: A starting point is 20% Ethyl Acetate / 80% Hexanes. Adjust polarity as needed.

  • Spotting: On the baseline, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Visualization: Visualize under UV light (254 nm). The product should appear as a new, lower-Rf spot. Staining with potassium permanganate can also be used.

References

  • Benchchem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
  • A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier-Haack Acetylation and Formyl
  • Patil, S. S., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Figueiredo, C., et al. (2025). The Formylation of N,N-Dimethylcorroles. ACS Omega.
  • Química Organica.org. (n.d.). Vilsmeier formylation of pyrrole.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Davis, M., & advant, A. W. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • Chem-Impex. (n.d.). This compound.
  • Benchchem. (n.d.). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
  • Organic Syntheses Procedure. (n.d.). Pyrrole-2-carboxaldehyde.
  • Karbasi, A. B. (2020). How can I improve the Vilsmeier-Haack reaction?

Sources

Technical Support Center: Scaling Up 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde. This valuable building block is a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] Its synthesis, however, can present several challenges, particularly when scaling up from laboratory to production quantities. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles.

Overview of the Synthetic Route

The most prevalent method for synthesizing this compound is the Vilsmeier-Haack formylation of N-cyclopropylpyrrole.[2][3] This reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrrole ring.[2][4][5]

The overall process can be broken down into two main stages:

  • Synthesis of N-cyclopropylpyrrole: This precursor is typically prepared via a Paal-Knorr pyrrole synthesis or other N-alkylation methods.

  • Vilsmeier-Haack Formylation: The formylation of N-cyclopropylpyrrole to yield the target aldehyde.

G cluster_0 Stage 1: N-Cyclopropylpyrrole Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran N-Cyclopropylpyrrole N-Cyclopropylpyrrole 2,5-Dimethoxytetrahydrofuran->N-Cyclopropylpyrrole Paal-Knorr Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->N-Cyclopropylpyrrole POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent POCl3->Vilsmeier_Reagent DMF DMF DMF->Vilsmeier_Reagent Target_Product 1-Cyclopropyl-1H-pyrrole- 2-carbaldehyde Vilsmeier_Reagent->Target_Product Formylation N-Cyclopropylpyrrole_input N-Cyclopropylpyrrole N-Cyclopropylpyrrole_input->Target_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Part 1: N-Cyclopropylpyrrole Synthesis

Question: My Paal-Knorr reaction to form N-cyclopropylpyrrole is sluggish and gives low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in the Paal-Knorr synthesis of N-substituted pyrroles can often be attributed to several factors. Let's break down the potential issues and solutions:

  • Catalyst Choice and Activity: The Paal-Knorr reaction is acid-catalyzed. While various Brønsted and Lewis acids can be employed, their efficiency can vary.[6]

    • Insight: For a robust and scalable process, consider using solid acid catalysts which can simplify workup and catalyst recovery. Commercially available aluminas have shown good performance in promoting this reaction under solvent-free conditions.[6]

    • Troubleshooting: If you are using a soluble acid catalyst, ensure it is fresh and anhydrous. For solid catalysts, ensure proper activation if required.

  • Reaction Conditions:

    • Temperature: While some Paal-Knorr reactions proceed at room temperature, heating is often necessary to drive the reaction to completion. A temperature of around 60°C is a good starting point for the reaction between acetonylacetone and cyclopropylamine.[6]

    • Solvent: Solvent-free conditions can be highly effective and are environmentally preferable.[6] If a solvent is necessary, a non-polar, high-boiling solvent is generally a good choice.

  • Purity of Starting Materials:

    • 2,5-Hexanedione (Acetonylacetone): Ensure your 2,5-hexanedione is of high purity. Impurities can lead to side reactions and lower yields.

    • Cyclopropylamine: Use freshly distilled cyclopropylamine to avoid impurities that may interfere with the reaction.

Experimental Protocol: Optimized Paal-Knorr Synthesis of N-Cyclopropylpyrrole

  • To a round-bottom flask, add 2,5-hexanedione (1 mmol) and cyclopropylamine (1 mmol).

  • Add a catalytic amount of a suitable acid catalyst (e.g., 40 mg of CATAPAL 200 alumina).[6]

  • Heat the mixture at 60°C for 45 minutes under solvent-free conditions.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]

  • Separate the catalyst by filtration or centrifugation.[6]

  • Purify the product by distillation or column chromatography.

Part 2: Vilsmeier-Haack Formylation

Question: I am observing a low yield of this compound during the Vilsmeier-Haack reaction. What are the critical parameters to check?

Answer:

Low yields in the Vilsmeier-Haack formylation are a common issue. Here are the key areas to investigate:

  • Formation and Stability of the Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is formed from the reaction of POCl₃ and DMF.[4][7] This reaction is exothermic and moisture-sensitive.[7]

    • Expertise: Incomplete formation or decomposition of the reagent is a primary cause of low yields. It is crucial to perform this step under anhydrous conditions and at a controlled, low temperature (typically 0-10°C).[8]

    • Troubleshooting: Use high-purity, anhydrous DMF and POCl₃. Ensure your glassware is thoroughly dried. Add the POCl₃ dropwise to the DMF with efficient stirring while maintaining the low temperature.[4]

  • Reaction Temperature: The formylation step itself often requires heating.

    • Insight: The optimal temperature depends on the reactivity of the pyrrole substrate. For N-cyclopropylpyrrole, a gentle heating (e.g., 40-60°C) is generally sufficient.[8] However, monitoring the reaction by TLC or HPLC is essential to determine the ideal temperature and reaction time.[8]

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step.[8]

    • Trustworthiness: Improper quenching and neutralization can lead to product degradation and low yields of discolored material.[8][9] The reaction mixture should be quenched by pouring it onto ice, followed by careful neutralization with a base like sodium hydroxide or sodium acetate.[8]

Question: I am seeing the formation of multiple products in my Vilsmeier-Haack reaction. How can I improve the regioselectivity?

Answer:

The Vilsmeier-Haack formylation of pyrroles typically occurs at the most electron-rich position, which is the C2 position.[10] However, side reactions can lead to other products.

  • Di-formylation: Electron-rich pyrroles can undergo formylation at multiple positions.

    • Authoritative Grounding: To minimize this, use a moderate excess of the Vilsmeier reagent (1.1-1.5 equivalents) and carefully control the reaction temperature.[8]

  • Polymerization: Pyrroles are susceptible to polymerization under acidic conditions.

    • Insight: Maintaining a low reaction temperature during the addition of the pyrrole to the Vilsmeier reagent can help prevent polymerization.

Question: The purification of this compound is proving difficult. What are the best practices?

Answer:

Purification can be challenging due to the product's properties and potential impurities.

  • Extraction and Washing:

    • Expertise: During the aqueous work-up, emulsions can form, making phase separation difficult.[4][7] To break emulsions, you can add brine (saturated NaCl solution) to the aqueous layer.[7] Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will ensure complete product recovery.[7]

  • Chromatography:

    • Trustworthiness: Column chromatography using silica gel is a standard method for purification. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

  • Crystallization:

    • Insight: If the product is a solid, recrystallization can be an excellent final purification step.[9]

Quantitative Data Summary

ParameterRecommended RangeRationale
Vilsmeier Reagent Formation
POCl₃:DMF Molar Ratio1:1 to 1:1.1Ensures complete formation of the Vilsmeier reagent.
Temperature0-10 °CThe reaction is exothermic; low temperature prevents reagent degradation.[8]
Formylation Reaction
Vilsmeier Reagent:Pyrrole Ratio1.1-1.5 equivalentsA slight excess drives the reaction to completion while minimizing di-formylation.[8]
Temperature40-60 °COptimal for formylation of many pyrrole substrates.[8]
Work-up
QuenchingPour onto iceControls the exothermic hydrolysis of the iminium salt.[8]
NeutralizationpH 7-8Ensures the aldehyde is in its free form and stable.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Cyclopropylpyrrole

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place anhydrous DMF (1.1 moles).

  • Cool the flask in an ice bath to 0-5°C.

  • Add POCl₃ (1.1 moles) dropwise to the stirred DMF, maintaining the temperature below 10°C.[9]

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[4]

  • Dissolve N-cyclopropylpyrrole (1.0 mole) in a minimal amount of anhydrous DMF or another suitable solvent.

  • Add the N-cyclopropylpyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[4]

  • After the addition, allow the reaction to warm to room temperature and then heat to 40-60°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it slowly onto a vigorously stirred mixture of ice and water.[4]

  • Carefully neutralize the mixture with a solution of sodium hydroxide or sodium acetate to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

G cluster_0 Vilsmeier-Haack Troubleshooting Start Low Yield of This compound Check_Reagent Check Vilsmeier Reagent Formation Start->Check_Reagent Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Workup Review Work-up Procedure Start->Check_Workup Anhydrous Ensure Anhydrous Conditions? Check_Reagent->Anhydrous Monitor_Reaction Monitor Reaction by TLC/HPLC? Check_Temp->Monitor_Reaction Neutralization Proper Neutralization? Check_Workup->Neutralization Temp_Control Temperature Control (0-10°C)? Anhydrous->Temp_Control Yes Solution_Anhydrous Use high-purity, anhydrous reagents and dry glassware. Anhydrous->Solution_Anhydrous No Solution_Temp_Control Add POCl3 dropwise with efficient cooling. Temp_Control->Solution_Temp_Control No Solution_Monitor Determine optimal reaction time and temperature. Monitor_Reaction->Solution_Monitor No Solution_Neutralization Carefully neutralize with a base after quenching on ice. Neutralization->Solution_Neutralization No

Caption: Troubleshooting decision tree for low yield in Vilsmeier-Haack formylation.

References

  • Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. Benchchem.
  • Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Pyrrole-The Vilsmeier Reaction. ChemTube3D.
  • This compound. Chem-Impex.
  • Vilsmeier-Haack Transformations under Non Classical Conditions.
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
  • An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. NIH.
  • Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure.

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Technical Support Center: Purification of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the removal of impurities from 1-cyclopropyl-1H-pyrrole-2-carbaldehyde. This essential building block is often employed in the synthesis of novel pharmaceuticals, making its purity a critical factor for successful downstream applications.[1][2]

Understanding the Chemistry: Common Impurities and Their Origins

The primary synthetic route to this compound is the Vilsmeier-Haack formylation of 1-cyclopropyl-1H-pyrrole.[3][4] This reaction, while generally efficient, can lead to several impurities that may complicate subsequent synthetic steps. Understanding the origin of these impurities is the first step in effective removal.

Common Impurities:

  • Unreacted Starting Material (1-cyclopropyl-1H-pyrrole): Incomplete formylation can leave residual starting material in the crude product.

  • Isomeric Byproducts (3-formyl isomer): While the Vilsmeier-Haack reaction typically favors formylation at the 2-position of the pyrrole ring due to the directing effect of the nitrogen atom, steric hindrance from the cyclopropyl group can sometimes lead to the formation of the 3-formyl isomer.[4][5]

  • Over-formylation Products: Although less common, reaction conditions that are too harsh may result in di-formylated species.

  • Hydrolyzed Vilsmeier Reagent Byproducts: The Vilsmeier reagent, formed from a phosphorus oxychloride and a formamide (like DMF), can generate various byproducts upon aqueous workup.[6]

  • Solvent Residues: Residual solvents from the reaction or initial extraction steps.

  • Degradation Products: Aldehydes can be susceptible to oxidation, leading to the corresponding carboxylic acid, especially upon prolonged exposure to air.[7]

Troubleshooting Guide: From Problem to Pure Product

This section addresses common issues encountered during the purification of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Broad or multiple spots on TLC, even after initial workup. - Incomplete reaction. - Presence of isomeric impurities. - Formation of multiple byproducts.- Optimize reaction conditions (time, temperature, stoichiometry). - Employ column chromatography for separation of isomers. - Consider a bisulfite wash to selectively remove the aldehyde.
Product appears as an oil and is difficult to handle. - Presence of solvent residues. - The compound may be a low-melting solid or an oil at room temperature.[8]- Dry the product under high vacuum. - Attempt co-evaporation with a low-boiling solvent like dichloromethane. - If it remains an oil, proceed with purification by column chromatography.
Low yield after purification. - Product loss during aqueous workup (if the product has some water solubility). - Decomposition on silica gel during column chromatography. - Inefficient extraction.- Saturate the aqueous layer with brine during extraction to reduce the solubility of the organic product. - Deactivate the silica gel with a small amount of triethylamine in the eluent for chromatography.[9] - Perform multiple extractions with a suitable organic solvent.
Product discolors or degrades upon storage. - Oxidation of the aldehyde to a carboxylic acid. - Instability of the pyrrole ring under acidic or light conditions.- Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures. - Protect from light. - Ensure all acidic residues are removed during workup.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: Column chromatography is generally the most effective method for achieving high purity, as it can separate the target aldehyde from unreacted starting materials, isomeric impurities, and other byproducts.[7][10] For less stubborn impurities, recrystallization from a suitable solvent system can also be effective.

Q2: What solvent system is recommended for column chromatography?

A2: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether.[7][9] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (an Rf value of ~0.3 for the product is often ideal).

Q3: My aldehyde seems to be decomposing on the silica gel column. What can I do?

A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[9] To mitigate decomposition, you can deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v).[9] Alternatively, using alumina as the stationary phase can be a good option.[9]

Q4: Can I use recrystallization to purify my product?

A4: Recrystallization can be a viable and scalable purification method if a suitable solvent is found in which the aldehyde has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.[11] Hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate are good starting points for solvent screening.

Q5: I have a significant amount of unreacted starting material. Is there a way to remove it without chromatography?

A5: A bisulfite extraction can be a highly effective chemical method to separate the aldehyde from non-aldehyde impurities.[12][13] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be extracted into the aqueous phase, leaving the unreacted starting material in the organic layer. The aldehyde can then be regenerated by treating the aqueous layer with a base.[12]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates, chamber, and UV lamp

Procedure:

  • Determine the Eluent System: On a TLC plate, spot the crude material and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives the product an Rf of approximately 0.3. If streaking is observed, consider adding 0.5% triethylamine to the eluent.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (like dichloromethane). Carefully load the solution onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitor the Separation: Monitor the elution by TLC, spotting each fraction on a plate to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification via Bisulfite Extraction

This protocol is particularly useful for removing non-aldehyde impurities.[12][13]

Materials:

  • Crude this compound containing non-aldehyde impurities

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel and other standard laboratory glassware

Procedure:

  • Dissolve the Crude Product: Dissolve the crude material in diethyl ether.

  • Bisulfite Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 5-10 minutes. The aldehyde will form an adduct and move into the aqueous layer.

  • Separate the Layers: Separate the organic layer (containing non-aldehyde impurities) from the aqueous layer.

  • Wash the Organic Layer (Optional): The organic layer can be washed with brine, dried, and concentrated to recover any non-aldehyde components.

  • Regenerate the Aldehyde: To the aqueous layer containing the bisulfite adduct, slowly add saturated aqueous sodium bicarbonate solution until the evolution of sulfur dioxide ceases and the solution is basic. This will regenerate the aldehyde.

  • Extract the Product: Extract the regenerated aldehyde from the aqueous layer with several portions of diethyl ether.

  • Wash and Dry: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolate the Pure Product: Filter and concentrate the organic solution under reduced pressure to obtain the purified this compound.

Visualization of Workflows

impurity_removal_workflow cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_verification Purity Verification crude Crude Product tlc TLC Analysis crude->tlc column_chrom Column Chromatography tlc->column_chrom Complex Mixture recrystallization Recrystallization tlc->recrystallization Crystalline Solid with Minor Impurities bisulfite_extraction Bisulfite Extraction tlc->bisulfite_extraction Non-Aldehyde Impurities pure_product Pure Product column_chrom->pure_product recrystallization->pure_product bisulfite_extraction->pure_product final_analysis Final Purity Check (TLC, NMR, etc.) pure_product->final_analysis

Caption: Workflow for the purification of this compound.

References

  • Benchchem. Technical Support Center: Recrystallization of 3,4-Diethyl-1H-pyrrole-2-carbaldehyde.
  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?.
  • CMU. How to Column Aldehydes: A Comprehensive Guide.
  • Reddit. Vilsmeier-Haack formilation help.
  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • ACS Publications. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.
  • Crescent Chemical Company. This compound.
  • Sigma-Aldrich. This compound.
  • NIH. Recent Advancements in Pyrrole Synthesis.
  • ResearchGate. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • ResearchGate. Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles.
  • Journal of the Chemical Society C: Organic (RSC Publishing). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.
  • Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Organic Syntheses Procedure. Pyrrole-2-carboxaldehyde.
  • Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation.
  • J&K Scientific. This compound | 1039758-67-2.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
  • PubMed. Pyrrole 2-carbaldehyde derived alkaloids from the roots of Angelica dahurica.
  • Matrix Fine Chemicals. 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8.
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  • Sigma-Aldrich. Cyclopropyl-1H-pyrrole-2-carbaldehyde.

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effect of temperature on 1-cyclopropyl-1H-pyrrole-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of working with this versatile building block.[1] Temperature is a critical, often underestimated, parameter in reactions involving this aldehyde. Its incorrect application can lead to diminished yields, unexpected side products, and reaction failure. This document provides in-depth, experience-driven answers to common challenges, ensuring your experiments are both successful and reproducible.

Section 1: Stability and Handling FAQs

Q1: What is the recommended storage temperature for this compound and why?

A1: The recommended storage temperature is 0-8°C, typically in a refrigerator.[1] The rationale for this is twofold. Firstly, like many aldehydes, this compound is susceptible to slow oxidation upon prolonged exposure to air and light, a process that is accelerated at ambient temperatures. Secondly, pyrrole-2-carbaldehydes, in general, can exhibit thermal instability over long periods. Studies on the parent pyrrole-2-carbaldehyde have shown significant degradation when incubated at 30°C over 18 hours.[2] Storing at reduced temperatures minimizes these degradation pathways, preserving the compound's purity and reactivity for your experiments.

Q2: I left my sample on the bench overnight at room temperature. Is it still usable?

A2: It is likely still usable, but a purity check is highly recommended. For short durations (e.g., 8-12 hours), significant decomposition is unlikely unless exposed to direct sunlight or strong oxidizing conditions. However, aldehydes are inherently reactive. We advise running a quick purity analysis (e.g., NMR or TLC against a refrigerated standard) to ensure no significant degradation or oligomerization has occurred before committing the material to a large-scale or critical reaction.

Section 2: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone for synthesizing pyrrole-2-carbaldehydes.[3] Temperature control during this process is not just for optimizing yield; it's fundamental to the reaction's success.

Q3: My Vilsmeier-Haack formylation of 1-cyclopropyl-1H-pyrrole is giving a low yield. Could temperature be the issue?

A3: Absolutely. The Vilsmeier-Haack reaction has two distinct temperature-sensitive stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrrole ring.

  • Vilsmeier Reagent Formation: The reaction between dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) to form the chloroiminium salt (Vilsmeier reagent) is exothermic. This step should be performed at low temperatures, typically 0°C to 10°C .[4][5] Allowing the temperature to rise excessively can lead to the thermal decomposition of the reagent, reducing the effective concentration of your formylating agent and thus lowering the final product yield.[4]

  • Formylation of the Pyrrole: Pyrrole is a highly electron-rich heterocycle and is very reactive.[3] The formylation step itself can often be run at a low temperature (e.g., maintaining at 5-10°C) before a controlled warm-up or brief reflux to drive the reaction to completion.[5] However, for highly activated substrates, excessive heat can promote the formation of polymeric tars and other side products, which can be difficult to remove. A typical range for the reaction with the substrate is between room temperature and 80°C, depending on the substrate's specific reactivity.[4]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Cyclopropyl-1H-pyrrole

This protocol is adapted from established procedures for pyrrole formylation.[5]

Materials:

  • 1-cyclopropyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE) or other suitable anhydrous solvent

  • Sodium acetate trihydrate

  • Ice bath, heating mantle, and standard glassware for inert atmosphere reactions

Procedure:

  • In a three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (1.1 eq.).

  • Cool the flask in an ice-salt bath to maintain an internal temperature between 0-10°C.

  • Slowly add POCl₃ (1.1 eq.) dropwise via a syringe or dropping funnel, ensuring the temperature does not exceed 10°C. An exothermic reaction will occur.

  • Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 15-30 minutes. The Vilsmeier reagent is now formed.

  • Re-cool the mixture to 0-5°C and add anhydrous solvent (e.g., DCE).

  • Add a solution of 1-cyclopropyl-1H-pyrrole (1.0 eq.) in the same solvent dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (typically 50-60°C) for 15-30 minutes. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a vigorously stirred, pre-cooled aqueous solution of sodium acetate trihydrate (5-6 eq.). This hydrolysis step is often exothermic.

  • Heat the biphasic mixture to reflux for 15 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Cool, separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ether or ethyl acetate).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product for purification.

Section 3: Temperature Effects in Downstream Reactions

Q4: I am performing a Wittig reaction with this compound and a non-stabilized ylide. How does temperature affect the E/Z selectivity of the resulting alkene?

A4: For non-stabilized ylides (e.g., those derived from alkyl halides), lower reaction temperatures generally favor the formation of the (Z)-alkene.[6] This is a classic example of kinetic versus thermodynamic control.

  • Kinetic Control (Low Temperature, e.g., -78°C to 0°C): The initial cycloaddition between the aldehyde and the ylide to form the oxaphosphetane intermediate is faster for the cis-substituted intermediate under lithium-salt-free conditions.[7] At low temperatures, the subsequent elimination of triphenylphosphine oxide is rapid and irreversible, "locking in" the geometry to form the (Z)-alkene.[8]

  • Thermodynamic Control (Higher Temperature, e.g., > 0°C): At higher temperatures, the formation of the oxaphosphetane can become reversible. This allows the initial cis-intermediate to equilibrate to the more thermodynamically stable trans-intermediate, which then eliminates to form the (E)-alkene.[7][8]

Therefore, if your goal is the (Z)-alkene, it is crucial to form the ylide and perform the reaction at low temperatures.

Caption: Temperature control in Wittig reactions with non-stabilized ylides.

Q5: In a reductive amination protocol, I'm getting significant amounts of a secondary amine byproduct. Can temperature adjustments help favor the primary amine?

A5: Yes, temperature modulation is a key strategy. Reductive amination is a two-step process in one pot: (1) formation of an imine/enamine intermediate, and (2) reduction of that intermediate. The primary amine product can react with another molecule of the aldehyde to form a secondary imine, which is then reduced to the secondary amine byproduct.

  • Lower Temperatures (e.g., 0°C to ambient): Running the reaction at lower temperatures can slow down the rate of the second condensation reaction between the desired primary amine and the starting aldehyde. This often improves selectivity for the primary amine.[9]

  • Higher Temperatures (e.g., > 50°C): Elevated temperatures accelerate all reaction rates, often leading to a higher conversion but potentially at the cost of selectivity, favoring the formation of the more substituted (and often more thermodynamically stable) secondary amine.[10]

A good strategy is to allow the initial imine formation to proceed at a moderate temperature (or even room temperature) and then cool the reaction mixture before introducing the reducing agent.

Q6: I ran a reaction at high temperature (~100°C) and isolated an unexpected product where the cyclopropyl ring seems to have opened. Is this possible?

A6: This is a known and critical issue. The cyclopropyl group, particularly when adjacent to a carbonyl, is a strained ring system that can undergo thermally or catalytically induced ring opening. Studies on related systems, such as 1-cyclopropyl-2-arylethanones, have shown that temperature can completely switch the reaction pathway.[11][12] For example, a Vilsmeier-Haack reaction on such a substrate at 60°C yielded one type of heterocyclic product, while the same reaction at 100°C led to a completely different product via cyclopropyl ring opening and subsequent rearrangement.[11][12]

This reactivity is a crucial consideration. If you observe unexpected products, especially at elevated temperatures, you should strongly suspect the involvement of the cyclopropyl group.

Section 4: Troubleshooting Guide

This workflow provides a systematic approach to diagnosing issues where temperature is a likely culprit.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Byproduct) Check_Temp Was reaction temperature strictly controlled and monitored? Start->Check_Temp No_Control No/Poor Control Check_Temp->No_Control Yes_Control Yes, Strict Control Check_Temp->Yes_Control Action_Repeat Action: Repeat experiment with calibrated thermometer and controlled heating/cooling bath. No_Control->Action_Repeat Check_Byproducts Analyze byproducts (LCMS, GCMS, NMR) Yes_Control->Check_Byproducts Result_Improved Problem Solved Action_Repeat->Result_Improved Result_Persists Problem Persists Action_Repeat->Result_Persists Result_Persists->Check_Byproducts Ring_Opened Evidence of Cyclopropyl Ring Opening? Check_Byproducts->Ring_Opened No_Ring_Opening No Ring Opening Check_Byproducts->No_Ring_Opening Action_Lower_Temp Action: Reaction is too hot. Redesign experiment at a significantly lower temperature. Ring_Opened->Action_Lower_Temp Action_Optimize Action: Temperature is suboptimal. Perform a temperature optimization screen (e.g., -20°C, 0°C, RT, 40°C). No_Ring_Opening->Action_Optimize Action_Lower_Temp->Result_Improved Action_Optimize->Result_Improved

Caption: Troubleshooting workflow for temperature-related reaction issues.

Data Summary: Temperature-Dependent Product Formation

The following table, adapted from data on the related 1-cyclopropyl-2-arylethanone system, illustrates how temperature can dramatically alter reaction outcomes.[11][12] This serves as a powerful cautionary example for reactions with this compound.

Substrate SystemReagentsTemperatureMajor Product Type
1-cyclopropyl-2-arylethanoneVilsmeier Reagent60 °C4H-Pyran-4-one derivative
1-cyclopropyl-2-arylethanoneVilsmeier Reagent100 °CNaphthalene derivative (via ring opening)

References

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Available from: [Link]

  • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses, 36, 74. Available from: [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Available from: [Link]

  • Ma, D., et al. (2008). Vilsmeier-Haack reaction of 1-cyclopropyl-2-arylethanones. The Journal of Organic Chemistry, 73(21), 8317-20. Available from: [Link]

  • Figshare. (2008). Vilsmeier−Haack Reaction of 1-Cyclopropyl-2-arylethanones. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Available from: [Link]

  • Rowlinson, B., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts, 12(5), 538. Available from: [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available from: [Link]

  • ChemWhat. (n.d.). Pyrrole-2-carboxaldehyde CAS#: 1003-29-8. Available from: [Link]

  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

  • PubMed Central. (2025, November 20). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Available from: [Link]

  • Chusov, D., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970. Available from: [Link]

  • Cheméo. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Available from: [Link]

  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Available from: [Link]

  • Grellmann, K. H., & Bräuer, H. D. (1971). Reactions of cyclic alkyl radicals. Part 2.—Photolysis of cyclopropane carboxaldehyde. Transactions of the Faraday Society, 67, 2282-2289. Available from: [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Available from: [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Available from: [Link]

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Technical Support Center: Solvent Selection for Reactions Involving 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-cyclopropyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solvent selection in reactions involving this versatile building block. As a molecule combining an electron-rich pyrrole ring, a reactive aldehyde, and a strained cyclopropyl group, its behavior in different solvent environments is critical for successful synthetic outcomes. This document synthesizes established chemical principles with practical, field-proven insights to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound I should consider?

A1: This molecule possesses three main functional components that dictate its reactivity:

  • Pyrrole Ring: The pyrrole ring is electron-rich, making the molecule susceptible to electrophilic attack and polymerization under strong acidic conditions.[1] The nitrogen lone pair participates in the aromatic system, rendering the N-H proton acidic (pKa ≈ 17.5).[1] This acidity can be problematic when using strong bases or organometallic reagents.

  • Aldehyde Group: The aldehyde is a primary site for nucleophilic attack. However, the electron-donating nature of the pyrrole ring can reduce the electrophilicity of the carbonyl carbon compared to benzaldehyde, potentially requiring more forcing conditions for some reactions.

  • Cyclopropyl Group: This group introduces significant ring strain (~115 kJ/mol).[2] This strain makes the cyclopropyl ring sensitive to ring-opening reactions, particularly under acidic conditions, high temperatures, or certain oxidative/reductive methods which may proceed through cationic or radical intermediates.[2]

Q2: How does the cyclopropyl group affect the molecule's stability?

A2: The cyclopropyl group is generally stable under neutral and mildly basic conditions. However, its inherent strain makes it a latent functional group. Strong acids should be avoided as they can protonate the aldehyde or the pyrrole ring, leading to the formation of a cyclopropylcarbinyl cation, which is prone to rearrangement and ring-opening.[2] Similarly, reactions that generate radical intermediates near the cyclopropyl group can also induce cleavage.[2]

Q3: What is the general solubility profile of this compound?

A3: While experimentally derived quantitative solubility data for this specific molecule is not widely published, a predicted profile can be established based on its structure. The molecule has both polar (aldehyde, pyrrole N-H) and nonpolar (cyclopropyl, aromatic C-H) regions. This amphiphilic nature suggests:

  • High Solubility: in moderately polar aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).

  • Moderate Solubility: in polar aprotic solvents like acetone and acetonitrile, and in nonpolar aromatic solvents like toluene.

  • Low Solubility: in highly nonpolar aliphatic solvents (e.g., hexane) and highly polar protic solvents (e.g., water, methanol), where the solvent's self-association (hydrogen bonding) may be stronger than its interaction with the solute.

Troubleshooting Guides & Reaction Protocols

Reaction 1: Nucleophilic Addition (e.g., Grignard Reaction)

Q: I am attempting a Grignard reaction, but I'm getting very low yields of the desired secondary alcohol. What is the likely cause and how can I fix it?

A: The most probable cause is the acidic N-H proton of the pyrrole ring reacting with your Grignard reagent. The Grignard reagent is a strong base and will preferentially deprotonate the pyrrole nitrogen before adding to the less reactive aldehyde.[1][3][4] This consumes your nucleophile and starting material, forming the magnesium salt of the pyrrole.

Troubleshooting Steps:

  • Protect the Pyrrole Nitrogen: Before introducing the Grignard reagent, protect the pyrrole nitrogen with a suitable protecting group that is stable to basic conditions but easily removable later (e.g., Boc, SEM, or a simple methyl group if it doesn't interfere with subsequent steps).

  • Use Excess Grignard Reagent: A less elegant but sometimes effective strategy is to use two equivalents of the Grignard reagent. The first equivalent will be consumed as a base to deprotonate the pyrrole, and the second will act as the nucleophile. This can lead to more side products and should be carefully optimized.

  • Solvent Choice is Critical:

    • Recommended Solvents: Anhydrous ethereal solvents like diethyl ether or THF are standard and essential. They are aprotic and effectively solvate the Grignard reagent.

    • Solvents to Avoid: Protic solvents (alcohols, water) will instantly quench the Grignard reagent. Chlorinated solvents can sometimes react with the magnesium metal or the Grignard reagent itself.

Illustrative Protocol: Grignard Addition to this compound (Note: This is a model protocol and may require optimization.)

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq.) to a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

  • Formation of Grignard Reagent: Add a small portion of a solution of the alkyl/aryl halide (1.1 eq.) in anhydrous THF to the magnesium. If the reaction doesn't start, a small crystal of iodine or gentle warming may be used for initiation. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 1 hour at room temperature.

  • Addition to Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq., pre-dissolved in anhydrous THF) dropwise to the stirred Grignard reagent.

  • Reaction & Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours (monitor by TLC). Once complete, cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reaction 2: Reductive Amination

Q: My reductive amination is messy, showing multiple spots on TLC, and the yield of the desired amine is low. How can I improve the outcome?

A: Reductive amination involves two key steps: imine/enamine formation and reduction. The solvent choice impacts both steps and can be the source of your issues.

Troubleshooting Steps:

  • Optimize Imine Formation: The initial condensation to form the iminium ion is often the rate-limiting step and is typically acid-catalyzed. However, strong acids can cause polymerization of the pyrrole.[1]

    • Solution: Use a mild acid catalyst like acetic acid.

  • Choice of Reducing Agent and Solvent: The choice of reducing agent dictates the optimal solvent.

    • For Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild and tolerant of slightly acidic conditions.

      • Recommended Solvents: Aprotic solvents are preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are very effective but are environmentally less desirable.[5] A greener and often equally effective alternative is ethyl acetate (EtOAc) .[5][6][7] THF can also be used.

      • Solvents to Avoid: Protic solvents like methanol or ethanol can react with the borohydride reagent and may also lead to side reactions where the alcohol itself acts as a nucleophile.[5]

    • For Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in protic solvents but requires acidic conditions to be effective.

      • Recommended Solvents: Methanol (MeOH) or Ethanol (EtOH) are commonly used, with pH control (typically pH 5-6) using acetic acid. Be mindful of potential trans-esterification if your substrate has ester groups.

  • Manage Side Reactions: The aldehyde can be oxidized or undergo other side reactions if left for too long under harsh conditions. Ensure you are using a high-purity starting material.

Illustrative Protocol: Reductive Amination using STAB (Note: This is a model protocol and may require optimization.)

  • Setup: To a round-bottom flask, add this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in ethyl acetate (EtOAc, 0.2 M).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the stirred solution. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amine by flash column chromatography.

Reaction 3: Wittig Reaction

Q: I am trying to perform a Wittig reaction to form an alkene, but the reaction is sluggish and gives a poor yield. Why might this be happening?

A: The electron-donating nature of the pyrrole ring deactivates the aldehyde, making it less electrophilic and thus less reactive towards the Wittig ylide. [8][9] Furthermore, the choice of solvent and base is crucial for efficiently generating the ylide and facilitating the reaction.

Troubleshooting Steps:

  • Ylide Reactivity:

    • Use a Non-Stabilized Ylide: For a less reactive aldehyde, a more reactive (non-stabilized) ylide is often necessary. These are typically prepared from alkyltriphenylphosphonium halides with a strong base like n-BuLi, NaH, or NaHMDS.[10]

    • Stabilized Ylides: Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are less reactive and may require higher temperatures or longer reaction times, and often fail to react with less reactive aldehydes.[8][11]

  • Solvent Selection for Ylide Generation and Reaction:

    • Recommended Solvents: Anhydrous THF is the most common and effective solvent for generating non-stabilized ylides with strong bases like n-BuLi.[10] Anhydrous DMSO with NaH is another robust system. For stabilized ylides, less stringent conditions can be used, and solvents like DCM or even toluene may be suitable.[10]

    • Solvents to Avoid: Protic solvents will destroy both the strong base and the ylide.

  • Temperature Control: When using strong bases like n-BuLi, ylide generation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.

Data Summary and Visualization

Table 1: Properties of Common Solvents for Aldehyde Reactions
SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability Notes
Tetrahydrofuran (THF)Polar Aprotic7.666Excellent for Grignard and Wittig reactions. Good general-purpose solvent.
Diethyl EtherNonpolar4.335Classic solvent for Grignard reactions; highly volatile and flammable.
Dichloromethane (DCM)Polar Aprotic9.140Good for reductive aminations (STAB) and stabilized Wittig. Volatile.
Ethyl Acetate (EtOAc)Polar Aprotic6.077Greener alternative to DCM for reductive aminations. Good for extractions.
TolueneNonpolar2.4111Useful for reactions requiring higher temperatures (e.g., some Wittig).
Acetonitrile (MeCN)Polar Aprotic37.582Can be used, but its high polarity may not be optimal for all steps.
Methanol (MeOH)Polar Protic32.765AVOID for Grignard/Wittig. Use with caution for NaBH₃CN reductions.
WaterPolar Protic80.1100Used for workup/quenching. AVOID in main reaction with sensitive reagents.
Diagrams

Diagram 1: General Solvent Selection Workflow

SolventSelection cluster_solvents Solvent Choice Start Select Reaction Type Grignard Grignard / Organolithium Start->Grignard ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig Ethereal Anhydrous Ethers (THF, Et2O) Grignard->Ethereal Required Aprotic Aprotic Solvents (EtOAc, DCM) ReductiveAmination->Aprotic STAB Protic Protic Solvents (MeOH, EtOH) ReductiveAmination->Protic NaBH3CN (pH control) Wittig->Ethereal Strong Base / Non-stabilized Ylide Wittig->Aprotic Stabilized Ylide

Caption: A workflow for initial solvent selection based on reaction type.

Diagram 2: Troubleshooting Low Yield in Nucleophilic Additions

Troubleshooting Start Low Yield in Grignard Reaction CheckProton Is Pyrrole N-H acidic enough to react? Start->CheckProton YesProton Yes, pKa ~17.5 CheckProton->YesProton NoProton No CheckProton->NoProton ProtectN Strategy 1: Protect N-H (e.g., Boc) YesProton->ProtectN ExcessGrignard Strategy 2: Use >2 eq. Grignard YesProton->ExcessGrignard OtherIssues Consider other issues: - Reagent quality - Anhydrous conditions - Temperature control NoProton->OtherIssues

Caption: Decision tree for troubleshooting low yields in Grignard reactions.

References

  • Alabugin, I. V., Gold, B., Shatruk, M., & Kovnir, K. (2009). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. PMC. [Link]

  • McGonagle, F. I., MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry. [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Wordpress. [Link]

  • McGonagle, F. I., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, Supplementary Information. [Link]

  • University of Strathclyde. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]

  • Unknown. (n.d.). Pyrrole reaction. [Link]

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  • Alabugin, I. V., et al. (2009). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry. [Link]

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  • Unknown. (n.d.). Heterocyclic Compounds. [Link]

  • ResearchGate. (2025). Pyrrole Chemistry. Part XI. Some Reactions of the Pyrrole Grignard Reagent with Alkyl Carbonates and Alkyl Thiocarbonates. [Link]

  • MDPI. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. [Link]

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Technical Support Center: A Guide to the Stability and Handling of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-cyclopropyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the decomposition of this valuable synthetic intermediate. As a key building block in the synthesis of novel pharmaceuticals and agrochemicals, maintaining the stability and purity of this compound is paramount for reproducible and successful experimental outcomes.[1]

This document provides a comprehensive overview of the potential degradation pathways, recommended handling and storage protocols, and answers to frequently asked questions. Our goal is to empower you with the knowledge to proactively address stability issues and troubleshoot any challenges you may encounter.

Part 1: Understanding the Instability of this compound

This compound is a solid compound at room temperature.[2] However, like many aldehyde-containing heterocyclic compounds, it is susceptible to degradation under various conditions. The pyrrole ring itself can be sensitive to strong acids and oxidizing agents, while the aldehyde functional group is prone to oxidation and other reactions. Furthermore, the presence of the cyclopropyl group introduces a unique structural feature that can influence its stability.

Potential Decomposition Pathways

Based on the known chemistry of pyrroles, aldehydes, and cyclopropyl moieties, the following degradation pathways are of primary concern:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

  • Acid-Catalyzed Polymerization: Pyrroles are known to polymerize in the presence of strong acids. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, leading to the formation of dark, insoluble materials.

  • Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a mixture of the corresponding alcohol and carboxylic acid.

  • Photodegradation: Pyrrole-containing compounds can be light-sensitive.[3] Exposure to UV or even ambient light over extended periods can lead to the formation of colored impurities and loss of potency.

  • Cyclopropyl Ring Opening: Under radical conditions or in the presence of certain transition metals, the strained cyclopropyl ring can undergo ring-opening, leading to the formation of isomeric impurities. Studies on cyclopropane carboxaldehyde have shown it can undergo decarbonylation and the cyclopropyl radical can isomerize.[4]

Part 2: Troubleshooting Guide

This section is designed to help you identify and resolve common issues encountered during the handling, storage, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a yellow or brownish tint. What is the cause and can I still use it?

A1: A change in color from off-white or light yellow to a darker yellow or brown is a common indicator of degradation, likely due to minor oxidation or polymerization. The presence of colored impurities can affect the accuracy of your weighing and may interfere with your reaction.

  • Troubleshooting Steps:

    • Assess the extent of discoloration: If the discoloration is minor and the material is still free-flowing, you may be able to purify it by recrystallization or column chromatography.

    • Perform a purity check: Before use, it is highly recommended to check the purity of the discolored material by an appropriate analytical method such as HPLC, GC, or NMR.

    • Consider the impact on your reaction: If your synthesis is sensitive to impurities, it is best to use a fresh, pure batch of the reagent. For less sensitive reactions, you may be able to proceed after purification, but be aware that yields may be lower.

Q2: I am seeing an unexpected peak in my HPLC/GC analysis of a reaction mixture containing this compound. Could it be a degradation product?

A2: Yes, the appearance of new peaks is a strong indication of degradation. The nature of the degradation product will depend on the reaction conditions.

  • Troubleshooting Steps:

    • Analyze a standard: Run a fresh, high-purity standard of this compound under the same analytical conditions to confirm its retention time.

    • Consider the reaction conditions:

      • Acidic conditions: Look for broader peaks or a baseline rise, which could indicate polymerization.

      • Basic conditions: Look for peaks corresponding to the carboxylic acid and alcohol derivatives (from a Cannizzaro-type reaction).

      • Presence of oxidants: Look for a peak corresponding to 1-cyclopropyl-1H-pyrrole-2-carboxylic acid.

    • Use Mass Spectrometry (MS) for identification: If your analytical system is coupled to a mass spectrometer, you can obtain the mass of the impurity to help elucidate its structure. Common analytical methods for aldehyde analysis include derivatization followed by HPLC or GC-MS.[5][6]

Q3: My reaction yield is lower than expected when using an older batch of this compound. How can I determine if the reagent is the problem?

A3: A decrease in yield is a classic symptom of reagent degradation. The aldehyde may have partially oxidized or polymerized, reducing the amount of active reagent available for your reaction.

  • Troubleshooting Steps:

    • Purity assessment: As mentioned previously, assess the purity of the older batch using a suitable analytical technique. Compare the purity to that of a new batch.

    • Run a control reaction: Perform the reaction with a fresh, high-purity batch of this compound under identical conditions. If the yield improves significantly, the older batch is the likely culprit.

    • Review storage conditions: Ensure that the reagent has been stored according to the recommendations in Part 3 of this guide.

Part 3: Recommended Protocols for Prevention of Decomposition

Proactive measures are the most effective way to prevent the decomposition of this compound.

Storage Protocol

Proper storage is critical to maintaining the stability of this compound.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, thereby preventing oxidation.
Light Amber vial or stored in the darkProtects the compound from photodegradation.
Container Tightly sealed containerPrevents the ingress of moisture and oxygen.
Moisture Store in a dry place/desiccatorPyrrole aldehydes can be sensitive to hydrolysis.

Data synthesized from supplier safety data sheets and general chemical knowledge.[7]

Handling Protocol

Follow these steps when handling this compound to minimize exposure to deleterious conditions.

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_storage Storage Prep Equilibrate to Room Temp. Inert Work Under Inert Atmosphere (Glovebox or Schlenk Line) Prep->Inert Prevents moisture condensation Weigh Weigh Quickly & Accurately Inert->Weigh Minimize air exposure Seal Reseal Container Tightly Weigh->Seal Protect remaining reagent Store Return to 2-8°C Storage Seal->Store Maintain long-term stability

Solvent Selection and Use in Reactions
  • Solvent Purity: Use anhydrous, de-gassed solvents to minimize exposure to water and oxygen.

  • pH Considerations: Avoid strongly acidic or basic conditions if possible. If your reaction requires such conditions, consider adding the this compound slowly to the reaction mixture at a low temperature to minimize decomposition.

  • Reaction Time and Temperature: Use the mildest reaction conditions (lowest temperature and shortest reaction time) that afford a good yield of your desired product.

Part 4: Visualizing Decomposition Pathways and Prevention

The following diagram illustrates the primary degradation pathways and the corresponding preventative measures.

Decomposition_Pathways cluster_compound This compound cluster_degradation Degradation Pathways cluster_prevention Preventative Measures Compound C8H9NO Oxidation Oxidation (to Carboxylic Acid) Compound->Oxidation O2, Light, Metals Polymerization Polymerization (Acid-Catalyzed) Compound->Polymerization H+ Photo Photodegradation Compound->Photo UV/Light RingOpening Ring Opening (Radical/Metal) Compound->RingOpening Radicals, Metals InertAtmosphere Inert Atmosphere (N2 or Ar) InertAtmosphere->Oxidation Inhibits LowTemp Low Temperature (2-8°C) LowTemp->Oxidation Slows LowTemp->Polymerization Slows Darkness Store in Dark Darkness->Photo Prevents pH_Control Avoid Strong Acids/Bases pH_Control->Polymerization Prevents

References

  • Alfa Aesar. (2025). Safety Data Sheet: 1H-Pyrrole-2-carboxaldehyde.
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fix
  • Greig, G., & Thynne, J. C. J. (1966). Reactions of cyclic alkyl radicals. Part 1.—Methyl-radical-sensitized decomposition of cyclopropane carboxyldehyde. Transactions of the Faraday Society, 62, 3338-3344.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI.
  • Greig, G., & Thynne, J. C. J. (1966). The Photolysis of Cyclopropane Carboxaldehyde. Transactions of the Faraday Society, 62, 379-386.
  • Probing the Mechanism of Cyanobacterial Aldehyde Decarbonylase Using a Cyclopropyl Aldehyde. (2014). PubMed Central.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI.
  • Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. (2018). PubMed Central.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed.
  • Methods for Determining Aldehydes in Air. (n.d.). University of Pretoria.
  • Wu, X., et al. (2018).
  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022). MDPI.
  • Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. (2014).
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxid
  • Production of Aldehydes by Bioc
  • Synthesis of a Cyclopropane

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Validation & Comparative

A Guide to the 1H NMR Spectrum of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, a versatile building block in medicinal chemistry.[1][2] While a publicly available experimental spectrum for this specific molecule is not readily found, this guide will present a detailed prediction based on established principles of NMR spectroscopy and comparative data from analogous structures. We will delve into the rationale behind the predicted chemical shifts and coupling constants, compare it with related compounds, and provide a comprehensive experimental protocol for its acquisition.

Predicted 1H NMR Spectrum and Structural Insights

The structure of this compound presents a unique combination of a five-membered aromatic heterocycle, an aldehyde functional group, and a strained cyclopropyl ring. Each of these features imparts distinct electronic effects that influence the chemical environment of the protons, which is reflected in their respective chemical shifts and coupling patterns in the 1H NMR spectrum.

A detailed prediction of the 1H NMR spectrum of this compound in deuterated chloroform (CDCl3) is summarized in the table below. This prediction is derived from the analysis of the spectra of parent compounds like pyrrole-2-carboxaldehyde and other N-substituted pyrroles, combined with established knowledge of the NMR characteristics of cyclopropyl groups.[3][4][5]

Table 1: Predicted 1H NMR Data for this compound in CDCl3

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-aldehyde9.5 - 9.7singlet-
H-57.0 - 7.2doublet of doubletsJ = 2.5, 1.5 Hz
H-36.8 - 7.0doublet of doubletsJ = 4.0, 1.5 Hz
H-46.2 - 6.4doublet of doubletsJ = 4.0, 2.5 Hz
H-cyclopropyl (methine)3.5 - 3.8multiplet-
H-cyclopropyl (methylene)1.0 - 1.3multiplet-
H-cyclopropyl (methylene)0.8 - 1.1multiplet-

Comparative Spectral Analysis

To substantiate our predictions, a comparison with structurally related molecules is invaluable. The electron-withdrawing nature of the aldehyde group in pyrrole-2-carboxaldehyde deshields the ring protons, shifting them downfield compared to unsubstituted pyrrole.[3][6] The introduction of an N-substituent, such as a methyl or cyclopropyl group, further influences the electronic distribution within the pyrrole ring.

Comparison with 1H-pyrrole-2-carboxaldehyde:

In 1H-pyrrole-2-carboxaldehyde, the aldehydic proton appears as a singlet around 9.5 ppm. The pyrrole ring protons exhibit characteristic splitting patterns, with H-5 typically resonating at the most downfield position (around 7.2 ppm) due to the anisotropic effect of the aldehyde.[3][4]

Comparison with N-methyl-1H-pyrrole-2-carbaldehyde:

The 1H NMR spectrum of N-methyl-1H-pyrrole-2-carbaldehyde shows a singlet for the methyl protons around 3.9 ppm.[2][7][8] The pyrrole protons' chemical shifts are slightly altered compared to the N-unsubstituted analog due to the electronic effect of the methyl group. This provides a good reference for understanding the influence of an N-alkyl substituent.

The Influence of the Cyclopropyl Group:

The cyclopropyl group in the target molecule is expected to have a notable effect on the spectrum. The methine proton (the one directly attached to the nitrogen) will be shifted significantly downfield due to its proximity to the electronegative nitrogen atom. The methylene protons of the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield region of the spectrum, typically between 0.8 and 1.3 ppm.[1][9][10] The strained nature of the cyclopropane ring can also lead to long-range couplings with the pyrrole ring protons, potentially contributing to the complexity of their multiplets.

Visualizing Molecular Connectivity and Coupling

The following diagram illustrates the structure of this compound and the key through-bond (J-coupling) interactions that determine the multiplicity of the signals in the 1H NMR spectrum.

Caption: Molecular structure and key proton-proton couplings in this compound.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of this compound, the following experimental protocol is recommended. The choice of solvent, concentration, and instrument parameters is critical for achieving optimal resolution and signal-to-noise ratio.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[11] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone ((CD3)2CO) can be considered.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for modern NMR spectrometers.[12]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[13] Most commercially available deuterated solvents already contain TMS.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate for a routine 1H NMR spectrum.

  • Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[14]

  • Number of Scans (NS): Start with 8 or 16 scans. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the chemical shift range of most organic molecules.

  • Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly degrading the resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking and Coupling Constant Analysis: Identify the chemical shift of each multiplet and measure the coupling constants (J-values) in Hertz.

The Foundational Principles: Chemical Shift and Spin-Spin Coupling

The interpretation of any NMR spectrum relies on two fundamental principles: chemical shift and spin-spin coupling.[15][16]

  • Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as the aldehyde in our target molecule, decrease the electron density around nearby protons, "deshielding" them from the external magnetic field. This results in a downfield shift (higher ppm value). Conversely, electron-donating groups increase shielding and cause an upfield shift (lower ppm value).[13][17]

  • Spin-Spin Coupling (J-coupling): The magnetic field of one proton can influence the magnetic field experienced by a neighboring proton through the intervening chemical bonds. This interaction, known as spin-spin coupling, causes the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of this splitting, the coupling constant (J), is independent of the applied magnetic field strength and provides valuable information about the connectivity of atoms in a molecule.[13][16]

By understanding these principles, researchers can confidently assign the signals in a 1H NMR spectrum to the specific protons in a molecule, thereby confirming its structure.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of this compound. By leveraging comparative data and fundamental NMR principles, we have established a solid framework for interpreting the experimental spectrum of this important synthetic intermediate. The detailed experimental protocol provided will enable researchers to acquire high-quality data, facilitating unambiguous structural confirmation and paving the way for its application in the synthesis of novel chemical entities.

References

  • Organic Chemistry. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. Retrieved from [Link]

  • Fiveable. (n.d.). Chemical shift and spin-spin coupling | Spectroscopy Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons (in. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrole-2-carboxaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • RACO. (n.d.). An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. Retrieved from [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide | PDF | Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives | The Journal of Organic Chemistry. Retrieved from [Link]

  • PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3a . 1 H NMR spectrum of N -hexyl-pyrrole-2-carboxaldehyde ( 3 ). Retrieved from [Link]

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A Researcher's Guide to the 13C NMR Analysis of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those destined for drug development, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C NMR, provides a direct window into the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, a compound of interest for its unique combination of a reactive aldehyde, an aromatic pyrrole ring, and a strained cyclopropyl moiety.

Given the current scarcity of publicly available experimental spectra for this specific molecule, this guide adopts a multi-faceted approach. We will dissect the expected chemical shifts by drawing comparisons with structurally related analogs, propose a robust computational methodology for in-silico spectral prediction, and provide a standardized experimental protocol for researchers to acquire their own high-quality data. This integrated strategy serves as a blueprint for the rigorous characterization of novel chemical entities.

Theoretical Framework: Understanding Substituent Effects in this compound

The 13C NMR spectrum of this compound is governed by the electronic interplay of its constituent parts: the pyrrole ring, the N-cyclopropyl group, and the C2-carbaldehyde group. A predictive analysis begins with understanding how each substituent influences the chemical environment of the carbon atoms.

  • The Pyrrole Ring: The pyrrole core is an electron-rich aromatic system. The nitrogen atom's lone pair participates in the π-system, increasing electron density at the carbon atoms. In unsubstituted pyrrole, the C2/C5 carbons are more shielded (upfield) than the C3/C4 carbons.[1]

  • The C2-Carbaldehyde Group: The aldehyde group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and its ability to participate in resonance. This deshields the attached C2 carbon and the carbonyl carbon itself, shifting their signals significantly downfield.[2][3][4] The influence on other ring carbons (C3, C4, C5) is also notable, with a general downfield shift compared to unsubstituted pyrrole.

  • The N-Cyclopropyl Group: The cyclopropyl group is unique. While it is an alkyl group, its strained three-membered ring exhibits some sp2 character, allowing it to interact with adjacent π-systems. Its overall effect on the pyrrole ring is a combination of inductive and weak resonance effects. We anticipate a moderate influence on the chemical shifts of the pyrrole carbons compared to an N-H or N-alkyl substituent. The cyclopropyl carbons themselves will appear in the aliphatic region, with the methine carbon (attached to the nitrogen) shifted downfield relative to the methylene carbons.[5][6]

The following diagram illustrates the logical workflow for assigning the carbon signals in the target molecule, starting from the analysis of individual substituent effects.

G cluster_0 Substituent Analysis cluster_1 Predicted Effects on Chemical Shifts (δ) cluster_2 Final Assignment Strategy A Pyrrole Core (Electron-Rich Heterocycle) D Pyrrole Carbons (C2-C5): - C2 deshielded by CHO - C5 influenced by N-substituent - C3, C4 show moderate shifts A->D B C2-Carbaldehyde (Electron-Withdrawing) B->D E Aldehyde Carbon (CHO): - Strongly deshielded - Expected >170 ppm B->E C N-Cyclopropyl (Alkyl + Strained Ring Effects) C->D F Cyclopropyl Carbons (CH, CH2): - Aliphatic region - CH deshielded by N-atom C->F G Combine substituent effects D->G E->G F->G H Compare with analogous spectra G->H I Validate with computational prediction H->I J Final Predicted Spectrum I->J

Caption: Workflow for the predictive assignment of 13C NMR signals.

Comparative Analysis with Analogous Compounds

To substantiate our theoretical predictions, we can compare the expected chemical shifts with experimental data from structurally similar compounds. This comparative approach is a cornerstone of spectral interpretation.

CompoundC2C3C4C5CHON-Substituent Carbons
Pyrrole [1]118.5108.2108.2118.5--
Pyrrole-2-carbaldehyde [7][8]~131.5~110.0~122.0~125.0~180.0-
1-Benzyl-1H-pyrrole-2-carbaldehyde [9]131.5124.9110.2~128.0179.652.0 (CH2), Aromatic
This compound (Predicted) ~132~125~111~128~180~35 (CH), ~8 (CH2)

Analysis of Comparative Data:

  • Pyrrole Carbons: The introduction of the C2-carbaldehyde group in pyrrole-2-carbaldehyde causes a significant downfield shift of C2 and C4, and a lesser shift of C3 and C5, which aligns with its electron-withdrawing nature.[7][8] When an N-benzyl group is added, the pyrrole carbon shifts are further modulated. We predict that the N-cyclopropyl group will exert a similar, albeit distinct, electronic influence.

  • Aldehyde Carbon: The aldehyde carbon consistently appears in the 179-180 ppm range, a characteristic chemical shift for this functional group.[3][9]

  • N-Substituent Carbons: In 1-benzyl-1H-pyrrole-2-carbaldehyde, the benzylic CH2 carbon appears at 52.0 ppm.[9] For our target molecule, the cyclopropyl methine (CH) carbon, being tertiary and attached to nitrogen, is expected to be downfield of a typical cyclopropyl methine. The methylene (CH2) carbons will be significantly more shielded, appearing far upfield.

In-Silico Approach: Computational 13C NMR Prediction

In the absence of experimental data, computational chemistry offers a powerful and increasingly accurate alternative for spectral prediction.[10][11][12] Density Functional Theory (DFT) calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, have become a standard for predicting NMR chemical shifts.[13]

Caption: A typical workflow for DFT-based 13C NMR chemical shift prediction.

Protocol for Computational 13C NMR Prediction:

  • Structure Generation: Draw the 3D structure of this compound using molecular modeling software.

  • Conformational Analysis: Perform a conformational search to identify all low-energy conformers, as the orientation of the cyclopropyl and aldehyde groups relative to the pyrrole ring can influence chemical shifts.

  • Geometry Optimization: Optimize the geometry of each low-energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) in a computational chemistry package (e.g., Gaussian, ORCA).

  • NMR Calculation: For each optimized structure, calculate the isotropic magnetic shielding constants using the GIAO method at a higher level of theory (e.g., B3LYP/cc-pVDZ).[13]

  • Chemical Shift Referencing: Calculate the shielding constant for tetramethylsilane (TMS) at the same level of theory. Convert the calculated shielding constants (σ) to chemical shifts (δ) using the equation: δ_sample = σ_TMS - σ_sample.

  • Boltzmann Averaging: If multiple stable conformers are present, calculate the Boltzmann-weighted average of the chemical shifts to obtain the final predicted spectrum.

This computational approach not only provides predicted chemical shifts but can also aid in the definitive assignment of each carbon signal, serving as a powerful tool for structural verification.

Standardized Experimental Protocol for 13C NMR Acquisition

For researchers wishing to acquire experimental data, the following protocol outlines a standard procedure for obtaining a high-quality, proton-decoupled 13C NMR spectrum.

Methodology:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Chloroform-d (CDCl3) is a good first choice for its common use and ability to dissolve many organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The experiment should be performed on a modern NMR spectrometer with a minimum field strength of 400 MHz for protons (which corresponds to a 100 MHz carbon frequency) to ensure adequate signal dispersion.

    • Tune and match the probe for the 13C frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters (for a 100 MHz 13C Spectrometer):

    • Experiment: Standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width: 0 to 220 ppm. This range covers aliphatic, aromatic, and carbonyl carbons.[14][15]

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2 seconds. This allows for sufficient relaxation of the carbon nuclei, although quaternary carbons may require a longer delay for accurate quantification (which is not the primary goal here).

    • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

    • Number of Scans (NS): Start with 1024 scans. Due to the low natural abundance of 13C, a significant number of scans are required to achieve a good signal-to-noise ratio.[15] Adjust as needed based on the sample concentration.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks (note: in standard proton-decoupled 13C NMR, peak integrals are not reliably proportional to the number of carbons).

    • Assign the peaks based on the predictive and comparative analyses outlined above.

Conclusion and Outlook

The structural elucidation of novel compounds like this compound requires a synergistic approach. While direct experimental 13C NMR data is the gold standard, its absence necessitates a robust analytical strategy. By combining a theoretical understanding of substituent effects, careful comparison with known analogs, and the power of computational prediction, researchers can build a highly confident assignment of the carbon framework. The provided experimental protocol offers a clear path to obtaining high-quality data for verification. This integrated methodology not only solves the immediate challenge of characterizing this specific molecule but also provides a comprehensive framework for the analysis of other novel chemical entities in the field of drug discovery and materials science.

References

  • Wishart, D. S. (2011). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

  • Wiener, J. J. M., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4702–4712. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11847–11858. [Link]

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  • Cepa, S. P., & Jones, R. A. (2000). Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC, 2000(3), 382-392. [Link]

  • Kusuyama, Y., et al. (1990). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted (cis- and trans-2-Chlorocyclopropyl)benzenes. Bulletin of the Chemical Society of Japan, 63(10), 2836-2840. [Link]

  • Guliyev, K. G., et al. (2026). INTERRELATION OF CHEMICAL SHIFTS IN THE SPECTRA OF NMR 13C OF FUNCTIONALLLY SUBSTITUTED CYCLOPROPYL STYRENES AND SOME PARAMETERS OF THEIR REACTIVITY. CHEMICAL PROBLEMS. [Link]

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  • Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (5), 627-633. [Link]

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  • LibreTexts Chemistry. (2021). 5.7: 13C-NMR Spectroscopy. [Link]

  • Al-Mughaid, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2595. [Link]

  • Gable, K. 13C NMR Chemical Shifts. Oregon State University. [Link]

  • ResearchGate. Table 4. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]

  • El-Brollosy, N. R., et al. (2007). An easy and convenient approach to NOVEL DIARYLPYRROLE-2-CARBALDEHYDES. Afinidad, 64(529), 209-213. [Link]

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  • Lee, J., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry, 70(40), 13002–13014. [Link]

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mass spectrometry data for 1-cyclopropyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: A Comparative Analysis

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring a pyrrole core, an aldehyde functional group, and an N-cyclopropyl substituent, makes it a valuable precursor for developing novel pharmaceutical agents, including anti-inflammatory and analgesic compounds.[1][2] Accurate structural characterization is paramount for its application in drug development and complex synthesis, where mass spectrometry (MS) stands as a cornerstone analytical technique.

This guide provides a comprehensive comparison of the mass spectrometric behavior of this compound using two fundamentally different ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By examining the predicted fragmentation patterns from these methods, this document offers researchers the necessary insights for unambiguous identification, structural elucidation, and quality control. The analysis presented herein is built upon established fragmentation principles of related pyrrole and aldehyde structures, providing a robust predictive framework in the absence of direct, published spectra for this specific molecule.

Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice of ionization technique is critical as it dictates the nature and extent of fragmentation, thereby influencing the type of structural information that can be obtained.

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular "fingerprint," rich in structural detail and ideal for library matching. EI is typically coupled with Gas Chromatography (GC) and is best suited for volatile and thermally stable compounds like this compound.[3]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[3] ESI is ideal for less volatile or thermally labile molecules and is the standard for Liquid Chromatography (LC-MS) interfaces. It imparts minimal excess energy, typically yielding an intact protonated molecule, [M+H]⁺.[3] While this is excellent for determining the molecular weight, structural information requires further fragmentation through tandem mass spectrometry (MS/MS).[4][5]

Predicted Electron Ionization (EI) Fragmentation Pathway

The molecular weight of this compound (C₈H₉NO) is 135.07 g/mol . Upon EI, a distinct molecular ion peak ([M]•⁺) is expected at m/z 135. The subsequent fragmentation is predicted to follow logical pathways based on the known behavior of aldehydes and N-substituted pyrroles.[3][6]

The primary fragmentation events are expected to be the loss of the aldehydic hydrogen, the entire formyl group, and the N-cyclopropyl substituent. The stability of the aromatic pyrrole ring suggests it will remain intact in many of the major fragment ions.[6]

Predicted EI Mass Spectral Data
m/z (Predicted)Proposed Ion FormulaProposed Fragmentation / Structure
135[C₈H₉NO]•⁺Molecular Ion
134[C₈H₈NO]⁺[M-H]⁺: Loss of the aldehydic hydrogen radical
106[C₇H₈N]⁺[M-CHO]⁺: Loss of the formyl radical, a characteristic aldehyde fragmentation[6]
94[C₅H₄NO]•⁺[M-C₃H₅]•⁺: Loss of the cyclopropyl radical
67[C₄H₅N]•⁺Pyrrole radical cation from further fragmentation
EI Fragmentation Workflow

The diagram below illustrates the predicted cascade of fragmentation events for this compound under Electron Ionization conditions.

EI_Fragmentation M [M]•⁺ m/z 135 m134 [M-H]⁺ m/z 134 M->m134 - •H m106 [M-CHO]⁺ m/z 106 M->m106 - •CHO m94 [M-C₃H₅]•⁺ m/z 94 M->m94 - •C₃H₅ m67 [Pyrrole]•⁺ m/z 67 m106->m67 - C₃H₃

Caption: Predicted EI fragmentation of this compound.

Predicted Electrospray Ionization (ESI) MS/MS Pathway

Under positive-ion ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 136. This ion serves as the precursor for tandem mass spectrometry (MS/MS) analysis. Collision-Induced Dissociation (CID) of this precursor will reveal structural information.

The fragmentation in ESI-MS/MS is driven by the location of the charge (likely on the aldehyde oxygen or pyrrole nitrogen) and proceeds through the loss of stable neutral molecules. Studies on similar 2-substituted pyrroles show that fragmentation pathways are heavily influenced by the nature of the substituent.[4][5]

Predicted ESI-MS/MS Spectral Data ([M+H]⁺ at m/z 136)
m/z (Predicted)Proposed Ion FormulaProposed Fragmentation / Structure
136[C₈H₁₀NO]⁺Precursor Ion: Protonated Molecule [M+H]⁺
118[C₈H₈N]⁺[M+H - H₂O]⁺: Loss of water, potentially after rearrangement
95[C₅H₆NO]⁺[M+H - C₃H₅]⁺: Loss of propene (rearranged from cyclopropyl group)
68[C₄H₆N]⁺Protonated pyrrole, following loss of the cyclopropyl and formyl groups
ESI-MS/MS Fragmentation Workflow

This diagram visualizes the predicted fragmentation of the protonated molecule ([M+H]⁺) during tandem mass spectrometry.

ESI_Fragmentation M_H [M+H]⁺ m/z 136 m118 [M+H - H₂O]⁺ m/z 118 M_H->m118 - H₂O m95 [M+H - C₃H₄]⁺ m/z 95 M_H->m95 - C₃H₄ m68 [Pyrrole+H]⁺ m/z 68 m95->m68 - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

For reproducible analysis, detailed and validated methodologies are essential. The following protocols are provided as trusted starting points for researchers.

Protocol 1: GC-MS Analysis (EI)

This method is designed for the identification and structural confirmation of this compound by leveraging the detailed fragmentation pattern from EI.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of high-purity ethyl acetate or dichloromethane.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

    • Ensure the final solution is free of particulate matter.

  • Gas Chromatography (GC) Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • Mass Spectrometry (MS) Conditions:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

Protocol 2: LC-MS/MS Analysis (ESI)

This protocol is optimized for confirming the molecular weight and obtaining targeted fragmentation data for the compound.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.

    • Perform serial dilutions in the initial mobile phase (e.g., 80:20 water:acetonitrile) to a final concentration of 100-1000 ng/mL.

    • Add 0.1% formic acid to the final solution to promote protonation.

  • Liquid Chromatography (LC) Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Column Temperature: 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-5 min: 5% to 95% B.

      • 5-6 min: Hold at 95% B.

      • 6-6.1 min: 95% to 5% B.

      • 6.1-8 min: Hold at 5% B (re-equilibration).

  • Mass Spectrometry (MS) Conditions:

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500°C.

    • Curtain Gas: 35 psi.

    • MS1 Scan: m/z 100-500 to identify the [M+H]⁺ ion at m/z 136.

    • MS/MS Scan:

      • Precursor Ion: m/z 136.

      • Collision Energy (CE): Optimize between 15-35 V to generate key product ions.

      • Product Ion Scan Range: m/z 40-140.

Conclusion

The mass spectrometric analysis of this compound provides distinct and complementary information depending on the ionization method employed. GC-MS with Electron Ionization is predicted to yield a rich fragmentation pattern, providing a definitive structural fingerprint ideal for library-based identification. Conversely, LC-MS with Electrospray Ionization is superior for unambiguous molecular weight confirmation via the [M+H]⁺ ion, with tandem MS/MS experiments revealing fragmentation pathways through controlled, low-energy dissociation. By understanding and applying these comparative principles, researchers in pharmaceutical development and synthetic chemistry can effectively characterize this important molecular scaffold, ensuring the integrity and identity of their materials.

References

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A Comparative Guide to the Reactivity of 1-Cyclopropyl vs. 1-Alkyl-1H-pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde and its 1-alkyl-substituted counterparts. Understanding the nuanced differences in their behavior is crucial for optimizing synthetic routes and designing novel molecular entities in pharmaceutical and materials science.[1][2]

The Decisive Influence of the N-1 Substituent

The reactivity of the aldehyde group at the C-2 position of the pyrrole ring is fundamentally governed by the electronic and steric nature of the substituent on the nitrogen atom.[1] The pyrrole ring itself is an electron-rich heteroaromatic system, capable of donating electron density to the aldehyde group. This inherent electron-donating character reduces the electrophilicity of the carbonyl carbon, making it generally less reactive towards nucleophiles than, for example, benzaldehyde.[3] The choice of the N-1 substituent—be it a cyclopropyl group or a simple alkyl chain—further modulates this delicate electronic balance.[1]

Electronic Effects: A Tale of Two Donation Mechanisms

The primary factor differentiating the N-cyclopropyl and N-alkyl groups is the nature of their electron-donating effects.

  • N-Alkyl Groups (e.g., Methyl, Ethyl): These groups exert a positive inductive effect (+I), pushing electron density through the sigma bonds onto the pyrrole nitrogen. This increases the overall electron density of the ring, which in turn deactivates the attached aldehyde towards nucleophilic attack by making the carbonyl carbon less electrophilic.[1]

  • N-Cyclopropyl Group: The cyclopropyl group is unique. While it has a slight inductive effect, its dominant electronic contribution stems from its ability to participate in conjugation. The Walsh orbitals of the strained cyclopropane ring have significant p-character, allowing them to overlap with the pyrrole π-system. This orbital overlap enables the cyclopropyl group to act as a π-donor, effectively donating electron density through resonance. This resonance effect is generally considered to be stronger than the inductive effect of simple alkyl groups.

This enhanced electron donation from the cyclopropyl group leads to a greater deactivation of the C-2 aldehyde. Consequently, This compound is generally less reactive towards nucleophiles than its 1-alkyl counterparts.

Caption: Comparative workflow for the Wittig reaction.

Experimental Protocols

To provide a practical basis for comparison, the following are representative protocols for a standard condensation reaction.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a comparative synthesis of 2-((1-substituted-1H-pyrrol-2-yl)methylene)malononitrile.

1. Preparation:

  • In separate, identical 25 mL round-bottom flasks, place this compound (1.0 mmol) and 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 mmol).

  • To each flask, add malononitrile (1.0 mmol) and ethanol (10 mL).

2. Catalyst Addition and Reaction:

  • To each flask, add a catalytic amount of piperidine (0.1 mmol, ~10 µL).

  • Stir the mixtures at room temperature.

3. Monitoring and Workup:

  • Monitor the progress of both reactions using Thin Layer Chromatography (TLC). It is anticipated that the reaction with the 1-methyl substrate will proceed to completion more rapidly.

  • Once the starting aldehyde is consumed, cool the reaction mixtures in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

4. Analysis:

  • Determine the yield for each reaction. A higher yield is expected for the 1-methyl derivative under identical reaction times.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Outlook

The choice between a 1-cyclopropyl and a 1-alkyl substituent on a pyrrole-2-carbaldehyde has a distinct and predictable impact on reactivity. The N-cyclopropyl group, through its potent π-donating ability, deactivates the aldehyde towards nucleophilic attack and condensation reactions more significantly than simple N-alkyl groups. This makes this compound a more stable and less reactive substrate.

For drug development professionals, this understanding is critical. If a synthetic route requires a highly reactive aldehyde, an N-alkyl (specifically N-methyl) derivative would be preferable. Conversely, if the aldehyde needs to survive multiple synthetic steps or if a more electron-rich pyrrole system is desired for biological activity, the N-cyclopropyl analog offers a valuable and more robust building block. [2]This guide serves as a foundational tool for making informed decisions in the rational design of synthetic pathways involving these important heterocyclic intermediates.

References

  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available from: [Link]

  • ACS Publications. (2018, January 12). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters. Available from: [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 835-852. Available from: [Link]

  • ResearchGate. (2015, August 5). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Available from: [Link]

  • National Institutes of Health. (2023, April 25). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. Available from: [Link]

  • ResearchGate. (2016, August 10). Nucleophilic Addition of Cyclopropenes. Available from: [Link]

  • Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions. Available from: [Link]

  • ResearchGate. (2008, August 10). Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. Available from: [Link]

  • YouTube. (2024, March 25). Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles. Available from: [Link]

  • National Institutes of Health. (2014, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 19(4), 5035-5054. Available from: [Link]

  • RJPT. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754. Available from: [Link]

  • National Institutes of Health. (2018). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Available from: [Link]

  • PubMed. (2023, April 25). Reactivity of electrophilic cyclopropanes. Available from: [Link]

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  • National Institutes of Health. (2015, May 19). β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. Organic Letters, 17(11), 2856-2859. Available from: [Link]

  • National Institutes of Health. (2021, October 22). Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. Chemistry, 27(60), 15928-15935. Available from: [Link]

  • Royal Society of Chemistry. (2016). Intramolecular nucleophilic addition of carbanions generated from N-benzylamides to cyclopropenes. Organic & Biomolecular Chemistry, 14(20), 4683-4690. Available from: [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopropyl-1H-pyrrole-2-carbaldehyde (CAS No. 1039758-67-2, Molecular Formula: C₈H₉NO, Molecular Weight: 135.16 g/mol ) is a heterocyclic building block of significant interest in modern synthetic chemistry. Its unique structure, combining an aromatic pyrrole core with a strained cyclopropyl ring, makes it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[1][2] As with any high-value synthetic intermediate, rigorous and unambiguous characterization is paramount to ensure identity, purity, and batch-to-batch consistency, which are foundational requirements for successful drug discovery and development programs.

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. Moving beyond mere procedural descriptions, we will explore the causality behind methodological choices, interpret anticipated data, and present validated protocols, reflecting the best practices of an industrial analytical chemistry laboratory.

Chapter 1: Structural Elucidation and Identity Confirmation

The primary goal of structural elucidation is to confirm that the synthesized molecule is indeed the target compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides an orthogonal and definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

NMR is the most powerful technique for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete assignment of the this compound structure.

Expertise & Rationale: The choice of solvent is critical. While CDCl₃ is common, a solvent like DMSO-d₆ can be advantageous if intermolecular hydrogen bonding or sample solubility is a concern. The N-cyclopropyl group's unique electronic properties and steric influence will cause distinct shifts in the pyrrole ring protons compared to N-H or N-alkyl analogs, making careful spectral analysis crucial.[3][4]

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure the instrument is properly locked on the solvent's deuterium signal and shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program with a spectral width of ~16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans is typically sufficient.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) with a spectral width of ~220 ppm. A longer acquisition time and a larger number of scans (~1024 or more) will be necessary due to the lower natural abundance of ¹³C.

The combination of chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and coupling constants (J) allows for the complete assignment of the structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Aldehyde (-CHO) 9.5 - 9.6 s 179 - 181
Pyrrole H5 7.1 - 7.2 dd 133 - 135
Pyrrole H3 6.9 - 7.0 dd 124 - 126
Pyrrole H4 6.2 - 6.3 t 110 - 112
Cyclopropyl CH 3.6 - 3.8 m 33 - 35
Cyclopropyl CH₂ 1.0 - 1.2 m 7 - 9
Pyrrole C2 - - 131 - 133
Pyrrole C5 - - 133 - 135

(Predicted values are based on data for pyrrole-2-carbaldehyde and known substituent effects of N-cyclopropyl groups)[3][5]

Caption: Standard workflow for structural analysis by NMR spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight, serving as a primary check for the elemental composition. The fragmentation pattern can further corroborate the proposed structure.

Expertise & Rationale: Electrospray Ionization (ESI) is a "soft" technique ideal for confirming the molecular weight via the protonated molecular ion ([M+H]⁺). For fragmentation analysis, Electron Ionization (EI), a "hard" technique, is more informative and allows for comparison with spectral libraries.[6]

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The primary ion to look for is the protonated molecule [M+H]⁺.

  • High-Resolution MS (HRMS): If available, HRMS can determine the mass to within a few parts per million (ppm), allowing for the unambiguous confirmation of the elemental formula (C₈H₉NO).

Table 2: Expected Mass Spectrometry Data

Ion Type Technique Calculated m/z Formula Notes
[M+H]⁺ ESI (HRMS) 136.0757 C₈H₁₀NO⁺ Confirms molecular weight and formula.
[M]⁺˙ EI 135.0684 C₈H₉NO⁺˙ Molecular ion.

| [M-CHO]⁺ | EI | 106.0651 | C₇H₈N⁺ | Loss of the formyl radical. |

Caption: General workflow for molecular weight confirmation by MS.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR is a rapid and simple technique used to identify the key functional groups present in a molecule. It is an excellent tool for confirming the presence of the critical aldehyde carbonyl group.

Expertise & Rationale: The most diagnostic peak will be the C=O stretch of the aldehyde. Because it is conjugated with the pyrrole ring, its frequency will be lower than that of a simple aliphatic aldehyde. This shift provides electronic information about the molecule. For liquid or low-melting solid samples, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.[7]

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
3100 - 3150 C-H Stretch Aromatic (Pyrrole)
2950 - 3050 C-H Stretch Aliphatic (Cyclopropyl)
2820 - 2850 & 2720 - 2750 C-H Stretch (Fermi doublet) Aldehyde (-CHO)
1660 - 1685 C=O Stretch (Strong) Conjugated Aldehyde
1500 - 1580 C=C Stretch Aromatic Ring
1350 - 1450 C-N Stretch Aromatic Amine

(Predicted values are based on data for similar pyrrole-2-carbaldehyde structures)[7][8]

Caption: Rapid functional group analysis workflow using ATR-FTIR.

Chapter 2: Purity Assessment and Quantification

Once identity is confirmed, determining the purity of the compound is the next critical step. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. It is an ideal method for resolving the target compound from starting materials, by-products, and other impurities, allowing for accurate purity determination by UV detection.

Expertise & Rationale: A C18 column is a robust starting point for a molecule of this polarity. The pyrrole-2-carbaldehyde chromophore has a strong UV absorbance, making UV detection highly sensitive. A wavelength of ~290 nm is reported to be effective for this class of compounds.[9] A gradient elution (as opposed to isocratic) is generally preferred for purity analysis as it provides better resolution of impurities with a wide range of polarities.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL. Dilute this stock to ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 20% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV Diode Array Detector (DAD) at 290 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

A successful analysis will show a sharp, well-defined main peak corresponding to this compound. Any impurities will appear as separate, smaller peaks. For a high-purity sample (e.g., >98%), the main peak should account for the vast majority of the total integrated area.

Caption: Standard workflow for purity determination by RP-HPLC.

Chapter 3: Comparative Summary of Techniques

Each analytical technique provides a unique and complementary piece of information. An integrated approach, utilizing all of them, is necessary for a complete and confident characterization.

Table 4: Comparison of Analytical Techniques

Technique Primary Information Provided Strengths Limitations
NMR Definitive molecular structure, atom connectivity. Highest structural resolution; provides unambiguous identity. Lower sensitivity; requires relatively pure sample (>90%).
MS Molecular weight, elemental formula (HRMS). Highest sensitivity; confirms elemental composition. Isomers cannot be distinguished; provides limited connectivity data.
IR Presence of key functional groups (e.g., C=O). Fast, simple, non-destructive. Provides no information on the overall molecular skeleton.

| HPLC | Purity, quantification, detection of impurities. | Highly accurate for purity; can separate complex mixtures. | Does not provide structural information on its own. |

Conclusion

The comprehensive characterization of this compound is not achieved by a single technique, but by the logical and orthogonal application of several. NMR spectroscopy serves as the cornerstone for structural verification, supported by the exact mass confirmation from MS and functional group identification from IR. Finally, RP-HPLC provides the definitive assessment of purity, a critical parameter for its use in further synthetic applications. This multi-faceted analytical workflow ensures that researchers and drug developers can proceed with confidence in the quality and identity of this important chemical building block.

References

  • This compound. Chem-Impex International.

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI.

  • This compound | 1039758-67-2. J&K Scientific.

  • This compound AldrichCPR. Sigma-Aldrich.

  • Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854. PubChem, National Center for Biotechnology Information.

  • 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook.

  • An In-depth Technical Guide to the Physicochemical Properties of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. Benchchem.

  • Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum. ChemicalBook.

  • 1H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5). ResearchGate.

  • 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504. PubChem, National Center for Biotechnology Information.

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Decoding Molecular Vibrations: A Comparative Guide to the IR Spectroscopy of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the intricate world of drug discovery and molecular engineering, precise structural elucidation is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to probe the vibrational modes of molecules and identify key functional groups. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the infrared spectrum of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, a versatile building block in medicinal chemistry.[1] By comparing its spectral features with those of closely related analogues, we offer a comprehensive framework for the confident identification and characterization of this important synthetic intermediate.

The Vibrational Signature: A Tale of Three Moieties

The infrared spectrum of this compound is a composite of the vibrational modes of its three constituent parts: the pyrrole ring, the aldehyde group, and the N-cyclopropyl substituent. The electronic interplay between these groups gives rise to a unique and diagnostic spectral fingerprint. Understanding the influence of each component is crucial for accurate spectral interpretation.

A Comparative Analysis:

To appreciate the nuanced spectral features of our target molecule, we will compare its expected IR absorptions with those of two key reference compounds: pyrrole-2-carbaldehyde and 1-methyl-1H-pyrrole-2-carbaldehyde . This comparative approach allows us to dissect the vibrational contributions of the N-substituent and the cyclopropyl ring.

The substitution on the nitrogen atom of the pyrrole ring is known to influence the vibrational frequencies of the ring itself.[2] By examining the shifts in band positions, we can gain insights into the electronic effects of the cyclopropyl group in comparison to a simple methyl group or a hydrogen atom.

Key Spectral Regions and Their Interpretation

The IR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). While the fingerprint region provides a unique pattern for each molecule, the functional group region contains the most readily interpretable and diagnostic peaks.

The Carbonyl Stretch (C=O): A Window into Electronic Effects

The most prominent and informative band in the spectrum of this compound is expected to be the carbonyl (C=O) stretching vibration of the aldehyde. For pyrrole-2-carbaldehyde, this absorption is typically observed in the range of 1660-1680 cm⁻¹. The position of this band is sensitive to the electronic environment. The electron-donating nature of the pyrrole ring can lower the C=O stretching frequency compared to a simple aliphatic aldehyde.

In our target molecule, the N-cyclopropyl group, known for its ability to participate in hyperconjugation, can further influence the electron density within the pyrrole ring and, consequently, the C=O bond order.[3] This may result in a slight shift of the carbonyl peak compared to N-H or N-methyl analogues.

The C-H Stretching Region: Aromatic, Aldehydic, and Cyclopropyl Vibrations

The region between 3100 cm⁻¹ and 2700 cm⁻¹ provides a wealth of information about the different types of C-H bonds present in the molecule.

  • Aromatic C-H Stretch: The C-H stretching vibrations of the pyrrole ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[4]

  • Aldehydic C-H Stretch: A characteristic feature of aldehydes is the C-H stretching vibration of the formyl group. This usually appears as one or two weak to medium intensity bands in the 2850-2700 cm⁻¹ region.[4] Often, a distinct peak around 2720 cm⁻¹ is a strong indicator of an aldehyde.[4]

  • Cyclopropyl C-H Stretch: The C-H stretching vibrations of the cyclopropyl ring are a key diagnostic feature. Due to the strained nature of the three-membered ring, these bands typically occur at higher frequencies than those of acyclic alkanes, often appearing around 3100-3000 cm⁻¹.[5] This can lead to some overlap with the aromatic C-H stretches, requiring careful analysis.

Pyrrole Ring and Cyclopropyl Ring Vibrations

The vibrations of the pyrrole and cyclopropyl rings contribute to a series of bands in the fingerprint region.

  • Pyrrole Ring Breathing: The pyrrole ring exhibits characteristic "breathing" modes, which are sensitive to the nature of the substituents. These are typically observed in the 1550-1400 cm⁻¹ range.

  • Cyclopropyl Ring Deformations: The cyclopropyl group has characteristic skeletal vibrations, including a symmetric ring breathing mode that can appear as a moderate to strong band around 1020-1000 cm⁻¹.[5] Additionally, CH₂ wagging and twisting modes of the cyclopropyl ring can be found in the 1000-800 cm⁻¹ region.

Data Summary: A Comparative Table of Expected IR Absorptions

Functional Group Vibrational Mode Pyrrole-2-carbaldehyde (cm⁻¹) 1-Methyl-1H-pyrrole-2-carbaldehyde (cm⁻¹) This compound (Expected, cm⁻¹) Reference
Pyrrole C-HStretch~3100-3030~3100-3030~3100-3030[4]
Cyclopropyl C-HStretchN/AN/A~3100-3000[5]
Aldehyde C-HStretch~2850-2700~2850-2700~2850-2700[4]
Carbonyl C=OStretch~1670~1665~1660-1670[6][7]
Pyrrole RingC=C & C-N Stretch~1550-1400~1550-1400~1550-1400[8]
Cyclopropyl RingRing BreathingN/AN/A~1020-1000[5]
Pyrrole C-HOut-of-plane bend~750~740~740-750

Note: These are approximate values and can vary based on the experimental conditions (e.g., solid, liquid, or solution) and the specific instrument used.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum of this compound, the following step-by-step methodology is recommended. The choice of sampling technique is critical and depends on the physical state of the sample.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity, resolution, and data processing capabilities.

Sampling Techniques:

  • Attenuated Total Reflectance (ATR): This is often the simplest and most convenient method for both liquid and solid samples. A small amount of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Thin Film (for liquids): A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • KBr Pellet (for solids): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Step-by-Step Protocol (using ATR):

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary performance checks.

  • Background Scan: With a clean and empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of this compound onto the center of the ATR crystal. If it is a solid, apply pressure with the built-in clamp to ensure good contact.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Rationale for Experimental Choices:

The selection of ATR as the primary recommended technique is based on its ease of use, minimal sample preparation, and suitability for a wide range of sample types. This self-validating system minimizes the potential for user error and ensures consistent, high-quality data.

Visualizing the Vibrational Landscape

To illustrate the relationship between the functional groups of this compound and their characteristic IR absorption regions, the following logical diagram is provided.

G cluster_mol This compound cluster_ir Characteristic IR Absorption Regions (cm⁻¹) Pyrrole Pyrrole Ring CH_Aromatic ~3100-3030 (C-H Stretch) Pyrrole->CH_Aromatic Ring_Vib ~1550-1400 (Ring Vibrations) Pyrrole->Ring_Vib Aldehyde Aldehyde Group CH_Aldehyde ~2850-2700 (C-H Stretch) Aldehyde->CH_Aldehyde CO_Stretch ~1660-1670 (C=O Stretch) Aldehyde->CO_Stretch Cyclopropyl Cyclopropyl Group CH_Cyclopropyl ~3100-3000 (C-H Stretch) Cyclopropyl->CH_Cyclopropyl Cyclopropyl_Ring ~1020-1000 (Ring Breathing) Cyclopropyl->Cyclopropyl_Ring

Figure 1. Functional groups of this compound and their corresponding IR absorption regions.

Conclusion: A Powerful Tool for Molecular Characterization

The infrared spectrum of this compound provides a rich tapestry of information that, when properly interpreted, can confirm the presence of its key structural features. By understanding the characteristic absorption frequencies of the pyrrole ring, the aldehyde group, and the unique cyclopropyl substituent, researchers can confidently identify this molecule and distinguish it from related compounds. This guide serves as a practical resource for leveraging the power of IR spectroscopy in the synthesis and analysis of novel chemical entities for drug discovery and development.

References

  • Reza, I. A., & Kundu, S. K. (2010). Infrared Spectra and Photochemistry of Matrix-Isolated pyrrole-2-carbaldehyde. The Journal of Physical Chemistry A, 114(7), 2506–2517. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrole-2-carboxaldehyde. PubChem. Retrieved from [Link]

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  • Häber, T., Schmitt, M., & Suhm, M. A. (2007). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model? The Journal of Chemical Physics, 126(13), 134304. [Link]

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  • Di Stefano, M., Cané, E., & Giorgini, M. G. (2001). The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase. Chemical Physics, 271(3), 239-266. [Link]

  • Ram, S., & Pandey, V. N. (1985). The identification and origin of NH group overtone and combination bands in the near infrared spectra of 2-thiopyrrole-1,2-dicarboximide. Pramana, 24(5), 725-733. [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

  • Ishiuchi, S.-i., Fujii, M., & Dopfer, O. (2007). NH Stretching Vibrations of Pyrrole Clusters Studied by Infrared Cavity Ringdown Spectroscopy. The Journal of Chemical Physics, 127(18), 184310. [Link]

  • LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • Coblentz Society, Inc. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • Barnes, R. B., Liddel, U., & Williams, V. Z. (1943). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Applied Physics, 14(1), 1-13. [Link]

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A Senior Application Scientist's Guide to the Synthesis of N-Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The N-substituted pyrrole-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry and materials science. It serves as a critical synthetic intermediate for a vast array of molecules, including non-steroidal anti-inflammatory drugs, HIV-1 integrase inhibitors, and various natural products.[1][2] The strategic introduction of the formyl group onto the N-substituted pyrrole ring is a frequent challenge, with the choice of synthetic route profoundly impacting yield, purity, scalability, and cost.

This guide provides an in-depth comparison of the primary synthetic methodologies for preparing these vital compounds. We will move beyond simple procedural lists to dissect the underlying mechanisms, explain the rationale behind experimental choices, and offer a clear-eyed view of the advantages and limitations of each approach, supported by experimental data and established protocols.

The Workhorse Method: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is, without question, the most prevalent and trusted method for the formylation of electron-rich heterocycles like N-substituted pyrroles.[3] Its enduring popularity stems from its efficiency, use of inexpensive reagents, and generally mild reaction conditions.[3]

Underlying Principles & Mechanism

The reaction proceeds via electrophilic aromatic substitution. The key is the in situ generation of a mild electrophile, the Vilsmeier reagent (a chloroiminium salt), which is reactive enough to attack the electron-rich pyrrole ring but not so reactive as to cause polymerization or degradation.[4][5]

The mechanism unfolds in three distinct stages:

  • Vilsmeier Reagent Formation: A substituted amide, most commonly N,N-dimethylformamide (DMF), acts as a nucleophile, attacking an acid chloride, typically phosphorus oxychloride (POCl₃). This forms the electrophilic chloroiminium ion.[4][5]

  • Electrophilic Attack: The π-system of the N-substituted pyrrole attacks the Vilsmeier reagent. Due to the electron-donating nature of the nitrogen atom, the C2 (alpha) position is the most nucleophilic, leading to preferential attack at this site.[5]

  • Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup, during which it is readily hydrolyzed to yield the final N-substituted pyrrole-2-carbaldehyde.[4][5]

Vilsmeier_Haack_Workflow DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent Step 1: Reagent Formation (0°C) POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Step 1: Reagent Formation (0°C) Pyrrole N-Substituted Pyrrole Iminium_Intermediate Iminium Salt Intermediate Pyrrole->Iminium_Intermediate Step 2: Electrophilic Attack Vilsmeier_Reagent->Iminium_Intermediate Step 2: Electrophilic Attack Product N-Substituted Pyrrole-2-carbaldehyde Iminium_Intermediate->Product Step 3: Aqueous Workup (Hydrolysis)

Caption: General workflow for the Vilsmeier-Haack formylation of N-substituted pyrroles.

Field-Proven Insights & Causality
  • Regioselectivity: The reaction overwhelmingly favors the C2 position. This is a direct consequence of the electronic properties of the pyrrole ring, where the nitrogen lone pair enhances electron density most significantly at the adjacent alpha carbons. However, extreme steric hindrance, either from a bulky N-substituent (e.g., N-(2,6-dimethylphenyl)pyrrole) or a bulky formylating agent, can force formylation to the C3 position.[6]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and must be controlled at low temperatures (e.g., 0-10°C) to prevent decomposition and ensure controlled formation.[4][7] The subsequent formylation step may require gentle heating to proceed at a reasonable rate.[7]

Representative Experimental Protocol

Adapted from Organic Syntheses, Coll. Vol. 4, p.831 (1963)[7]

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place N,N-dimethylformamide (1.1 moles). Cool the flask in an ice bath to an internal temperature of 10-20°C.

  • Vilsmeier Formation: Add phosphorus oxychloride (1.1 moles) dropwise over 15 minutes, maintaining the internal temperature below 20°C. An exothermic reaction will occur.

  • Substrate Addition: After the addition is complete, remove the ice bath and stir for 15 minutes. Re-cool the mixture in the ice bath and add a solution of the N-substituted pyrrole (1.0 mole) in an appropriate solvent (e.g., ethylene dichloride) dropwise over 1 hour, keeping the temperature below 20°C.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 15-20 minutes.

  • Workup & Hydrolysis: Cool the reaction mixture and add a solution of sodium acetate trihydrate (5.5 moles) in water cautiously. Heat the mixture to reflux again for 15 minutes to complete the hydrolysis of the intermediate.

  • Extraction & Purification: After cooling, separate the organic layer. Extract the aqueous phase with a suitable solvent (e.g., ether or ethyl acetate). Combine the organic layers, wash with a saturated sodium carbonate solution, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo. The crude product is then purified by vacuum distillation or column chromatography.

Alternative Formylation Strategies

While the Vilsmeier-Haack reaction is dominant, other methods offer advantages for specific substrates or research goals.

Organometallic Routes: Precision via Metallation

This strategy involves the deprotonation of the pyrrole ring with a strong base, followed by quenching the resulting anion with an electrophilic formyl source like DMF.[8]

  • Principle: The C-H bond at the C2 position of N-substituted pyrroles is the most acidic. Treatment with an organolithium reagent (e.g., n-BuLi, s-BuLi) or a hindered amide base (e.g., LDA) at low temperatures (-78°C) selectively generates the 2-lithiopyrrole species. This anion then reacts cleanly with DMF to form an intermediate that hydrolyzes to the aldehyde upon workup.

  • Advantages: This method offers near-perfect regioselectivity for the C2 position, which is invaluable when other positions are reactive.

  • Limitations: Requires strictly anhydrous conditions and cryogenic temperatures. The strong bases used are incompatible with many functional groups (e.g., esters, ketones, nitro groups), limiting the substrate scope.

Rieche Formylation: A Lewis Acid-Mediated Approach

The Rieche formylation employs dichloromethyl methyl ether as the formyl source in the presence of a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄).[8][9][10]

  • Principle: The Lewis acid activates the dichloromethyl methyl ether, generating a highly electrophilic species that performs an electrophilic aromatic substitution on the pyrrole ring.

  • Advantages: It can be effective for some electron-rich aromatic systems.

  • Limitations: Dichloromethyl methyl ether is a suspected carcinogen, and its handling requires significant precautions. The need for stoichiometric amounts of strong, water-sensitive Lewis acids complicates the procedure and workup. This method is now rarely used for pyrroles given the efficacy of the Vilsmeier-Haack reaction.

Modern & Sustainable Synthetic Paradigms

Recent research has focused on developing more environmentally friendly and atom-economical routes.

De Novo Synthesis: Building the Ring with the Formyl Group

Instead of formylating a pre-existing pyrrole, these methods construct the heterocyclic ring itself in a way that incorporates the aldehyde functionality.

  • Principle: A notable example is a copper/iodine co-catalyzed three-component reaction involving an aryl methyl ketone, an arylamine, and an acetoacetate ester.[11] This reaction proceeds through a complex cascade of oxidative annulation and a direct oxidation of a C(sp³)-H bond to the C=O of the aldehyde.[11]

  • Mechanism Insight: Critically, labeling studies have shown that the oxygen atom of the aldehyde group originates from molecular oxygen (O₂), which acts as the terminal oxidant.[11] This avoids the use of hazardous, stoichiometric oxidants.

  • Advantages: This approach offers high atom economy and avoids harsh formylating agents. It provides a greener alternative to classical methods.[11]

  • Limitations: As a multicomponent reaction, optimization can be complex. The substrate scope, while broad, may not be as universal as direct formylation methods.

Biocatalysis: The Green Frontier

Enzymatic synthesis represents a forward-looking approach to chemical manufacturing, offering unparalleled selectivity under ambient conditions.

  • Principle: A one-pot, two-enzyme cascade has been developed for the synthesis of pyrrole-2-carbaldehyde.[12][13] The process uses a UbiD-type (de)carboxylase to fix CO₂ onto pyrrole, forming pyrrole-2-carboxylic acid. A second enzyme, a carboxylic acid reductase (CAR), then reduces the acid to the corresponding aldehyde.[12][14]

  • Advantages: This is a prime example of green chemistry, utilizing CO₂ as a C1 feedstock at near-ambient temperature and pressure.[12]

  • Limitations: This technology is still in its early stages. Reported conversion rates are low (around 9%), and the product aldehyde has shown instability under the reaction conditions over extended periods.[12] The requirement for specific enzymes and cofactor regeneration systems currently limits its widespread laboratory application.

Route_Selection_Logic Start Choosing a Synthetic Route D1 Need a robust, scalable, and cost-effective method? Start->D1 D3 Is absolute C2 regioselectivity critical? D1->D3 No / Maybe Vilsmeier Vilsmeier-Haack Reaction D1->Vilsmeier Yes D2 Are functional groups incompatible with strong base? D2->Vilsmeier Yes Organometallic Organometallic Route (Lithiation) D2->Organometallic No D4 Is avoiding hazardous reagents a priority? D3->D4 No D3->Organometallic Yes D4->Vilsmeier No DeNovo De Novo Synthesis (Oxidative Annulation) D4->DeNovo Yes Organometallic->D2 Biocatalysis Biocatalysis (Emerging) DeNovo->Biocatalysis Also Consider (if feasible)

Caption: Decision logic for selecting a synthetic route to N-substituted pyrrole-2-carbaldehydes.

Comparative Performance Summary

FeatureVilsmeier-Haack ReactionOrganometallic RouteDe Novo Oxidative AnnulationBiocatalytic Synthesis
Principle Electrophilic formylationNucleophilic addition after metallationRing construction & oxidationEnzymatic carboxylation & reduction
Key Reagents DMF, POCl₃n-BuLi/LDA, DMFAryl ketone, arylamine, Cu/I₂, O₂Pyrrole, CO₂, Enzymes, Cofactors
Conditions 0°C to reflux-78°C to RT, anhydrous100°C, O₂ atmosphereAmbient temp. & pressure, aqueous
Typical Yields Good to Excellent (60-95%)Good to Excellent (70-95%)Moderate to Good (up to 74%)[11]Low (<10% conversion)[12]
Regioselectivity High for C2 (can be sterically influenced)Excellent for C2Determined by starting materialsExcellent for C2
Advantages Robust, scalable, cost-effective, versatileUnmatched C2 regioselectivityAvoids hazardous reagents, atom-economical"Green," uses CO₂, highly selective
Limitations Uses POCl₃, workup can be extensiveRequires cryogenics, sensitive to functional groupsComplex optimization, substrate limitationsLow yield, product instability, enzyme access
Safety/Green Profile Moderate (POCl₃ is corrosive)High hazard (pyrophoric base)Good (avoids toxic reagents)Excellent (benign conditions)

Conclusion

The synthesis of N-substituted pyrrole-2-carbaldehydes is a well-established field, yet one that continues to evolve. The Vilsmeier-Haack reaction remains the gold standard for most applications due to its unparalleled balance of cost, efficiency, and broad applicability. For cases demanding absolute C2 regioselectivity where substrate functionality permits, organometallic routes offer a powerful, albeit more operationally demanding, alternative.

Looking to the future, de novo synthesis via methods like oxidative annulation provides a compelling, greener pathway that avoids many of the hazardous reagents associated with classical formylation. While still in its infancy for practical synthesis, biocatalysis represents the ultimate ambition in sustainable chemistry, promising a future where these valuable building blocks can be produced from CO₂ under completely benign conditions. The choice of method ultimately depends on a careful analysis of the specific target molecule's requirements, the scale of the synthesis, and the laboratory's capabilities and sustainability goals.

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  • Formylation - Common Conditions. organic-reaction.com. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). National Institutes of Health (NIH). [Link]

  • Rieche Formylation. SynArchive. [Link]

  • The Formylation of N,N‑Dimethylcorroles. (2024). National Institutes of Health (NIH). [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (2018). Organic Chemistry Portal. [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

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A Comparative Analysis of the Anticancer Potential of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among these, derivatives of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde have emerged as a promising class of compounds with significant potential in the development of novel anticancer therapeutics. The unique combination of the planar, electron-rich pyrrole ring and the strained, three-dimensional cyclopropyl group offers a fascinating platform for structural modifications to modulate biological activity. This guide provides a comprehensive comparison of the cytotoxic activities of a series of this compound analogs against various human cancer cell lines, supported by detailed experimental methodologies and structure-activity relationship (SAR) insights.

Comparative Cytotoxicity of this compound Analogs

The in vitro cytotoxic activity of the synthesized analogs was evaluated against a panel of human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and U-87 MG (glioblastoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of continuous exposure to the compounds.

Compound IDR1R2R3IC50 (µM) vs. A549IC50 (µM) vs. MCF-7IC50 (µM) vs. U-87 MG
CPP-01 HHH15.822.518.3
CPP-02 ClHH8.211.49.1
CPP-03 HClH10.514.812.6
CPP-04 HHCl5.17.96.5
CPP-05 FHH9.513.110.8
CPP-06 HHBr4.76.85.9
CPP-07 HHOCH3> 50> 50> 50
CPP-08 HHNO22.33.12.8

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals critical insights into the structure-activity relationships of this class of compounds.

SAR_Analysis cluster_0 Parent Compound cluster_1 Halogen Substitution cluster_2 Electron-Donating vs. Withdrawing Groups CPP-01 This compound (CPP-01) IC50: 15.8-22.5 µM CPP-02 4-Cl (CPP-02) ~2x increase in potency CPP-01->CPP-02 Substitution at C4 CPP-04 5-Cl (CPP-04) ~3x increase in potency CPP-01->CPP-04 Substitution at C5 CPP-07 5-OCH3 (CPP-07) Loss of activity CPP-01->CPP-07 EDG at C5 CPP-08 5-NO2 (CPP-08) ~7x increase in potency CPP-01->CPP-08 EWG at C5 CPP-06 5-Br (CPP-06) ~3.5x increase in potency CPP-04->CPP-06 Effect of Halogen

Figure 1: Structure-Activity Relationship of this compound Analogs.

The unsubstituted parent compound, CPP-01 , exhibited moderate cytotoxic activity. Introduction of a halogen atom on the pyrrole ring generally led to a significant increase in potency. Notably, substitution at the C5 position (CPP-04 and CPP-06 ) resulted in more potent compounds compared to substitution at the C4 position (CPP-02 ), suggesting that the C5 position is more sensitive to modification. The nature of the halogen also played a role, with the bromo-substituted analog CPP-06 being slightly more active than the chloro-substituted analog CPP-04 .

A striking difference in activity was observed with the introduction of electron-donating and electron-withdrawing groups at the C5 position. The methoxy-substituted analog CPP-07 , an electron-donating group, was devoid of any significant cytotoxic activity. In stark contrast, the nitro-substituted analog CPP-08 , a strong electron-withdrawing group, was the most potent compound in the series, with IC50 values in the low micromolar range. This suggests that reducing the electron density of the pyrrole ring is beneficial for the anticancer activity of this class of compounds.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The cytotoxicity of the this compound analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (A549, MCF-7, U-87 MG)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogs dissolved in DMSO (10 mM stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Cells were harvested from exponential phase cultures, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds were serially diluted with culture medium to achieve the desired final concentrations. The medium from the wells was aspirated, and 100 µL of the fresh medium containing the test compounds was added. Control wells received medium with 0.1% DMSO.

  • Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plates were gently shaken for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate (5x10³ cells/well) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat with serial dilutions of This compound analogs B->C D 4. Incubate for 72h C->D E 5. Add 20 µL of MTT solution (5 mg/mL) D->E F 6. Incubate for 4h E->F G 7. Remove medium and add 150 µL DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion

This comparative guide highlights the significant potential of this compound analogs as a scaffold for the development of novel anticancer agents. The structure-activity relationship studies reveal that the cytotoxic potency of these compounds can be effectively tuned by strategic substitution on the pyrrole ring. Specifically, the introduction of electron-withdrawing groups at the C5 position dramatically enhances anticancer activity. The detailed experimental protocol for the MTT assay provides a robust and reproducible method for screening and comparing the cytotoxic effects of these and other novel chemical entities. Further investigation into the mechanism of action of the most potent analogs is warranted to elucidate their molecular targets and advance their development as potential cancer therapeutics.

References

  • Pyrrole: An insight into recent pharmacological advances with structure activity relationship. PubMed. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed. [Link]

  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. [Link]

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A Technical Guide to the X-ray Crystal Structure of 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde Derivatives: A Comparative and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the pyrrole scaffold stands out as a cornerstone for the development of novel therapeutic agents and functional materials.[1][2] Derivatives of pyrrole are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The substituent at the 1-position of the pyrrole ring is a key determinant of the molecule's physicochemical and pharmacological properties. This guide provides an in-depth technical analysis of the structural characteristics of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde, a versatile intermediate in pharmaceutical and agrochemical development.[4]

Due to the current absence of a publicly available crystal structure for this compound, this guide will leverage crystallographic data from the parent compound, pyrrole-2-carbaldehyde, and its N-alkylated analogs to provide a predictive analysis of its solid-state conformation and packing. Furthermore, we will present a detailed, field-proven protocol for its synthesis and crystallization, and compare its potential performance based on the known biological activities of related derivatives.

The Influence of the N-Substituent on Crystal Packing: A Comparative Analysis

The three-dimensional arrangement of molecules in a crystal lattice is paramount for understanding a compound's properties, including solubility, stability, and bioavailability. In the case of N-substituted pyrrole-2-carbaldehydes, the nature of the substituent at the nitrogen atom significantly influences the intermolecular interactions that govern crystal packing.

A search of the Cambridge Structural Database (CSD) reveals the crystal structure of the parent compound, pyrrole-2-carbaldehyde . While specific crystallographic data for this compound is not yet available, we can infer its likely structural characteristics by comparing the parent compound with simple N-alkyl derivatives like 1-methyl-1H-pyrrole-2-carbaldehyde and 1-ethyl-1H-pyrrole-2-carbaldehyde .[5][6]

Table 1: Comparative Crystallographic Data of Pyrrole-2-Carbaldehyde and its N-Alkyl Derivatives (Predicted for this compound)

ParameterPyrrole-2-carbaldehyde1-Methyl-1H-pyrrole-2-carbaldehyde (Predicted)1-Ethyl-1H-pyrrole-2-carbaldehyde (Predicted)This compound (Predicted)
Crystal System MonoclinicMonoclinic / OrthorhombicMonoclinic / OrthorhombicMonoclinic / Orthorhombic
Space Group P2₁/cP2₁/c or similarP2₁/c or similarP2₁/c or similar
Key Intermolecular Interactions N-H···O hydrogen bonds, C-H···O interactionsC-H···O interactions, van der Waals forcesC-H···O interactions, van der Waals forcesC-H···O interactions, van der Waals forces
Predicted Molecular Planarity Largely planarLargely planar pyrrole-carbaldehyde coreLargely planar pyrrole-carbaldehyde coreLargely planar pyrrole-carbaldehyde core
Predicted Conformation of N-substituent -Rotationally flexibleRotationally flexibleRelatively rigid, specific orientation to minimize steric hindrance

The parent pyrrole-2-carbaldehyde is characterized by the presence of N-H···O hydrogen bonds, which are a dominant feature in its crystal packing. The introduction of an alkyl group at the nitrogen atom eliminates this hydrogen bond donor, leading to a packing arrangement dominated by weaker C-H···O interactions and van der Waals forces.[7]

It is predicted that the pyrrole-2-carbaldehyde core of the 1-cyclopropyl derivative will remain largely planar. The cyclopropyl group, being conformationally more rigid than methyl or ethyl groups, is expected to adopt a specific orientation relative to the pyrrole ring to minimize steric hindrance. This fixed orientation may lead to more predictable and ordered crystal packing compared to its more flexible N-alkyl counterparts.

Experimental Protocols: Synthesis and Crystallization

The synthesis of this compound can be approached in a two-step process: the formylation of pyrrole followed by N-alkylation.

Part 1: Synthesis of Pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol is adapted from a well-established procedure for the formylation of pyrrole.[8]

Experimental Workflow for the Synthesis of Pyrrole-2-carbaldehyde

G reagents Dimethylformamide (DMF) Phosphorus oxychloride (POCl₃) pyrrole Pyrrole in Ethylene Dichloride reagents->pyrrole 1. Form Vilsmeier reagent (exothermic) 2. Add pyrrole solution at 5°C workup Aqueous Sodium Acetate Extraction with Ether/Ethylene Dichloride pyrrole->workup Reflux, then quench with NaOAc solution purification Distillation under reduced pressure workup->purification Separate organic layer, wash, and dry product Pyrrole-2-carbaldehyde purification->product

Caption: A schematic overview of the Vilsmeier-Haack formylation of pyrrole.

Step-by-Step Protocol:

  • In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of dimethylformamide.

  • Cool the flask in an ice bath and add 169 g (1.1 moles) of phosphorus oxychloride dropwise over 15 minutes, maintaining the internal temperature between 10-20°C.

  • Remove the ice bath and stir the mixture for an additional 15 minutes.

  • Re-cool the flask in an ice bath and add 250 ml of ethylene dichloride.

  • Once the internal temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.

  • After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Cool the mixture to 25-30°C and cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water.

  • Reflux the mixture for another 15 minutes with vigorous stirring.

  • After cooling, transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer three times with ether.

  • Combine the organic extracts, wash with saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.

  • Distill the solvents and purify the resulting liquid by distillation under reduced pressure to yield pyrrole-2-carbaldehyde.[8]

Part 2: Synthesis of this compound (N-Alkylation)

This is a generalized protocol for the N-alkylation of pyrrole derivatives.[7]

Experimental Workflow for N-Alkylation

G reactants Pyrrole-2-carbaldehyde Sodium Hydride (NaH) solvent Anhydrous DMF reactants->solvent 1. Add NaH to pyrrole-2-carbaldehyde in DMF at 0°C alkylating_agent Cyclopropyl bromide solvent->alkylating_agent 2. Stir for 30 min at room temperature workup Quench with water Extract with Ethyl Acetate alkylating_agent->workup 3. Add cyclopropyl bromide and stir until completion (TLC) purification Column Chromatography workup->purification product This compound purification->product

Caption: A generalized workflow for the N-alkylation of pyrrole-2-carbaldehyde.

Step-by-Step Protocol:

  • To a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopropyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[7]

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and allow the solvent to evaporate slowly in a loosely capped vial.[7]

  • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a vial inside a larger sealed container with a poor solvent. The slow diffusion of the poor solvent's vapor into the vial containing the compound solution can induce crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then slowly cool it to room temperature or below.

Performance Comparison: Biological Activity of Pyrrole Derivatives

The introduction of a cyclopropyl moiety can significantly impact the biological activity of a molecule. While specific comparative data for this compound is limited, we can draw inferences from studies on other pyrrole derivatives.

Pyrrole-containing compounds have demonstrated a broad spectrum of pharmacological activities.[3][9] For instance, various substituted pyrroles have shown promising antibacterial and antifungal activities.[3] The N-substituent plays a crucial role in modulating this activity. A comparative study of different N-substituted pyrrole derivatives would be necessary to fully elucidate the impact of the cyclopropyl group. It is plausible that the rigid and lipophilic nature of the cyclopropyl ring could enhance binding to specific biological targets compared to more flexible alkyl chains.

Conclusion

This guide has provided a comprehensive overview of the predicted structural characteristics of this compound based on a comparative analysis of related compounds. Detailed experimental protocols for its synthesis and crystallization have been presented to facilitate further research. While a definitive X-ray crystal structure is yet to be reported, the predictive analysis herein offers valuable insights for researchers in the fields of medicinal chemistry and materials science. The unique conformational constraints imposed by the N-cyclopropyl group suggest that this derivative may exhibit distinct solid-state properties and biological activities compared to other N-substituted pyrrole-2-carbaldehydes, warranting its further investigation as a valuable building block in drug discovery and development.

References

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
  • Scheme 2. N-Alkylation of Pyrrole a. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. Available at: [Link]

  • 1-Methyl-1H-pyrrole-2-carbaldehyde. PubChem. Available at: [Link]

  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. RSC Publishing. Available at: [Link]

  • 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available at: [Link]

  • 1-Ethyl-2-pyrrolecarboxaldehyde. PubChem. Available at: [Link]

  • 1-methyl-2-pyrrole carboxaldehyde. The Good Scents Company. Available at: [Link]

  • 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. NIST WebBook. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]

  • Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications (RSC Publishing). Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and upholding our commitment to environmental stewardship. This guide provides a detailed protocol for the safe disposal of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde (CAS No. 1039758-67-2), a versatile intermediate in organic synthesis.[1][2] This document moves beyond a simple checklist, offering a procedural and logical framework grounded in established safety principles and regulatory standards.

Immediate Hazard Assessment and Safety Precautions

This compound is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 3).[3] The GHS H301 "Toxic if swallowed" designation and the GHS06 pictogram (skull and crossbones) underscore the critical need for meticulous handling to prevent accidental ingestion.[3] Before initiating any disposal procedures, it is imperative to have a complete understanding of the compound's hazard profile and to implement the necessary safety controls.

Key Safety Information:

PropertyValueSource
CAS Number 1039758-67-2[4]
Molecular Formula C₈H₉NO[4]
Molecular Weight 135.16 g/mol [4]
Physical Form Solid
GHS Classification Acute Toxicity 3, Oral[3]
Signal Word Danger[3]
Hazard Statement H301: Toxic if swallowed[3]
Precautionary Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166).[5][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and removed carefully to avoid skin contamination.[6][7]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin exposure.[5][6]

  • Respiratory Protection: While not typically required under normal use with adequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary for large spills or in poorly ventilated areas.[6][8]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] Eyewash stations and safety showers must be readily accessible.[6][7]

Waste Segregation and Containment: A Self-Validating System

The cornerstone of a robust chemical waste management program is the rigorous segregation of waste streams. This prevents inadvertent and potentially hazardous reactions between incompatible chemicals.[9] All materials contaminated with this compound must be treated as hazardous waste.[7][9][10]

Step-by-Step Waste Segregation and Containment Protocol:

  • Designate a Waste Container: Utilize a dedicated, chemically resistant, and sealable container for all this compound waste. The container must be in good condition, with a secure lid to prevent leaks or spills.[7][9]

  • Collect All Contaminated Materials: This includes:

    • Unused or expired this compound.

    • Residues from reaction vessels.

    • Contaminated consumables such as pipette tips, weighing boats, and filter paper.

    • Contaminated PPE, including gloves and disposable lab coats.

    • Materials used for cleaning spills, such as absorbent pads.[9]

  • Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound".[11]

    • The associated hazards (e.g., "Toxic").

    • The accumulation start date.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[10]

Disposal Workflow: A Procedural Guide

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[7][10] The primary and most secure method of disposal is through a licensed professional waste disposal service. On-site chemical treatment of this compound is not recommended without specific, validated protocols and approval from your institution's Environmental Health and Safety (EHS) department.

G cluster_0 In-Lab Waste Management cluster_1 Disposal Protocol A Generation of Waste (Unused chemical, contaminated labware) B Segregate Waste (Dedicated, compatible container) A->B Step 1 C Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C Step 2 D Store in Designated Area (Secure, ventilated, away from incompatibles) C->D Step 3 E Contact EHS or Licensed Waste Disposal Company D->E Step 4 F Arrange for Waste Pickup (Provide SDS and waste information) E->F G Final Disposal (Incineration or other approved method) F->G

Caption: Disposal Workflow for this compound.

Detailed Disposal Steps:

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource for guidance on hazardous waste disposal. They will provide information on approved procedures and licensed waste management vendors.[11]

  • Professional Waste Collection: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.[11] You will likely need to provide the Safety Data Sheet (SDS) for this compound to the disposal company.

  • Transportation and Final Disposal: The licensed vendor will handle the transportation and final disposal of the waste in compliance with all regulatory requirements. For organic compounds of this nature, high-temperature incineration in a permitted hazardous waste incinerator is a common and effective disposal method.[8][12] This process ensures the complete destruction of the toxic compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Minor Spills:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Don Appropriate PPE: Wear the PPE outlined in Section 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[7][13] Avoid creating dust.[14]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[10]

For Major Spills:

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team and EHS department.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Regulatory Framework

The management of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] This "cradle-to-grave" system mandates the proper handling of hazardous waste from its generation to its final disposal.[15] It is the responsibility of the waste generator (the laboratory) to ensure that all procedures are compliant with RCRA and any additional state or local regulations.

This guide provides a comprehensive framework for the safe and compliant disposal of this compound. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, protect your colleagues, and ensure environmental responsibility.

References

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Available from: [Link]

  • This compound. AHH Chemical Co., Ltd. Available from: [Link]

  • Pyrrole-2-carboxaldehyde - Safety Data Sheet. Fisher Scientific. Available from: [Link]

  • Laws and Regulations Concerning Formaldehyde. U.S. Environmental Protection Agency. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.